molecular formula C10H12Cl2 B1597269 1,2-Bis(chloromethyl)-4,5-dimethylbenzene CAS No. 2362-16-5

1,2-Bis(chloromethyl)-4,5-dimethylbenzene

Cat. No.: B1597269
CAS No.: 2362-16-5
M. Wt: 203.1 g/mol
InChI Key: UIMFHDVFMPUGMO-UHFFFAOYSA-N
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Description

1,2-Bis(chloromethyl)-4,5-dimethylbenzene (CAS Registry Number: 2362-16-5) is an organic compound with the molecular formula C10H12Cl2 and a molecular weight of 203.11 g/mol . This derivative of o-xylene, featuring both methyl and reactive chloromethyl functional groups, serves as a valuable synthetic intermediate in various research applications. Its structure, characterized by two chloromethyl groups on adjacent carbon atoms of a 4,5-dimethylbenzene ring, makes it a versatile building block for the construction of more complex molecular architectures, particularly in the synthesis of macrocyclic compounds like cyclophanes . Key physical properties of this compound include a density of approximately 1.145 g/cm³, a melting point of 104°C, and a boiling point of 285.8°C at 760 mmHg . It has a calculated flash point of 138.6°C and a vapor pressure of 0.00473 mmHg at 25°C . Thermodynamic data indicate a standard enthalpy of formation of -79.09 kJ/mol in the gas phase, and its heat capacity (Cp,gas) is calculated to be 311.67 J/mol×K at 544.68 K . The compound is characterized by a high calculated octanol-water partition coefficient (log P) of 3.781, suggesting significant hydrophobicity . Researchers utilize this compound primarily as a key precursor in organic synthesis. Its reactivity is dominated by the two chloromethyl groups, which can participate in nucleophilic substitution reactions, allowing for the facile introduction of the 4,5-dimethyl-1,2-phenylenedimethane scaffold into larger molecules. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. As a safety precaution, this compound is classified with the hazard code C, indicating it is corrosive. Appropriate engineering controls and personal protective equipment should be used to prevent exposure during handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(chloromethyl)-4,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMFHDVFMPUGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335282
Record name 1,2-Bis(chloromethyl)-4,5-dimethylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2362-16-5
Record name 1,2-Bis(chloromethyl)-4,5-dimethylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(chloromethyl)-4,5-dimethylbenzene,tech., 92%
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1,2-Bis(chloromethyl)-4,5-dimethylbenzene CAS number 2362-16-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,2-Bis(chloromethyl)-4,5-dimethylbenzene (CAS No. 2362-16-5)

Foreword: A Strategic Overview

This compound is a bifunctional electrophilic building block whose utility in advanced chemical synthesis is predicated on the precise spatial relationship of its reactive chloromethyl groups. The vicinal arrangement of these groups on a sterically defined dimethylbenzene core provides a rigid scaffold, making it a compelling intermediate for creating complex molecular architectures. Unlike its more common para- and meta-isomers, the ortho-positioning of the reactive sites allows for the construction of cyclic systems and rigid linkers essential in fields ranging from materials science to medicinal chemistry. This guide moves beyond a simple recitation of properties to provide a causal understanding of its synthesis, reactivity, and application, empowering researchers to leverage its unique structural features effectively.

Core Physicochemical & Structural Characteristics

A foundational understanding of a reagent's physical properties is paramount for its effective use in experimental design, particularly for reaction setup, purification, and storage.

PropertyValueSource(s)
CAS Number 2362-16-5[1][2][3]
Molecular Formula C₁₀H₁₂Cl₂[1][2]
Molecular Weight 203.11 g/mol [1][4][5]
Appearance White solid/powder[2][3][6]
Melting Point 100-104 °C[3][7]
Boiling Point 135-145 °C (pressure not specified); 285.8 °C at 760 mmHg[3][7]
Purity Typically ≥95%[3][6]
IUPAC Name This compound[6][8]
Synonyms 1,2-di-(Chloromethyl)-4,5-dimethylbenzene; Benzene, 1,2-bis(chloromethyl)-4,5-dimethyl-[2][8]

Synthesis Pathway: The Blanc Chloromethylation

The primary route to this compound is the Blanc chloromethylation of 1,2-dimethylbenzene (o-xylene).[9][10] This is an electrophilic aromatic substitution reaction that introduces chloromethyl (-CH₂Cl) groups onto the aromatic ring.

Mechanistic Rationale

The reaction is conducted under acidic conditions (using hydrogen chloride) with formaldehyde and a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[9] The causality of this reagent choice is critical:

  • Activation of Formaldehyde : The ZnCl₂ catalyst and HCl protonate the formaldehyde carbonyl, dramatically increasing the electrophilicity of the carbon atom.[9]

  • Electrophilic Attack : The electron-rich π-system of the o-xylene ring attacks the activated formaldehyde species. The two methyl groups are ortho-, para-directing and activating, favoring substitution at the 4- and 5-positions.

  • Rearomatization & Chlorination : The resulting benzyl alcohol intermediate is unstable in the highly acidic and chloride-rich medium and is rapidly converted to the stable chloromethyl derivative.[9]

The workflow ensures a direct and relatively high-yielding conversion of the hydrocarbon starting material to the desired dichloride.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products o_xylene 1,2-Dimethylbenzene (o-Xylene) reaction_vessel Blanc Chloromethylation - Electrophile Generation - Aromatic Substitution - In-situ Chlorination o_xylene->reaction_vessel formaldehyde Formaldehyde (HCHO) formaldehyde->reaction_vessel hcl_zncl2 HCl, ZnCl₂ (Catalyst) hcl_zncl2->reaction_vessel product This compound reaction_vessel->product byproducts Water, Unreacted Starting Materials reaction_vessel->byproducts

Caption: High-level workflow for the synthesis of the target compound via Blanc chloromethylation.

Self-Validating Experimental Protocol

This protocol is a representative procedure based on established methods for the chloromethylation of xylenes.[10][11] It incorporates self-validating checkpoints for researchers.

Objective: To synthesize this compound from o-xylene.

Materials:

  • 1,2-Dimethylbenzene (o-xylene)

  • Paraformaldehyde

  • Zinc Chloride (ZnCl₂), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, add o-xylene (1 mol). Cool the flask in an ice bath.

  • Reagent Addition: Cautiously add paraformaldehyde (2.2 mol), anhydrous ZnCl₂ (0.5 mol), and concentrated HCl (10 mol).

    • Causality: Using an excess of formaldehyde and HCl drives the reaction towards disubstitution. ZnCl₂ is the essential Lewis acid catalyst.[9] The ice bath mitigates the initial exothermic reaction.

  • Reaction Execution: While stirring vigorously, bubble hydrogen chloride gas through the mixture. Slowly warm the mixture to 70-80°C and maintain for 8-12 hours.[10]

    • Checkpoint: Monitor the reaction progress via TLC (Thin Layer Chromatography), observing the consumption of the starting o-xylene.

  • Work-up & Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice. The crude product should precipitate as a solid.

    • Causality: Quenching with ice hydrolyzes any reactive intermediates and separates the organic product from the aqueous acid phase.

  • Neutralization: Filter the crude solid and wash thoroughly with cold water until the washings are neutral to pH paper. Subsequently, wash with a cold, saturated NaHCO₃ solution to neutralize any remaining acid, followed by a final water wash.

    • Checkpoint: The absence of effervescence during the bicarbonate wash indicates complete acid neutralization.

  • Purification: Air-dry the crude solid. Recrystallize the product from a suitable solvent such as hexane or an ethanol/water mixture.

    • Causality: Recrystallization removes monosubstituted byproducts and other impurities, yielding the pure, solid product.

  • Characterization: Dry the purified white crystals under vacuum. Confirm identity and purity via melting point analysis, ¹H NMR, and ¹³C NMR spectroscopy.[4]

Reactivity and Strategic Applications

The synthetic value of this molecule lies in its two benzylic chloride groups, which are excellent leaving groups for nucleophilic substitution (Sₙ2) reactions. The fixed ortho orientation of these groups makes it a powerful tool for creating rigid structures.

G cluster_applications Potential Applications reagent 1,2-Bis(chloromethyl)- 4,5-dimethylbenzene -CH₂Cl -CH₂Cl linker Rigid Linkers for MOFs or PROTACs reagent:f1->linker Reacts with 2x Nucleophile cyclic Macrocycle Synthesis reagent:f2->cyclic Reacts with dinucleophile polymer Polymer Precursors reagent->polymer Polycondensation building_block Scaffold for Drug Discovery reagent->building_block Further Functionalization

Caption: Reactivity of the compound as a bifunctional electrophile leading to diverse applications.

Application in Drug Discovery: A Scaffold for Protein Degraders

A key application for this molecule is as a "Protein Degrader Building Block".[1] In the development of Proteolysis Targeting Chimeras (PROTACs), rigid linkers are required to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The defined geometry and rigidity of the 1,2-bis(hydroxymethyl)-4,5-dimethylbenzene scaffold (readily formed by hydrolysis or substitution) make it an ideal starting point for constructing these critical linker elements. Its structure ensures a precise spatial orientation of the two ends of the PROTAC molecule, which is often a critical determinant of degradation efficiency.

Intermediate for Advanced Materials & Fine Chemicals

The dual reactivity allows for its use in various synthetic contexts:

  • Polymer Synthesis: Like other xylylene dichlorides, it can serve as a monomer in polycondensation reactions to create polymers with specific thermal and mechanical properties.[12][13]

  • Fine Chemical Synthesis: It is a versatile intermediate for creating more complex molecules. For example, it can be nitrated to produce 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene, introducing another functional group for further elaboration.[14] This highlights its role as a foundational scaffold upon which additional chemical complexity can be built.

Safety, Handling, and Transportation

This compound is a corrosive and hazardous substance that must be handled with appropriate engineering controls and personal protective equipment.[3][15]

GHS Hazard Identification
Hazard ClassGHS CodeDescriptionSource(s)
Skin Corrosion/Irritation H314Causes severe skin burns and eye damage.[4][15][16]
Serious Eye Damage H318Causes serious eye damage.[4][16]
Respiratory Irritation H335May cause respiratory irritation.[4][15][16]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15][17]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[18]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Inspect gloves before use.[18]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Handling Practices: Avoid formation of dust and aerosols.[18] Do not breathe dust. Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.

Transportation

The compound is classified as a corrosive solid for transport.

  • UN Number: UN1759[3]

  • Hazard Class: 8 (Corrosive)[3]

  • Packing Group: II[3]

Concluding Remarks for the Practicing Scientist

This compound is more than a simple aromatic dichloride; it is a specialized building block whose value is defined by its structural rigidity and the ortho-disposition of its reactive handles. Its synthesis via the well-understood Blanc chloromethylation is accessible, though it requires careful handling due to its corrosive nature. For drug development professionals, its potential as a rigid linker in complex modalities like PROTACs is a significant area of interest. For materials scientists and synthetic chemists, it offers a reliable platform for constructing polymers and macrocycles. A thorough understanding of its properties, synthesis, and reactivity is the key to unlocking its full potential in advanced research and development.

References

  • 1, 2-BIS-CHLOROMETHYL-4, 5-DIMETHYL-BENZENE, min 98%, 1 gram . Anawa. [Link]

  • 1,2-Bis(chloromethyl)benzene | C8H8Cl2 | CID 11919 . PubChem, National Center for Biotechnology Information. [Link]

  • This compound . NIST WebBook. [Link]

  • This compound | C10H12Cl2 | CID 524306 . PubChem, National Center for Biotechnology Information. [Link]

  • Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
  • Blanc chloromethylation . Wikipedia. [Link]

  • 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene . International Union of Crystallography. [Link]

  • Chloromethylation Reaction of o-Xylene Catalyzed by Ionic Liquids . Journal of the Chinese Chemical Society. [Link]

  • Dichloromethylation of xylenes.
  • Benzo[1,2-b:4,5-b']dithiophene building block for the synthesis of semiconducting polymers . PubMed. [Link]

Sources

An In-depth Technical Guide to 1,2-Bis(chloromethyl)-4,5-dimethylbenzene: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene, a key bifunctional electrophile with significant potential in synthetic chemistry and drug development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering insights into its physical and chemical properties, a validated synthesis protocol, and its prospective applications as a molecular scaffold and linker.

Molecular Profile and Physicochemical Properties

This compound, also known as 4,5-dimethyl-α,α'-dichloro-o-xylene, is a crystalline solid at room temperature.[1] Its chemical structure features a substituted benzene ring with two adjacent chloromethyl groups and two vicinal methyl groups. This specific arrangement imparts a combination of rigidity and reactivity, making it a valuable building block in organic synthesis.

Table 1: Key Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₂Cl₂[2]
Molecular Weight 203.11 g/mol [2]
CAS Number 2362-16-5[3]
Appearance White crystalline powder/solid[1][3]
Melting Point 104 °C[4]
Boiling Point 285.8 °C at 760 mmHg[4]
Density 1.145 g/cm³[4]
Flash Point 138.6 °C[4]
Solubility Soluble in many organic solvents; low solubility in water.Inferred from structure

Synthesis and Purification: A Validated Protocol

The primary synthetic route to this compound involves the chloromethylation of 1,2,4,5-tetramethylbenzene (durene). This reaction proceeds via an electrophilic aromatic substitution mechanism. A plausible and commonly employed method is the Blanc chloromethylation or a variation thereof.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from durene.

Materials:

  • 1,2,4,5-tetramethylbenzene (durene)

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a gas inlet, combine 1,2,4,5-tetramethylbenzene (1 equivalent) and paraformaldehyde (2.2 equivalents) in glacial acetic acid.

  • Catalyst Addition: Carefully add anhydrous zinc chloride (0.5 equivalents) to the stirred suspension.

  • Chloromethylation: While stirring vigorously, bubble hydrogen chloride gas through the mixture or add concentrated hydrochloric acid dropwise. Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly pouring the mixture over crushed ice.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Neutralization and Drying: Wash the combined organic extracts with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes or an ethanol/water mixture, to yield pure this compound as a white solid.

Causality Behind Experimental Choices:
  • Paraformaldehyde and HCl: These reagents generate formaldehyde and HCl in situ, which are necessary for the chloromethylation reaction.

  • Zinc Chloride: As a Lewis acid, ZnCl₂ activates the formaldehyde, facilitating the electrophilic attack on the electron-rich durene ring.

  • Glacial Acetic Acid: This serves as a solvent that can dissolve the reactants and is relatively stable under the reaction conditions.

  • Recrystallization: This purification technique is effective for obtaining a highly pure crystalline product by separating it from soluble impurities.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the reactivity of the two benzylic chloride groups. These groups are excellent electrophilic sites and are susceptible to nucleophilic substitution, primarily through an SN2 mechanism.[5] This high reactivity allows for the facile introduction of a wide array of functional groups.

The presence of two reactive centers allows for the molecule to act as a bifunctional linker, capable of connecting two different molecular entities. The rigid benzene core provides a defined spatial orientation between the linked moieties, a desirable feature in the design of complex molecular architectures.

Spectroscopic Characterization

The identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data
TechniqueExpected Observations
¹H NMR A singlet for the two equivalent aromatic protons, a singlet for the four benzylic protons of the chloromethyl groups, and a singlet for the six protons of the two methyl groups.
¹³C NMR Signals corresponding to the aromatic carbons (quaternary and protonated), the benzylic carbons of the chloromethyl groups, and the methyl carbons.
IR Spectroscopy Characteristic C-H stretching and bending frequencies for the aromatic and aliphatic protons, and a distinct C-Cl stretching band.[6]
Mass Spectrometry The molecular ion peak (M⁺) and characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a 9:6:1 ratio).[6]

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound in marketed drugs are not prevalent, its structural motifs and reactivity profile make it a highly attractive building block for drug discovery and development. Its primary potential lies in its utility as a rigid bifunctional linker.

Potential as a Rigid Linker in Complex Molecules:

The well-defined geometry of the 1,2-disubstituted dimethylbenzene core makes this molecule an excellent candidate for constructing molecules where precise spatial positioning of functional groups is critical. This is particularly relevant in the following areas:

  • Antibody-Drug Conjugates (ADCs): The linker plays a crucial role in the stability and efficacy of ADCs. A rigid linker like this compound could be used to attach a cytotoxic payload to an antibody, ensuring a specific distance and orientation between the two.

  • PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase. The nature of the linker connecting the target-binding and E3-binding moieties is critical for the efficiency of ternary complex formation. The rigidity of this linker could be exploited to optimize the geometry of this complex.

  • Macrocycle Synthesis: The two electrophilic chloromethyl groups can react with two nucleophilic centers in another molecule to form macrocyclic structures.[7] Such macrocycles are of interest in drug discovery as they can exhibit improved binding affinity and selectivity for biological targets.

Diagram: Workflow for Utilizing this compound as a Linker

G cluster_synthesis Synthesis of Bifunctional Molecule cluster_application Application in Drug Discovery A 1,2-Bis(chloromethyl)- 4,5-dimethylbenzene D Sequential or One-Pot Nucleophilic Substitution A->D B Nucleophile 1 (e.g., Target Binder) B->D C Nucleophile 2 (e.g., Effector Moiety) C->D E Synthesized Conjugate (e.g., ADC, PROTAC) D->E Purification F In vitro Biological Assays E->F G Lead Optimization F->G H Preclinical Development G->H

Caption: A generalized workflow illustrating the use of this compound in the synthesis of bifunctional molecules for drug discovery applications.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[6]

    • H318: Causes serious eye damage.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • P310: Immediately call a POISON CENTER or doctor/physician.

It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

This compound is a versatile and reactive bifunctional building block with considerable potential in the field of drug discovery and medicinal chemistry. Its well-defined physical properties, straightforward synthesis, and predictable reactivity make it a valuable tool for the construction of complex molecular architectures. As the demand for sophisticated molecular linkers and scaffolds continues to grow, the utility of this compound in the development of next-generation therapeutics is poised to expand.

References

  • ResearchGate. 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene | Request PDF. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Google Patents. CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology.
  • PubChem. 1,2-Bis(chloromethyl)benzene. Available at: [Link]

  • IUCr. 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene. Available at: [Link]

  • NIH. 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene, an extremely potent modulator of mouse hepatic cytochrome P-450 gene expression. Available at: [Link]

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1,2-Bis(chloromethyl)-4,5-dimethylbenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,2-Bis(chloromethyl)-4,5-dimethylbenzene: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic hydrocarbon that serves as a crucial bifunctional building block in advanced organic synthesis. Characterized by a dimethylated benzene ring functionalized with two reactive chloromethyl groups in adjacent positions, this compound is a versatile precursor for the construction of complex molecular architectures. The strategic placement of its reactive sites makes it particularly valuable in the synthesis of macrocycles, specialized ligands, and materials for organic electronics. This guide provides a comprehensive overview of its core properties, a plausible synthesis workflow, key applications, and essential safety protocols, tailored for professionals in chemical research and drug development.

Part 1: Core Molecular Profile

The fundamental identity and physicochemical properties of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

IdentifierValueSource
IUPAC Name This compound[1][2]
CAS Number 2362-16-5[1][2]
Molecular Formula C₁₀H₁₂Cl₂[1][2][3][4]
Molecular Weight 203.11 g/mol [1][4]
Synonyms Benzene, 1,2-bis(chloromethyl)-4,5-dimethyl-; 1,2-Dimethyl-4,5-bis(chloromethyl)benzene[2][3]
Physical Form Solid[3]
InChI Key UIMFHDVFMPUGMO-UHFFFAOYSA-N[1][2]

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a chloromethylation reaction, a class of electrophilic aromatic substitution. The most common method is the Blanc chloromethylation, which introduces a CH₂Cl group onto an aromatic ring.

Plausible Synthetic Pathway: Blanc Chloromethylation

The logical precursor for this molecule is 1,2-dimethylbenzene (o-xylene). The reaction utilizes formaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride, to generate the reactive chloromethylating agent.

Causality in Experimental Design:

  • Precursor Choice: 1,2-dimethylbenzene is selected as the starting material because its methyl groups are activating and direct the incoming electrophiles to the ortho and para positions. The 4 and 5 positions are sterically accessible and electronically enriched, favoring disubstitution.

  • Reagents: Formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride react in situ to form the highly electrophilic chloro-oxonium ion, which is the key species that attacks the benzene ring.

  • Catalyst: A Lewis acid like zinc chloride (ZnCl₂) is often employed to enhance the electrophilicity of the formaldehyde, thereby accelerating the reaction rate.

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Final Product R1 1,2-Dimethylbenzene (o-Xylene) P1 Reaction Mixture: Electrophilic Aromatic Substitution R1->P1 R2 Formaldehyde (HCHO) R2->P1 R3 Hydrogen Chloride (HCl) R3->P1 Cat ZnCl₂ (Catalyst) Cat->P1 enhances reaction P2 Aqueous Workup (Quenching) P1->P2 P3 Solvent Extraction P2->P3 P4 Purification (Recrystallization/Chromatography) P3->P4 FP 1,2-Bis(chloromethyl)- 4,5-dimethylbenzene P4->FP

Fig 1. Generalized workflow for the synthesis of this compound.
Generalized Experimental Protocol

This protocol describes a representative laboratory-scale synthesis. Note: This reaction should only be performed by trained personnel in a well-ventilated fume hood due to the hazardous nature of the reagents and potential byproducts.

  • Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas scrubber (to neutralize excess HCl).

  • Reagent Charging: Charge the flask with 1,2-dimethylbenzene and a catalytic amount of anhydrous zinc chloride.

  • Reaction Initiation: Begin stirring and bubble dry hydrogen chloride gas through the mixture while slowly adding paraformaldehyde in portions to control the exothermic reaction. Maintain the reaction temperature, typically between 60-80°C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture over ice water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with a suitable solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude solid product by recrystallization from an appropriate solvent system (e.g., ethanol or hexanes) to yield the final product.

Part 3: Applications in Research and Drug Development

The utility of this compound stems from its two benzylic chloride groups. These groups are excellent electrophiles and leaving groups, making them highly susceptible to nucleophilic substitution reactions. This bifunctionality allows the molecule to act as a rigid linker or scaffold.

  • Supramolecular Chemistry: It is a key building block for synthesizing macrocyclic hosts and cryptands.[5] By reacting it with a dinucleophile (e.g., a diamine or dithiol), complex, ring-based structures can be formed that are capable of selective guest binding.

  • Ligand Synthesis: The compound is used to create bespoke pincer ligands for organometallic chemistry and catalysis. The rigid aromatic backbone provides steric control and stability to the resulting metal complex.

  • Materials Science: Analogous bis(chloromethyl)benzene derivatives are used as monomers in polymerization reactions to create conductive polymers like poly(p-phenylenevinylene) (PPV), which are integral to organic light-emitting diodes (OLEDs).[5]

  • Pharmaceutical Intermediates: The reactive nature of the chloromethyl groups allows for their conversion into other functional groups, making the molecule a versatile intermediate in the synthesis of pharmaceutically active compounds.[5]

G reactant 1,2-Bis(chloromethyl)- 4,5-dimethylbenzene product Disubstituted Product (Linked Structure) reactant->product Nucleophilic Substitution nucleophile 2x Nucleophile (e.g., R-SH, R-NH₂) nucleophile->product Forms two new bonds

Fig 2. Role as a bifunctional linker in nucleophilic substitution reactions.

Part 4: Safety, Handling, and Disposal

This compound is a hazardous chemical and requires strict safety measures. Its properties as a lachrymator and corrosive agent necessitate careful handling.

Hazard Identification and Classification
Hazard ClassStatementGHS Pictogram
Skin Corrosion H314: Causes severe skin burns and eye damagecorrosive
Eye Damage H314: Causes severe skin burns and eye damagecorrosive
Respiratory Irritation H335: May cause respiratory irritationexclamation mark
Other LachrymatorN/A

Data sourced from representative safety data sheets.[6][7]

Safe Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6][7]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.[6]

    • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling and before breaks.[6]

First-Aid and Emergency Procedures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6][7]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[7] It should be treated as hazardous waste and handled by a licensed disposal company.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its bifunctional, electrophilic nature. For researchers in materials science, supramolecular chemistry, and drug discovery, it offers a rigid and reliable scaffold for building molecular complexity. However, its reactivity is matched by its hazardous properties, demanding the utmost respect for safety and handling protocols. A thorough understanding of its chemical profile, synthetic pathways, and applications enables its effective and safe use in advancing scientific innovation.

References

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Dissolution Characteristics of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility, offering predictive insights and detailed experimental protocols for precise determination.

Introduction: Understanding the Molecular Landscape

This compound is a substituted aromatic hydrocarbon with the chemical formula C₁₀H₁₂Cl₂.[1][2][3][4] Its structure, characterized by a dimethyl-substituted benzene ring with two adjacent chloromethyl groups, dictates its physical and chemical properties, including its solubility. The presence of the nonpolar benzene ring and methyl groups suggests a preference for nonpolar organic solvents, a principle rooted in the "like dissolves like" paradigm of solubility. Conversely, its polarity is slightly increased by the two chloromethyl groups, which may impart partial solubility in some polar aprotic solvents.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₂Cl₂[1][2][3][4]
Molecular Weight203.11 g/mol [1][2][3][4]
AppearanceSolid[1]
Melting Point104 °C[5]
Boiling Point285.8 °C at 760 mmHg[5]

Predictive Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and predictive solubility profile can be constructed based on its chemical structure and by analogy to similar compounds like 1,4-Bis(chloromethyl)benzene.[6] The latter is known to be soluble in nonpolar organic solvents such as acetone and benzene, and poorly soluble in water.[6]

Predicted Solubility of this compound in Common Organic Solvents:

SolventSolvent TypePredicted SolubilityRationale
TolueneAromaticHighSimilar nonpolar aromatic structure.
BenzeneAromaticHighSimilar nonpolar aromatic structure.
DichloromethaneHalogenatedHigh"Like dissolves like" principle with chloromethyl groups.
ChloroformHalogenatedHigh"Like dissolves like" principle with chloromethyl groups.
Tetrahydrofuran (THF)EtherModerate to HighEther oxygen allows for some polar interactions.
Diethyl EtherEtherModerateLess polar than THF.
AcetoneKetoneModeratePolar aprotic nature can interact with chloromethyl groups.
Ethyl AcetateEsterModerateModerate polarity.
AcetonitrileNitrileLow to ModerateHigher polarity may limit solubility.
MethanolAlcoholLowPolar protic nature is unfavorable for the nonpolar core.
EthanolAlcoholLowPolar protic nature is unfavorable for the nonpolar core.
WaterAqueousVery Low/InsolubleHighly polar nature of water is incompatible with the nonpolar aromatic structure.[6][7]
HexaneAliphaticLow to ModerateNonpolar, but lacks specific favorable interactions.

Experimental Determination of Solubility: A Step-by-Step Guide

For precise quantitative data, experimental determination of solubility is essential. The following protocols provide robust methods for this purpose.

Gravimetric Method for Solubility Determination

This classical method involves saturating a solvent with the solute and then determining the mass of the dissolved solid.

Workflow for Gravimetric Solubility Determination:

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis prep1 Add excess 1,2-Bis(chloromethyl)- 4,5-dimethylbenzene to a known volume of the chosen solvent. prep2 Equilibrate the mixture at a constant temperature with stirring for a defined period (e.g., 24 hours). prep1->prep2 Saturation sep1 Allow the solution to settle. prep2->sep1 Equilibration sep2 Carefully decant or filter a known volume of the supernatant to remove undissolved solid. sep1->sep2 Clarification ana1 Evaporate the solvent from the collected supernatant under reduced pressure or gentle heating. sep2->ana1 Isolation ana2 Weigh the remaining solid residue. ana1->ana2 Quantification ana3 Calculate solubility (e.g., in g/L or mol/L). ana2->ana3 Calculation

Caption: Gravimetric method workflow for solubility determination.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • To a series of vials, add a known volume (e.g., 5 mL) of the desired organic solvent.

    • Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

    • Seal the vials and place them in a constant temperature shaker bath for 24-48 hours to reach equilibrium.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant using a pre-weighed syringe and filter to remove any remaining particulates.

    • Transfer the filtered supernatant to a pre-weighed vial.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, re-weigh the vial containing the dried solute.

    • The difference in weight corresponds to the mass of the dissolved solid.

  • Calculation:

    • Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of supernatant in L)

    • Solubility (mol/L) = (Mass of dissolved solid in g / Molecular weight of solute) / (Volume of supernatant in L)

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in multiple solvents, automated HTS methods are employed. These often rely on spectroscopic or light-scattering techniques.

Conceptual Workflow for HTS Solubility:

G cluster_dispensing Dispensing cluster_equilibration Equilibration & Measurement cluster_data Data Analysis disp1 Dispense a stock solution of the compound into a multi-well plate. disp2 Add various solvents to the wells. disp1->disp2 equi1 Seal the plate and shake at a controlled temperature. disp2->equi1 equi2 Measure turbidity or light scattering at intervals to detect precipitation. equi1->equi2 data1 Determine the concentration at which precipitation occurs for each solvent. equi2->data1 data2 Generate a comparative solubility profile. data1->data2

Caption: High-throughput screening workflow for solubility.

Safety and Handling Considerations

This compound is a chemical that requires careful handling. Always consult the latest Safety Data Sheet (SDS) before use.[8][9][10][11]

Key Hazards:

  • Skin and Eye Damage: The compound can cause severe skin burns and eye damage.[8][10]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[8]

  • Lachrymator: It is a lachrymator, meaning it can cause tearing.[8]

Recommended Handling Practices:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Avoid breathing dust or vapors.[8]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8][10]

Conclusion

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1H NMR and 13C NMR spectra of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene

Introduction

This compound is a substituted aromatic hydrocarbon with the chemical formula C₁₀H₁₂Cl₂.[1][2] As a derivative of o-xylene, it serves as a valuable building block in organic synthesis, particularly in the creation of more complex molecular architectures for materials science and pharmaceutical development. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. It is designed for researchers and drug development professionals, offering not just spectral data interpretation but also the underlying chemical principles and practical experimental considerations.

Molecular Structure and Symmetry Analysis

The interpretation of the NMR spectra of this compound is fundamentally rooted in its molecular symmetry. The molecule possesses a C₂v symmetry axis, which renders specific sets of protons and carbon atoms chemically equivalent. This equivalence is the primary reason for the simplicity of its NMR spectra, as equivalent nuclei resonate at the same frequency, producing a single signal.

Below is a structural representation highlighting the sets of chemically equivalent protons and carbons.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing A Weigh Compound (10-20 mg) B Dissolve in CDCl₃ with TMS A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire ¹H & ¹³C FID E->F G Fourier Transform F->G H Phase & Calibrate (TMS = 0 ppm) G->H I Integrate (¹H) & Analyze Peaks H->I J J I->J Final Spectrum & Report

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are straightforward to interpret due to the molecule's inherent symmetry. The ¹H spectrum displays three distinct singlets, while the ¹³C spectrum shows five singlets, each corresponding to a unique set of chemically equivalent nuclei. Understanding the influence of substituents on chemical shifts is key to a correct and confident assignment of these signals. The protocols and analyses presented in this guide provide a robust framework for researchers to utilize NMR spectroscopy for the unambiguous structural verification of this important chemical intermediate.

References

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A Comprehensive Guide to the IUPAC Nomenclature and Isomer Differentiation of Aromatic C10H12Cl2 Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the fields of chemical research, materials science, and particularly in drug development, the unambiguous identification of molecular structures is a cornerstone of scientific rigor and regulatory compliance. The molecular formula C10H12Cl2 represents a substantial number of aromatic isomers, each with potentially unique chemical, physical, and biological properties. This technical guide provides a systematic framework for understanding and applying the International Union of Pure and Applied Chemistry (IUPAC) nomenclature to these compounds. Furthermore, it offers an in-depth exploration of field-proven spectroscopic protocols, explaining not just the methods for isomer differentiation but the underlying causality that makes these techniques effective. This document is intended to serve as a vital resource for researchers and professionals who require a deep and practical understanding of naming and identifying complex aromatic molecules.

Part 1: Foundational Principles of IUPAC Nomenclature for Aromatic Compounds

The IUPAC system provides a logical and universally accepted method for naming organic compounds, ensuring that a systematic name corresponds to a single, unique structure. For substituted aromatic compounds like the isomers of C10H12Cl2, the nomenclature is built upon a set of hierarchical rules.

1.1. Identifying the Parent Structure

The core of the aromatic C10H12Cl2 isomers is a benzene ring. When the attached alkyl group has fewer carbons than the ring (as is the case with a C4 alkyl group), the compound is named as a substituted benzene.[1] The parent name is therefore benzene .

1.2. Identifying and Prioritizing Substituents

The substituents on the benzene ring are two chlorine atoms ("chloro") and one butyl group. According to IUPAC rules, substituents are listed in alphabetical order in the final name.[1][2] Therefore, "butyl" precedes "chloro".

1.3. The Locant Rule: Numbering the Ring

To ensure a unique name, the carbon atoms of the benzene ring are numbered to assign the lowest possible set of numbers (locants) to the substituents.[3][4] The process involves:

  • Assigning position '1' to a carbon bearing a substituent.

  • Numbering the ring in either a clockwise or counter-clockwise direction.

  • The direction chosen is the one that gives the lowest possible number to the next substituent encountered.[1]

  • When multiple numbering schemes are possible, the one that gives the lowest locant to the substituent cited first in the name (alphabetically) is chosen. For dichlorobutylbenzenes, the butyl group is assigned to carbon 1.

The following flowchart illustrates the decision-making process for naming a substituted benzene derivative.

IUPAC_Naming_Workflow A Start: Identify all substituents on the benzene ring B Is there a common name parent (e.g., Toluene, Aniline)? A->B C Yes: Use the common name as the parent. The principal group gets C1. B->C Yes D No: Parent is 'benzene'. B->D No E List all substituents alphabetically (e.g., Butyl, Chloro) C->E D->E F Assign C1 to the carbon with the substituent that comes first alphabetically (in this case, the Butyl group). E->F G Number the ring (clockwise & counter-clockwise) to give the other substituents the lowest possible locants. F->G H Select the numbering scheme that results in the lowest set of locants. G->H I Assemble the final name: (Locant of Butyl)-(Name of Butyl)-(Locants of Chloro)-di(chloro)benzene Example: 1-Butyl-2,4-dichlorobenzene H->I

Caption: IUPAC Naming Workflow for Substituted Benzenes.

Part 2: Systematic Elucidation of C10H12Cl2 Aromatic Isomers

The structural diversity of C10H12Cl2 arises from two primary sources: the isomerism of the butyl group itself and the positional isomerism of the substituents on the benzene ring. For clarity, this guide will first focus on isomers where both chlorine atoms are substituted on the aromatic ring.

2.1. Isomers of the Butyl Group

The C4H9 alkyl group, or butyl group, has four constitutional isomers.[5] The structure of this group fundamentally affects the properties of the molecule and must be specified in the IUPAC name.

Butyl IsomerStructureIUPAC Name of Group
n-butyl CH3CH2CH2CH2–butyl
sec-butyl CH3CH2CH(CH3)–1-methylpropyl
isobutyl (CH3)2CHCH2–2-methylpropyl
tert-butyl (CH3)3C–1,1-dimethylethyl

2.2. Positional Isomers of Dichlorobutylbenzenes

For each of the four butyl isomers, the two chlorine atoms can be placed on the remaining available positions of the benzene ring. The butyl group is assigned to position 1. This results in six unique positional arrangements for the chlorine atoms for each butyl isomer.

Below is a table of the systematic IUPAC names for the 24 primary dichlorobutylbenzene isomers.

Butyl GroupChlorine PositionsSystematic IUPAC Name
n-Butyl 2,31-Butyl-2,3-dichlorobenzene
2,41-Butyl-2,4-dichlorobenzene[6]
2,51-Butyl-2,5-dichlorobenzene
2,61-Butyl-2,6-dichlorobenzene
3,41-Butyl-3,4-dichlorobenzene
3,51-Butyl-3,5-dichlorobenzene
sec-Butyl 2,31-(1-Methylpropyl)-2,3-dichlorobenzene
2,41-(1-Methylpropyl)-2,4-dichlorobenzene
... (and so on for all 6 positions)...
Isobutyl 2,31-(2-Methylpropyl)-2,3-dichlorobenzene
... (and so on for all 6 positions)...
tert-Butyl 2,31-(1,1-Dimethylethyl)-2,3-dichlorobenzene
... (and so on for all 6 positions)...

Note: This list is not exhaustive for all C10H12Cl2 isomers, as it omits cases where one or both chlorine atoms are on the alkyl side chain (e.g., 1-chloro-4-(1-chlorobutyl)benzene). However, the fundamental naming principles remain the same: identify the parent chain or ring, and name and number the substituents accordingly.

Part 3: Experimental Protocols for Isomer Differentiation

While IUPAC nomenclature provides a theoretical map, spectroscopic techniques are the tools used to navigate it. The differentiation of C10H12Cl2 isomers is heavily reliant on leveraging their differences in molecular symmetry and electronic environments.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, and the symmetry of the molecule directly dictates the number of unique signals in the spectrum. For aromatic compounds, the substitution pattern creates a distinct fingerprint in both the ¹H and ¹³C NMR spectra.[7]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified C10H12Cl2 isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube. The deuterated solvent is crucial as it is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for high-resolution data.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the low natural abundance of the ¹³C isotope.

Data Interpretation for Isomer Differentiation:

  • ¹³C NMR - A Test of Symmetry: The number of signals in the aromatic region (typically 120-150 ppm) directly corresponds to the number of chemically non-equivalent carbon atoms in the benzene ring. This is a robust method for distinguishing substitution patterns.

  • ¹H NMR - A Map of Proximity: The aromatic region (typically 7.0-8.0 ppm) reveals the number of protons on the ring and their relationships. The coupling (splitting) patterns between adjacent protons are diagnostic. For example, a 1,2,4-trisubstituted ring will show different splitting patterns than a 1,3,5-trisubstituted ring. A para-substituted pattern often simplifies to two distinct doublets.[7]

Example Isomer (1-n-Butyl-)Aromatic Substitution PatternExpected Aromatic ¹³C SignalsExpected Aromatic ¹H Signals
-2,4-dichlorobenzene 1,2,4-Trisubstituted63
-2,6-dichlorobenzene 1,2,3-Trisubstituted (symmetrical)43
-3,5-dichlorobenzene 1,3,5-Trisubstituted (symmetrical)43
-2,5-dichlorobenzene 1,2,4-Trisubstituted63

3.2. Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy measures the vibrational frequencies of chemical bonds. The out-of-plane C-H bending vibrations of the aromatic ring are particularly sensitive to the substitution pattern. These vibrations produce strong absorption bands in the 650-900 cm⁻¹ region of the spectrum, offering a rapid and reliable method for preliminary identification.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a single drop of the liquid C10H12Cl2 isomer directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal.

  • Background Scan: Perform a background scan with a clean, empty crystal to subtract the spectral contributions of the atmosphere (e.g., CO2, H2O).

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Interpretation:

The key diagnostic region is the "fingerprint" region, particularly for C-H out-of-plane bends.

Ring Substitution PatternCharacteristic IR Absorption Band (cm⁻¹)
1,2,3-Trisubstituted~780-760 and ~745-705
1,2,4-Trisubstituted~885-870 and ~825-805
1,3,5-Trisubstituted~865-810 and ~730-675

3.3. Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. While all C10H12Cl2 isomers have the same nominal mass, the stability of the fragments can differ. The presence of two chlorine atoms creates a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the natural abundance of ³⁵Cl and ³⁷Cl, confirming the presence of two chlorine atoms.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent (e.g., dichloromethane or hexane).

  • GC Separation: Inject the sample into the GC, where the different isomers will be separated based on their boiling points and interactions with the column stationary phase.

  • MS Analysis: As each separated isomer elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the ions is then analyzed.

Data Interpretation:

  • Molecular Ion Peak (M+): Confirms the molecular weight and the presence of two chlorine atoms via the isotopic pattern.

  • Fragmentation Pattern: The fragmentation can reveal the structure of the butyl group. For instance, isomers with a tert-butyl group will often show a very prominent peak at m/z 57, corresponding to the stable (CH3)3C+ cation. Loss of a propyl group (CH3CH2CH2, m/z 43) might suggest an n-butyl isomer.

Part 4: Integrated Workflow for Unambiguous Isomer Identification

A self-validating system for identifying an unknown C10H12Cl2 isomer relies on the synergistic use of multiple analytical techniques. No single technique is sufficient, but together they provide a clear and definitive structural assignment.

Isomer_ID_Workflow cluster_0 Initial Characterization cluster_1 Structural Hypothesis Generation cluster_2 Structural Confirmation A Unknown Aromatic C10H12Cl2 Isomer B GC-MS Analysis A->B C Confirm MW & Cl count (Isotope Pattern) Obtain preliminary isomer separation B->C D IR Spectroscopy C->D F Analyze MS fragmentation to hypothesize butyl isomer C->F E Hypothesize ring substitution pattern from C-H bends D->E G 13C NMR Spectroscopy E->G F->G H Confirm symmetry from number of aromatic signals G->H I 1H NMR Spectroscopy H->I J Confirm proton count, positions, and coupling patterns I->J K Final IUPAC Name Assigned J->K

Caption: Integrated Spectroscopic Workflow for Isomer Identification.

Conclusion

The systematic nomenclature of C10H12Cl2 aromatic compounds, while governed by a clear set of IUPAC rules, only provides the language for describing a vast array of potential isomers. The practical identification of a specific isomer is a deductive process that requires the skilled application and interpretation of multiple spectroscopic techniques. By combining the molecular weight and fragmentation data from mass spectrometry, the substitution pattern information from infrared spectroscopy, and the detailed connectivity and symmetry data from NMR, researchers can move from a simple molecular formula to a precisely defined and unambiguously named chemical entity. This rigorous approach is indispensable for ensuring accuracy, reproducibility, and safety in all scientific endeavors, from fundamental research to the development of novel therapeutics.

References

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The Versatile Synthon: A Comprehensive Technical Guide to 1,2-Bis(chloromethyl)-4,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Architectural Element in Organic Synthesis

In the landscape of modern medicinal chemistry and materials science, the ability to construct complex molecular architectures with precision is paramount. Central to this endeavor is the availability of versatile chemical building blocks, or synthons, that offer reliable reactivity and a scaffold upon which to elaborate. 1,2-Bis(chloromethyl)-4,5-dimethylbenzene emerges as a significant player in this context. This crystalline solid, a derivative of o-xylene, possesses two reactive chloromethyl groups positioned on a substituted benzene ring, making it a valuable precursor for the synthesis of a wide array of more complex molecules. Its structural rigidity, coupled with the reactivity of the benzylic chlorides, allows for its use in the construction of novel heterocyclic systems, macrocycles, and as a cross-linking agent in polymer chemistry. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications in cutting-edge research and development.

Nomenclature and Identification: A Multiplicity of Designations

The systematic naming of chemical compounds is crucial for unambiguous communication within the scientific community. This compound is known by a variety of synonyms, reflecting different nomenclature systems and historical naming conventions. Understanding these alternative names is essential for comprehensive literature searches and clear communication.

A comprehensive list of synonyms for this compound is provided below:

  • Benzene, 1,2-bis(chloromethyl)-4,5-dimethyl-[1][2][3]

  • 1,2-di-(Chloromethyl)-4,5-dimethylbenzene[1][3]

  • α,α'-Dichloro-1,2,4,5-tetramethylbenzene

  • 1,2-Dimethyl-4,5-bis(chloromethyl)benzene[4][5]

  • 4,5-Dimethyl-1,2-bis(chloromethyl)benzene

  • 1,2-di(chloromethyl)-4,5-dimethylbenzene[3]

  • Benzene, 1,2-bis-(chloromethyl)-4,5-dimethyl[4][5]

  • 1,2-bis(chloromethyl)-4,5-dimethyl-benzene[3]

The IUPAC name for this compound is This compound .[3][6]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. These properties dictate its solubility, reactivity, and appropriate handling and storage procedures.

PropertyValueSource
Molecular Formula C₁₀H₁₂Cl₂[1][2][6]
Molecular Weight 203.11 g/mol [1][5][6]
CAS Number 2362-16-5[2][5][6]
Appearance Solid[2]
Melting Point 104 °C
Boiling Point 285.8 °C at 760 mmHg
Density 1.145 g/cm³
InChI InChI=1S/C10H12Cl2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4H,5-6H2,1-2H3[1][5]
InChIKey UIMFHDVFMPUGMO-UHFFFAOYSA-N[1][5]
SMILES CC1=CC(=C(C=C1C)CCl)CCl[6][7]

Synthesis and Mechanism: The Chloromethylation of o-Xylene

The primary route to this compound is through the chloromethylation of its parent hydrocarbon, o-xylene. This electrophilic aromatic substitution reaction introduces the chloromethyl group (-CH₂Cl) onto the aromatic ring. The reaction typically proceeds via the in situ generation of a highly reactive electrophile, the chloro-oxonium ion, from formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.

The overall reaction can be depicted as follows:

Synthesis cluster_reactants Reactants o_xylene o-Xylene product This compound o_xylene->product reagents 2 HCHO + 2 HCl (Paraformaldehyde, Conc. HCl) reagents->product Chloromethylation catalyst Lewis Acid (e.g., ZnCl₂) catalyst->product byproduct 2 H₂O product->byproduct Byproduct

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

This protocol is a synthesized methodology based on established chloromethylation procedures for xylenes.[3][4]

Materials:

  • o-Xylene (1.0 mol, 106.17 g)

  • Paraformaldehyde (2.2 mol, 66.07 g)

  • Concentrated Hydrochloric Acid (approx. 12 M)

  • Zinc Chloride (anhydrous, as catalyst)

  • Dichloromethane (or other suitable solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine o-xylene and paraformaldehyde in dichloromethane.

  • Catalyst Addition: Carefully add anhydrous zinc chloride to the stirring mixture.

  • Initiation: Cool the flask in an ice bath and begin to bubble hydrogen chloride gas through the mixture while stirring vigorously. Alternatively, concentrated hydrochloric acid can be added dropwise.

  • Reaction Progression: After the initial exothermic reaction subsides, remove the ice bath and allow the reaction to proceed at room temperature, or with gentle heating (40-50 °C) to increase the reaction rate. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker of crushed ice. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield pure this compound as a crystalline solid.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its two benzylic chloride groups. These groups are excellent leaving groups and are susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups.[8]

Reactivity cluster_reaction Nucleophilic Substitution start This compound product Substituted Product start->product Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product mechanism SN2 Reaction product->mechanism

Caption: General reactivity of this compound.

This reactivity makes it a valuable intermediate in the synthesis of various target molecules in drug discovery and development. For instance, it can be used to:

  • Synthesize Heterocyclic Compounds: By reacting with dinucleophiles, such as diamines or dithiols, it can be used to construct novel heterocyclic ring systems, which are common scaffolds in many pharmaceuticals.

  • Develop Ligands for Metal Complexes: The introduction of coordinating groups via nucleophilic substitution allows for the synthesis of bespoke ligands for use in catalysis or as therapeutic agents themselves.

  • Create Molecular Scaffolds: The rigid benzene core and the two reactive arms of the molecule provide a well-defined three-dimensional structure that can be used as a scaffold to present other functional groups in a specific spatial arrangement for interaction with biological targets.

  • As a Linker: In the development of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), this compound can serve as a rigid linker to connect two different pharmacophores.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling this compound. It is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[9]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[9]

  • Skin and Body Protection: A lab coat and closed-toe shoes are required. In cases of potential for significant exposure, additional protective clothing may be necessary.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Avoid inhalation of dust and contact with skin and eyes.[9]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[9]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]

Conclusion

This compound is a valuable and versatile synthon in organic chemistry. Its well-defined structure and the predictable reactivity of its chloromethyl groups make it an important tool for the construction of complex molecules in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in the laboratory. As the demand for novel molecular architectures continues to grow, the importance of such fundamental building blocks will undoubtedly increase.

References

  • PubChem. This compound. [Link]

  • Google Patents.
  • Google Patents.
  • NIST. This compound. [Link]

Sources

The Structural Elucidation and Synthetic Versatility of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the synthesis, structural characteristics, and applications of 1,2-bis(chloromethyl)-4,5-dimethylbenzene and its derivatives. This class of compounds serves as a valuable scaffold in supramolecular chemistry, materials science, and as a precursor for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the experimental nuances and strategic considerations for utilizing these versatile chemical entities.

Introduction: The Significance of the Xylylene Dichloride Scaffold

This compound, a derivative of ortho-xylylene dichloride, possesses a unique combination of rigidity from the benzene core and reactivity from the two chloromethyl groups. This bifunctionality makes it an exceptional building block for constructing complex molecular architectures. The dimethyl substitution on the benzene ring provides steric bulk and electronic modulation, influencing both the reactivity of the chloromethyl groups and the conformational preferences of the resulting macrocycles and polymers.

These compounds are particularly crucial in the synthesis of cyclophanes, which are molecules containing an aromatic ring bridged by an aliphatic chain. Cyclophanes are instrumental in host-guest chemistry, molecular recognition, and the development of novel materials with unique photophysical properties.[1][2] In the realm of drug discovery, the rigid yet adaptable framework of xylylene dichloride derivatives allows for the precise spatial orientation of pharmacophoric groups, a key aspect in designing potent and selective therapeutic agents.[3]

Synthesis and Crystallization: From Precursor to Single Crystal

The synthesis of this compound derivatives typically commences with durene (1,2,4,5-tetramethylbenzene) as the starting material. The chloromethylation of the durene core is a critical step, often achieved through various methods, though careful control of reaction conditions is necessary to achieve the desired disubstitution pattern and avoid polymerization.

General Synthetic Approach: Chloromethylation of Durene

A plausible synthetic route starting from durene is outlined below. This proposed workflow is based on established chloromethylation procedures for similar aromatic substrates.

Synthesis_Workflow Durene Durene (1,2,4,5-Tetramethylbenzene) Reaction Chloromethylation (Electrophilic Aromatic Substitution) Durene->Reaction Reagents Formaldehyde (or paraformaldehyde) + HCl (gas or concentrated aq.) + Acetic Acid (solvent) Reagents->Reaction Product This compound Reaction->Product Purification Purification (Recrystallization or Chromatography) Product->Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Causality: The choice of reagents and conditions is critical. Acetic acid often serves as a suitable solvent that can also activate the formaldehyde. The reaction temperature must be carefully controlled to prevent the formation of unwanted byproducts and polymers. The purification step is essential to isolate the desired product from mono-chloromethylated species and other impurities.

Case Study: Synthesis and Crystallization of a Nitro-Derivative

While crystallographic data for the parent compound this compound is not publicly available, a detailed study of its nitro-derivative, 1,2-bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene , provides valuable insights into the experimental procedures for synthesis and crystallization.[4]

Step-by-Step Synthesis Protocol for 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene: [4]

  • Dissolution: Dissolve 0.5 g (2.5 mmol) of this compound in 5 ml of trifluoroacetic acid.

  • Cooling: Cool the solution in an ice-water bath.

  • Nitration: Add concentrated nitric acid dropwise to the stirred solution.

  • Reaction: Stir the mixture for 4 hours at room temperature.

  • Solvent Removal: Evaporate the solvent under reduced pressure.

  • Work-up: Dissolve the residue in 50 ml of ethyl acetate and wash with a saturated aqueous solution of sodium carbonate.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the product by flash chromatography on silica gel using petroleum ether as the eluent to yield 0.54 g (88%) of the title compound.

Crystallization Protocol: [4]

Single crystals suitable for X-ray diffraction can be grown by the slow evaporation of a solution of the purified compound in a mixture of ethyl acetate and petroleum ether (1:4 v/v) at 298 K.

Crystal Structure Analysis: A Focus on the Nitro-Derivative

The crystal structure of 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene was determined by single-crystal X-ray diffraction.[4] This analysis provides crucial information about the molecular geometry, conformation, and intermolecular interactions that govern the solid-state packing.

Crystallographic Data

The following table summarizes the key crystallographic data for 1,2-bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene.[4]

ParameterValue
Chemical FormulaC₁₀H₁₁Cl₂NO₂
Molecular Weight248.10 g/mol
Crystal SystemMonoclinic
Space GroupPn
a8.350(4) Å
b4.5282(19) Å
c15.370(7) Å
β103.118(6)°
Volume566.0(4) ų
Z2
Density (calculated)1.456 Mg m⁻³

Data Collection and Refinement: The data was collected on a Bruker SMART 4K CCD area-detector diffractometer using Mo Kα radiation. The structure was solved and refined on F².[4]

Molecular and Crystal Packing Insights

The crystal structure of this derivative reveals a benzene core functionalized with one nitro group, two methyl groups, and two chloromethyl groups. The crystal packing is primarily stabilized by a combination of non-classical hydrogen bonds and weak intermolecular interactions. Specifically, intermolecular C—H···O hydrogen bonds and weak C—H···Cl interactions are observed.[4]

The presence of the electron-withdrawing nitro group likely influences the crystal packing by providing hydrogen bond acceptors (the oxygen atoms) and potentially engaging in dipole-dipole interactions. This highlights a key consideration in crystal engineering: the introduction of functional groups can be strategically employed to direct the self-assembly of molecules in the solid state.

Reactivity and Applications in Drug Development and Materials Science

The two reactive chloromethyl groups on the this compound scaffold are excellent electrophilic sites, making them susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of their utility in synthesizing more complex molecules.

Reactivity_Diagram Start 1,2-Bis(chloromethyl)- 4,5-dimethylbenzene Reaction Nucleophilic Substitution (SN2) Start->Reaction Nucleophile Nucleophile (Nu:) Nucleophile->Reaction Product Substituted Product (e.g., Cyclophane, Polymer) Reaction->Product

Sources

An In-depth Technical Guide to the Theoretical Properties of Dimethyl-Substituted Benzyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties of dimethyl-substituted benzyl chlorides, a class of compounds with significant utility in organic synthesis, medicinal chemistry, and materials science. This document explores the intricate interplay of electronic and steric effects governed by the substitution pattern of the two methyl groups on the benzene ring. Through a combination of computational analysis and established theoretical principles, we elucidate the impact of isomeric variations on molecular structure, reactivity, and spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these versatile chemical intermediates. We present detailed theoretical data, validated experimental protocols for their synthesis and characterization, and a thorough examination of their reactivity profiles.

Introduction: The Significance of Dimethyl-Substituted Benzyl Chlorides

Benzyl chlorides are a cornerstone of organic synthesis, serving as versatile precursors for a wide array of functional groups. The introduction of two methyl substituents onto the aromatic ring creates a family of isomers with finely tuned electronic and steric properties. These seemingly subtle structural modifications can profoundly influence the reactivity of the benzylic carbon-chlorine bond, making these compounds valuable tools for controlling reaction pathways and designing molecules with specific properties.

The position of the methyl groups dictates their electronic influence, which can be either electron-donating through hyperconjugation and induction, or can create steric hindrance affecting the approach of nucleophiles. This guide will systematically explore the theoretical underpinnings of these effects across the six constitutional isomers of dimethylbenzyl chloride: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzyl chloride.

Theoretical Framework and Computational Methodology

To provide a quantitative understanding of the properties of dimethyl-substituted benzyl chlorides, a consistent theoretical framework is essential. The insights presented in this guide are grounded in Density Functional Theory (DFT), a robust computational method for predicting molecular properties.

Computational Approach

While specific computational results from a dedicated comparative study are not available in the public domain, this guide will present a detailed analysis based on established principles of physical organic chemistry, supported by data from computational studies on similar substituted benzyl systems. The trends and relative values for properties such as dipole moments, C-Cl bond lengths, and carbocation stabilities are predicted based on the known electronic and steric effects of methyl substituents at different positions on the benzene ring.

The following logical workflow illustrates the theoretical investigation of these compounds:

theoretical_workflow Workflow for Theoretical Analysis A Define Isomeric Structures (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, 3,5-) B Ground-State Geometry Optimization (DFT Calculations) A->B C Calculation of Electronic Properties (Dipole Moment, Mulliken Charges) B->C D Analysis of C-Cl Bond Properties (Bond Length, Vibrational Frequency) B->D E Carbocation Formation and Stability Analysis (Isodesmic Reactions) B->E F Prediction of Spectroscopic Data (NMR Chemical Shifts, IR Frequencies) B->F G Correlation with Experimental Reactivity (Solvolysis Rates, Hammett Plots) C->G D->G E->G F->G

Caption: A logical workflow for the comprehensive theoretical analysis of dimethylbenzyl chloride isomers.

Molecular Structure and Electronic Properties

The substitution pattern of the methyl groups significantly perturbs the electronic distribution within the benzene ring and influences the properties of the benzylic C-Cl bond.

Dipole Moments

The dipole moment of a molecule is a measure of its overall polarity. For dimethylbenzyl chlorides, the dipole moment is primarily influenced by the electronegativity difference between carbon and chlorine, and is modulated by the electron-donating effects of the methyl groups. We can predict the relative dipole moments based on the vector sum of the individual bond dipoles.

IsomerPredicted Relative Dipole MomentRationale
3,5- HighestSymmetrical electron donation from both meta methyl groups enhances the C-Cl bond polarity.
3,4- HighCombined electron-donating effect of meta and para methyl groups.
2,5- IntermediateOrtho and meta methyl groups with opposing vector components partially cancel out.
2,4- IntermediateOrtho and para methyl groups with reinforcing vector components.
2,3- IntermediateTwo adjacent ortho and meta methyl groups.
2,6- LowestSymmetrical ortho substitution leads to partial cancellation of the inductive effects on the net dipole moment.
Carbon-Chlorine Bond Properties

The strength and length of the C-Cl bond are critical determinants of the reactivity of dimethylbenzyl chlorides. Electron-donating methyl groups, particularly at the ortho and para positions, can increase the electron density in the aromatic ring, which can be relayed to the benzylic carbon. This can lead to a slight lengthening and weakening of the C-Cl bond, facilitating its cleavage in nucleophilic substitution reactions.

IsomerPredicted C-Cl Bond LengthPredicted C-Cl Bond Dissociation Energy
2,6- ShortestHighest (due to steric hindrance)
3,5- ShorterHigher
2,3- IntermediateIntermediate
2,5- IntermediateIntermediate
3,4- LongerLower
2,4- LongestLowest

Reactivity and Mechanistic Insights

The reactivity of benzyl chlorides in nucleophilic substitution reactions is highly sensitive to the electronic effects of substituents on the aromatic ring. These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism.

Carbocation Stability and SN1 Reactivity

The SN1 mechanism involves the formation of a carbocation intermediate. The stability of this carbocation is the primary determinant of the reaction rate. Methyl groups are electron-donating and can stabilize a positive charge through hyperconjugation and inductive effects. This stabilization is most effective when the methyl groups are at the ortho and para positions, where they can directly donate electron density to the developing positive charge on the benzylic carbon.

carbocation_stability Relative Stability of Dimethylbenzyl Cations cluster_stability Increasing Stability 3,5- 3,5-Dimethylbenzyl Cation 2,5- 2,5-Dimethylbenzyl Cation 3,5-->2,5- 2,3- 2,3-Dimethylbenzyl Cation 3,4- 3,4-Dimethylbenzyl Cation 2,3-->3,4- 2,5-->2,3- 2,4- 2,4-Dimethylbenzyl Cation 3,4-->2,4- 2,6- 2,6-Dimethylbenzyl Cation (Sterically Hindered) synthesis_workflow Synthesis of Dimethylbenzyl Chloride A Dissolve Dimethylbenzyl Alcohol in Anhydrous Solvent B Cool to 0 °C A->B C Add Thionyl Chloride Dropwise B->C D Stir at Room Temperature C->D E Reaction Monitoring (TLC) D->E F Quench with NaHCO3 Solution E->F G Work-up and Extraction F->G H Drying and Solvent Removal G->H I Purification (Distillation or Chromatography) H->I

Methodological & Application

chloromethylation of 1,2-dimethylbenzene protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chloromethylation of 1,2-Dimethylbenzene (o-Xylene)

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the chloromethylation of 1,2-dimethylbenzene (o-xylene). The primary focus is the synthesis of 3,4-dimethylbenzyl chloride, a valuable intermediate in organic synthesis. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, safety imperatives, and optimization strategies, ensuring a robust and reproducible protocol.

Introduction and Strategic Importance

The introduction of a chloromethyl (-CH₂Cl) group onto an aromatic ring is a powerful transformation in synthetic chemistry. This functional group serves as a versatile handle, readily converted into other moieties such as aldehydes (-CHO), nitriles (-CH₂CN), alcohols (-CH₂OH), and ethers.[1] The chloromethylation of 1,2-dimethylbenzene, an electrophilic aromatic substitution, is most commonly achieved via the Blanc-Quelet reaction .[2][3][4] This reaction typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst to yield primarily 4-(chloromethyl)-1,2-dimethylbenzene, also known as 3,4-dimethylbenzyl chloride.[5][6]

The product, 3,4-dimethylbenzyl chloride, is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and materials such as ion-exchange resins.[7][8] Understanding the nuances of this reaction is therefore of significant industrial and academic importance.

The Reaction Mechanism: An Electrophilic Aromatic Substitution

The chloromethylation of 1,2-dimethylbenzene proceeds via an electrophilic aromatic substitution pathway. The two electron-donating methyl groups on the benzene ring activate it towards electrophilic attack, directing incoming substituents to the ortho and para positions.[9] In the case of o-xylene, the 4-position is sterically accessible and electronically favored, making 3,4-dimethylbenzyl chloride the major product.

The key steps of the mechanism, catalyzed by a Lewis acid like zinc chloride (ZnCl₂), are as follows:

  • Generation of the Electrophile : Under acidic conditions, formaldehyde is protonated. The Lewis acid catalyst (ZnCl₂) coordinates to the oxygen atom of the protonated formaldehyde, further increasing the electrophilicity of the carbon atom. This forms a highly reactive electrophilic species, potentially a hydroxycarbenium ion (+CH₂OH) or a related complex.[2][10][11]

  • Electrophilic Attack : The π-electrons of the electron-rich 1,2-dimethylbenzene ring attack the electrophilic carbon. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization : A base (such as Cl⁻) abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and forming a benzyl alcohol intermediate (3,4-dimethylbenzyl alcohol).

  • Conversion to Chloride : In the presence of excess hydrogen chloride, the hydroxyl group of the benzyl alcohol is rapidly protonated and subsequently displaced by a chloride ion in an Sₙ reaction, yielding the final product, 3,4-dimethylbenzyl chloride, and water.[2]

G cluster_0 Electrophile Generation cluster_1 Electrophilic Attack & Rearomatization cluster_2 Final Product Formation CH2O Formaldehyde Electrophile Electrophile (e.g., ⁺CH₂OH) CH2O->Electrophile Protonation & Catalyst Action H+ H⁺ / ZnCl₂ oXylene 1,2-Dimethylbenzene SigmaComplex Sigma Complex (Carbocation) oXylene->SigmaComplex Attack by π-electrons BenzylAlcohol 3,4-Dimethylbenzyl Alcohol SigmaComplex->BenzylAlcohol Deprotonation (-H⁺) BenzylChloride 3,4-Dimethylbenzyl Chloride BenzylAlcohol->BenzylChloride Reaction with HCl (-H₂O) H2O H₂O

Caption: Mechanism of the Blanc-Quelet Chloromethylation.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 3,4-dimethylbenzyl chloride.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )CAS NumberKey Properties
1,2-Dimethylbenzene (o-Xylene)C₈H₁₀106.1795-47-6Flammable liquid, irritant
Paraformaldehyde(CH₂O)n~30.03 (per unit)30525-89-4Toxic solid, source of formaldehyde
Zinc Chloride (anhydrous)ZnCl₂136.307646-85-7Corrosive, hygroscopic solid
Hydrochloric Acid (conc., 37%)HCl36.467647-01-0Corrosive liquid, toxic fumes
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile solvent, potential carcinogen
Sodium BicarbonateNaHCO₃84.01144-55-8Mild base for neutralization
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6Drying agent
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Mechanical stirrer or magnetic stir plate with stir bar

  • Gas inlet tube

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel (1 L)

  • Beakers, Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Methodology

SAFETY FIRST: This reaction must be performed in a certified, well-ventilated chemical fume hood. The reaction can generate bis(chloromethyl) ether, a potent carcinogen.[2][7][12] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

  • Reaction Setup :

    • To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube extending below the surface of the eventual reaction mixture, add 1,2-dimethylbenzene (106.2 g, 1.0 mol), paraformaldehyde (33.0 g, approx. 1.1 mol of CH₂O units), and pulverized anhydrous zinc chloride (27.2 g, 0.2 mol).[1][13]

  • Reaction Execution :

    • Begin stirring the mixture to create a slurry.

    • Heat the flask to 60-70°C using a heating mantle.

    • Once the temperature is stable, begin bubbling dry hydrogen chloride gas through the mixture at a moderate rate. Alternatively, concentrated hydrochloric acid (e.g., 150 mL) can be added slowly via a dropping funnel over 1-2 hours.[13]

    • Maintain the temperature and stirring for 4-6 hours. The reaction is exothermic, so careful temperature control is necessary.

  • Reaction Monitoring :

    • The progress can be monitored by taking small aliquots (carefully!), quenching them in water, extracting with a small amount of DCM, and analyzing by Gas Chromatography (GC) to observe the disappearance of the o-xylene starting material.

  • Workup and Isolation :

    • After the reaction is complete (as determined by GC or time), allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly and carefully onto 500 g of crushed ice in a large beaker within the fume hood.

    • Transfer the mixture to a 1 L separatory funnel. Separate the lower organic layer.

    • Wash the organic layer sequentially with 200 mL of cold water, 200 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally with 200 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (DCM, if used) using a rotary evaporator.

  • Purification :

    • The crude product is purified by vacuum distillation. Collect the fraction boiling at approximately 116-117 °C at 24 mmHg.[14] This yields 3,4-dimethylbenzyl chloride as a clear liquid.

Summary of Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry (o-xylene:CH₂O)1 : 1.1A slight excess of formaldehyde ensures complete conversion of the limiting reagent.
Catalyst Loading (ZnCl₂)0.2 equivalentsCatalytic amount sufficient to promote the reaction without excessive side products.
Temperature60-70°CBalances reaction rate against the formation of diarylmethane byproducts.[15]
Reaction Time4-6 hoursTypical duration for achieving high conversion. Monitor for optimization.
Expected Yield70-85%Yields can vary based on precise conditions and efficiency of workup.

Experimental Workflow Diagram

G start Start: Assemble Apparatus in Fume Hood charge Charge Flask: o-Xylene, Paraformaldehyde, Anhydrous ZnCl₂ start->charge react Heat to 60-70°C Add HCl (gas or conc.) Stir for 4-6 hours charge->react monitor Monitor Reaction (e.g., GC) react->monitor react->monitor cool Cool to Room Temperature monitor->cool quench Quench: Pour onto Crushed Ice cool->quench separate Separate Organic Layer quench->separate wash Wash Sequentially: Water, NaHCO₃ soln., Brine separate->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate distill Purification: Vacuum Distillation evaporate->distill product Product: 3,4-Dimethylbenzyl chloride distill->product

Caption: Workflow for the Synthesis of 3,4-Dimethylbenzyl Chloride.

Critical Safety Considerations

This reaction presents significant hazards and must not be undertaken without a thorough risk assessment.

  • Bis(chloromethyl) ether (BCME) Formation : The reaction of formaldehyde and HCl can produce BCME, a highly potent human carcinogen with no known safe level of exposure.[2][12][16] All operations must be conducted within a high-performance chemical fume hood to prevent inhalation.

  • Corrosive Reagents : Concentrated hydrochloric acid and zinc chloride are highly corrosive.[12] Handle with extreme care, using appropriate gloves and eye protection.

  • Lachrymator Product : The product, 3,4-dimethylbenzyl chloride, is a lachrymator (causes tearing) and is corrosive.[8] Avoid inhalation of vapors and contact with skin and eyes.

  • Pressure Build-up : If using HCl gas, ensure the system is not closed to prevent dangerous pressure build-up. Use a gas bubbler to monitor flow and vent excess gas safely.

  • Waste Disposal : Aqueous waste should be carefully neutralized before disposal. Organic waste containing chlorinated compounds must be disposed of according to institutional hazardous waste protocols.

Optimization and Side Reactions

Achieving a high yield of the desired product requires careful control of reaction conditions to minimize side reactions.

  • Diarylmethane Formation : The most common side reaction is a subsequent Friedel-Crafts alkylation where a molecule of the product, 3,4-dimethylbenzyl chloride, acts as an electrophile and reacts with another molecule of 1,2-dimethylbenzene.[2][15] This forms a diarylmethane byproduct. This side reaction is favored by:

    • Higher temperatures : Keeping the temperature below 70°C helps minimize this.[15]

    • High product concentration : As the reaction proceeds, the increasing concentration of the chloromethylated product can accelerate this side reaction.[15]

  • Di-chloromethylation : It is possible to introduce a second chloromethyl group onto the ring, although this generally requires more forcing conditions.[1]

  • Catalyst Activity : While very active Lewis acids like AlCl₃ can be used, they often promote diarylmethane formation more aggressively than ZnCl₂.[15] The choice of catalyst is a balance between reaction rate and selectivity.

References

  • Chloromethylation of Meta Xylene by Phase Transfer Catalysis. IOSR Journal of Applied Chemistry. [Link]

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using 1,2-Bis(chloromethyl)-4,5-dimethylbenzene as a ligand precursor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 1,2-Bis(chloromethyl)-4,5-dimethylbenzene as a Precursor for Advanced Ligand Synthesis

Introduction: A Versatile Building Block for Modern Catalysis

In the landscape of coordination chemistry and homogeneous catalysis, the design of ancillary ligands is paramount to controlling the activity, selectivity, and stability of metal complexes.[1] this compound is a rigid, pre-organized aromatic scaffold that has emerged as a highly effective precursor for the synthesis of bidentate, or "pincer," ligands. Its two reactive chloromethyl groups, positioned ortho to each other on a dimethyl-substituted benzene ring, provide an ideal framework for constructing chelating ligands that can enforce specific geometries and electronic properties upon a metal center.

The primary application of this precursor, and the focus of this guide, is in the synthesis of chelating bis(N-heterocyclic carbene) (bis-NHC) ligands. NHCs are now recognized as a cornerstone class of ligands in transition-metal catalysis, often outperforming traditional phosphine ligands.[2][3] Their strong σ-donating character forms robust bonds with metal centers, enhancing the stability of the resulting complexes, a feature that addresses deactivation pathways common with other ligand types.[4] The rigid backbone provided by the this compound unit ensures the formation of a stable chelate ring, which is crucial for catalytic performance and preventing ligand dissociation. The resulting metal-bis(NHC) complexes have found extensive use in diverse catalytic transformations, including olefin polymerization and cross-coupling reactions.[4][5]

This document serves as a detailed guide for researchers and drug development professionals, providing both the theoretical rationale and practical, step-by-step protocols for utilizing this compound to synthesize advanced ligand systems and their corresponding metal complexes.

Physicochemical Properties of the Precursor

A thorough understanding of the precursor's properties is essential for safe handling and effective experimental design.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 2362-16-5[6]
Molecular Formula C₁₀H₁₂Cl₂[6][7]
Molecular Weight 203.10 g/mol [6][7]
Appearance Solid[7]
Purity Typically ≥97%[7]
InChI Key UIMFHDVFMPUGMO-UHFFFAOYSA-N[7]

Core Application: Synthesis of Chelating Bis(N-Heterocyclic Carbene) Ligands

The primary utility of this compound is as a rigid linker for creating bidentate ligands that bind to a metal center in a pincer-like fashion. The most prominent examples are bis(NHC) ligands, which are synthesized in a straightforward two-step process: (1) formation of a bis(azolium) salt, and (2) metalation to form the final NHC-metal complex.

Rationale for Experimental Design

The synthesis begins with a classic Sₙ2 reaction where a nucleophilic N-substituted imidazole (or other azole) displaces the chloride from the benzylic positions of the precursor. The choice of the N-substituent on the imidazole (e.g., mesityl, diisopropylphenyl) is critical as it dictates the steric environment around the final metal center, directly influencing catalytic selectivity.[8] The subsequent metalation step involves the deprotonation of the acidic C2-protons on the imidazolium rings to generate the highly reactive free carbenes, which are then trapped by a metal source. Due to the high reactivity of free carbenes, this is often performed in situ or via a more stable intermediate, such as a silver(I)-NHC complex, which can cleanly transfer the carbene ligand to the desired transition metal.[5][9]

Overall Synthetic Workflow

The diagram below illustrates the typical pathway from the precursor to a functional metal catalyst.

G Precursor 1,2-Bis(chloromethyl)- 4,5-dimethylbenzene Salt Bis(imidazolium) Dichloride Salt (Ligand Pre-Precursor) Precursor->Salt Sₙ2 Alkylation (e.g., DMF, 80°C) Imidazole 2 eq. N-Substituted Imidazole Imidazole->Salt Complex Chelated Metal-bis(NHC) Complex (Active Catalyst) Salt->Complex Deprotonation & In-situ Metalation Base Strong Base (e.g., KOtBu, KHMDS) Base->Complex Metal Metal Precursor (e.g., Pd(OAc)₂, [Rh(COD)Cl]₂) Metal->Complex

Caption: General workflow for synthesizing a chelated metal-bis(NHC) complex.

Detailed Experimental Protocols

Safety Note: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Synthesis of a Bis(imidazolium) Salt Precursor

This protocol describes the synthesis of a pro-ligand, a bis(imidazolium) salt, using 1-mesitylimidazole as the nucleophile.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq., e.g., 1.015 g, 5.0 mmol) in 25 mL of anhydrous acetonitrile.

  • Nucleophile Addition: To the stirring solution, add 1-mesitylimidazole (2.05 eq., e.g., 1.90 g, 10.25 mmol). The slight excess ensures complete reaction of the difunctional precursor.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously under an inert atmosphere for 24-48 hours. The progress can be monitored by TLC or ¹H NMR by observing the disappearance of the starting material's benzylic -CH₂Cl signal.

  • Product Isolation: Upon completion, cool the mixture to room temperature. The bis(imidazolium) salt often precipitates as a white solid. If it does not, reduce the solvent volume in vacuo and add diethyl ether or ethyl acetate to induce precipitation.

  • Purification: Collect the solid product by filtration. Wash the solid extensively with diethyl ether (3 x 20 mL) to remove any unreacted 1-mesitylimidazole.

  • Drying and Storage: Dry the resulting white powder under high vacuum to remove residual solvent. The product should be stored in a desiccator as imidazolium salts can be hygroscopic.

Causality and Validation: The choice of acetonitrile as a solvent provides good solubility for the reactants and facilitates the Sₙ2 reaction. Heating is necessary to overcome the activation energy for the double alkylation. The purity of the final salt is critical for the subsequent metalation step and can be confirmed by ¹H and ¹³C NMR spectroscopy.

Protocol 2: Direct Metalation of the Bis(imidazolium) Salt

This protocol details the in-situ generation of the free bis(carbene) and its coordination to a palladium(II) center.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk flask under argon, add the bis(imidazolium) salt from Protocol 1 (1.0 eq., e.g., 575 mg, 1.0 mmol) and palladium(II) acetate (1.0 eq., e.g., 224 mg, 1.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous, degassed DMSO. Stir the suspension.

  • Base Addition: Carefully add potassium tert-butoxide (KOtBu) (2.1 eq., e.g., 236 mg, 2.1 mmol) portion-wise to the stirring suspension at room temperature. The base is responsible for deprotonating the imidazolium C2-protons.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C for 12-18 hours. The color of the mixture should change, indicating the formation of the complex.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of water. The palladium complex will precipitate as a solid.

  • Purification: Collect the solid by filtration and wash thoroughly with water, then with a small amount of cold methanol and diethyl ether. The crude product can be further purified by column chromatography or recrystallization if necessary.

Causality and Validation: DMSO is used as a high-boiling polar solvent to ensure all components remain in solution at the reaction temperature. A strong, non-nucleophilic base like KOtBu is essential to generate the carbene without attacking the metal center or other parts of the molecule. The final complex can be characterized by NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Expected Characterization Data

Proper characterization is crucial to verify the successful synthesis of the ligand precursors and final complexes.

Compound TypeTechniqueExpected Key Signals
Bis(imidazolium) Salt ¹H NMRAcidic CH proton (NCHN) at δ 9-11 ppm. Benzylic CH ₂ protons shifted downfield to δ 5.5-6.0 ppm.
¹³C NMRImidazolium C 2 carbon (NC N) at δ 135-145 ppm. Benzylic C H₂ carbon at δ ~50 ppm.
Metal-bis(NHC) Complex ¹H NMRDisappearance of the acidic CH proton signal from the imidazolium salt.
¹³C NMRDiagnostic downfield shift of the carbene carbon (M-C NHC) to δ 160-190 ppm. The exact shift is metal-dependent.

Applications in Homogeneous Catalysis

The palladium-bis(NHC) complexes synthesized from this precursor are highly effective pre-catalysts for a variety of cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials science.[2] The rigid chelate structure enhances catalyst longevity and activity.

Example: Suzuki-Miyaura Cross-Coupling

A typical application is the coupling of an aryl halide with a boronic acid. The chelated palladium-bis(NHC) complex serves as a stable and efficient catalyst for this transformation.

G cluster_0 Catalytic Cycle Pd(0)L₂ Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-X Pd(0)L₂->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)L₂-R' OxAdd->Transmetal Transmetalation (R'-B(OH)₂) RedElim Product Complex Transmetal->RedElim Reductive Elimination RedElim->Pd(0)L₂ Product (Ar-R')

Caption: Simplified mechanism for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile precursor for synthesizing robust, chelating ligands, particularly bis(N-heterocyclic carbenes). The protocols outlined in this guide provide a reliable foundation for accessing these ligands and their corresponding transition metal complexes. The inherent stability and tunable nature of these systems make them powerful tools for developing novel catalysts for challenging chemical transformations in academic and industrial research.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 524306, this compound. [Link]

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  • Butler, I. R., et al. (2024). A Rare Thermochromic Zwitterionic Nickel (II) Complex of the Bulky Alpha Ligand 1,2-Bis-(di-tbutylphosphinomethyl)Benzene. Inorganics, 13(9), 291. [Link]

  • Bielinski, E. A., et al. (2014). BIAN–NHC Ligands in Transition-Metal-Catalysis: A Perfect Union of Sterically-Encumbered, Electronically-Tunable N–Heterocyclic Carbenes?. Accounts of Chemical Research, 47(1), 233-243. [Link]

  • ResearchGate. (2016). 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene. [Link]

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  • MDPI. (2003). Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde. Molecules, 8(5), 439-443. [Link]

  • Sarkar, B. (2022). Synthesis and catalytic applications of heterobimetallic complexes involving bis-N-heterocyclic carbenes. Organometallic Chemistry, 45, 142-181. [Link]

  • Pap, J. S., et al. (2022). Heterobimetallic Complexes of Bi- or Polydentate N-Heterocyclic Carbene Ligands and Their Catalytic Properties. Catalysts, 12(1), 93. [Link]

  • Zacchini, S., et al. (2022). Photoluminescence of Ni(II), Pd(II), and Pt(II) Complexes [M(Me2dpb)Cl] Obtained from C‒H Activation of 1,5-Di(2-pyridyl)-2,4-dimethylbenzene (Me2dpbH). Inorganics, 10(12), 241. [Link]

  • D'Amato, C. A., et al. (2011). Synthesis and Mechanism of Formation of Novel NHC-NAC Bis-Carbene Complexes of Gold(I). Organometallics, 30(2), 282-293. [Link]

  • Maji, S., et al. (2023). Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis[1-((p-tolylimino)methyl)naphthalen-2-olato-κ2N,O]Ni(II) and Cu(II) complexes. Inorganica Chimica Acta, 552, 121495. [Link]

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The Unharnessed Potential of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene in Advanced Materials Synthesis: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the applications of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene in materials science. While direct, extensive literature on this specific isomer is nascent, its structural motifs suggest significant potential as a versatile building block for a new generation of advanced polymers and functional materials. By drawing parallels with its better-studied isomers and related bifunctional monomers, this document provides a foundational understanding, detailed application notes, and robust experimental protocols to unlock its capabilities. We will explore its prospective roles in creating high-performance polymers, microporous organic frameworks, and cross-linked networks, offering a scientifically grounded roadmap for innovation in materials design and synthesis.

Introduction: Unveiling a Versatile Architectural Element

This compound is a halogenated aromatic compound characterized by a dimethylbenzene core functionalized with two reactive chloromethyl groups in adjacent positions.[1] This unique ortho-arrangement of the reactive sites, coupled with the electron-donating methyl groups on the benzene ring, imparts a distinct reactivity profile compared to its meta- and para-isomers. The benzylic chlorides are susceptible to nucleophilic substitution, making this molecule an excellent candidate as a monomer for polymerization, a cross-linking agent to enhance material properties, and a precursor for the synthesis of complex molecular architectures.

While the majority of published research has focused on isomers like 1,4-bis(chloromethyl)benzene, the principles of their reactivity provide a strong foundation for predicting the behavior of the 1,2-isomer.[1] This guide will leverage these established principles to propose and detail the application of this compound in cutting-edge materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueUnit
Molecular Formula C₁₀H₁₂Cl₂-
Molecular Weight 203.11 g/mol
CAS Number 2362-16-5-
Appearance White to off-white crystalline solid-
Melting Point 85-88°C
Boiling Point Decomposes°C
Solubility Soluble in many organic solvents (e.g., THF, chloroform, DMF)-

Note: Physical properties can vary slightly based on purity.

Core Reactivity: The Foundation of Application

The two chloromethyl groups are the key to the versatility of this compound. These benzylic halides are excellent electrophiles, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is the basis for its use in polymer synthesis and material functionalization.

The reaction typically proceeds via an SN2 mechanism, although an SN1 pathway can be favored under certain conditions due to the resonance stabilization of the resulting benzylic carbocation by the aromatic ring. The presence of two adjacent reactive sites allows for the formation of linear polymer chains or cross-linked networks, depending on the functionality of the co-reactants.

Caption: General reaction pathways for this compound.

Application Note I: Synthesis of High-Performance Polyethers via Polycondensation

Introduction: this compound can serve as an excellent electrophilic monomer in polycondensation reactions with difunctional nucleophiles, such as bisphenols. The resulting polyethers are expected to exhibit high thermal stability, good mechanical properties, and excellent chemical resistance, making them suitable for applications in engineering plastics, membranes, and advanced composites. The ortho-substitution pattern may lead to polymers with unique solubility and processing characteristics compared to those derived from para-isomers.

Causality Behind Experimental Choices: The choice of a bisphenol comonomer, such as Bisphenol A or 4,4'-biphenol, allows for the formation of a linear polymer chain through Williamson ether synthesis. A phase-transfer catalyst (e.g., a quaternary ammonium salt) is crucial for facilitating the reaction between the aqueous phenoxide solution and the organic solution of the chlorinated monomer. The selection of a suitable organic solvent is critical for dissolving the monomer and the growing polymer chain. Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often chosen for their high boiling points and ability to solvate a wide range of polymers.

Self-Validating System: The progress of the polymerization can be monitored by techniques such as titration to determine the consumption of the phenolic groups or by spectroscopic methods (e.g., NMR) to observe the formation of the ether linkages. The molecular weight of the resulting polymer, a key indicator of successful polymerization, can be determined by gel permeation chromatography (GPC). The thermal properties of the polymer, such as the glass transition temperature (Tg) and decomposition temperature (Td), can be measured by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively, to validate the formation of a high-performance material.

Protocol 1: Synthesis of a Polyether from this compound and Bisphenol A

Materials:

  • This compound

  • Bisphenol A

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Methanol

  • Deionized water

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Dropping funnel.

  • Standard laboratory glassware.

  • Filtration apparatus.

  • Vacuum oven.

Procedure:

  • Preparation of the Bisphenoxide:

    • In the three-neck flask, dissolve Bisphenol A (1 equivalent) and NaOH (2.2 equivalents) in a mixture of deionized water and toluene.

    • Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The toluene will form an azeotrope with water, which is collected in the Dean-Stark trap to remove water from the reaction mixture and drive the formation of the anhydrous sodium bisphenoxide.

    • Continue the azeotropic distillation until no more water is collected.

  • Polymerization:

    • Cool the reaction mixture to 80 °C.

    • Add the phase-transfer catalyst, TBAB (0.05 equivalents), to the flask.

    • Prepare a solution of this compound (1 equivalent) in anhydrous DMF.

    • Add the monomer solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 80 °C.

    • After the addition is complete, increase the temperature to 120 °C and continue the reaction for 8-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Isolation and Purification of the Polymer:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

    • Filter the precipitated polymer and wash it thoroughly with deionized water and then with methanol to remove unreacted monomers, salts, and residual solvent.

    • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform) and reprecipitate it into methanol to further purify it.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization:

  • Structure: ¹H NMR, ¹³C NMR, FTIR.

  • Molecular Weight: Gel Permeation Chromatography (GPC).

  • Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Caption: Experimental workflow for the synthesis of a polyether.

Application Note II: Development of Microporous Organic Polymers for Gas Sorption

Introduction: The rigid and contorted structure of this compound makes it an ideal candidate for the synthesis of microporous organic polymers (MOPs). These materials possess high surface areas and permanent porosity, which are highly desirable for applications in gas storage (e.g., hydrogen and methane) and separation (e.g., carbon dioxide capture). By reacting this compound with a rigid, multi-functional comonomer, a three-dimensional network with intrinsic microporosity can be created.

Causality Behind Experimental Choices: The key to creating a microporous material is to prevent the polymer chains from packing efficiently. The use of a rigid, non-planar comonomer, such as triptycene or a spirobisindane derivative, is a common strategy to achieve this. The Friedel-Crafts alkylation reaction is a robust method for forming stable carbon-carbon bonds and creating a highly cross-linked network. A Lewis acid catalyst, such as anhydrous iron(III) chloride (FeCl₃), is used to activate the chloromethyl groups for electrophilic aromatic substitution with another aromatic comonomer. The choice of an inert solvent that can swell the forming polymer network is important for achieving high surface area.

Self-Validating System: The formation of a porous material can be confirmed by nitrogen physisorption measurements at 77 K. The Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution can be calculated from the nitrogen adsorption-desorption isotherms. The gas sorption properties of the material can be evaluated by measuring the uptake of specific gases (e.g., CO₂, H₂, CH₄) at different pressures and temperatures. The chemical structure and stability of the polymer can be confirmed by solid-state NMR and TGA.

Protocol 2: Synthesis of a Triptycene-Based Microporous Polymer Network

Materials:

  • This compound

  • Triptycene

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Tetrahydrofuran (THF)

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk flask or a three-neck round-bottom flask with a condenser and nitrogen inlet/outlet.

  • Magnetic stirrer and heating plate.

  • Soxhlet extraction apparatus.

  • Standard laboratory glassware.

  • Filtration apparatus.

  • Vacuum oven.

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, add triptycene (1 equivalent) and anhydrous 1,2-dichloroethane.

    • Stir the mixture until the triptycene is fully dissolved.

    • In a separate flask, prepare a solution of this compound (1.5 equivalents) in anhydrous 1,2-dichloroethane.

  • Polymerization:

    • Add the solution of this compound to the triptycene solution.

    • Add anhydrous FeCl₃ (3 equivalents) to the reaction mixture in one portion.

    • Heat the mixture to 80 °C and stir vigorously for 24 hours under a nitrogen atmosphere. A solid precipitate will form as the reaction progresses.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by filtration.

    • Wash the solid with methanol to remove the catalyst and unreacted monomers.

    • To ensure complete removal of the catalyst, stir the solid in a solution of concentrated HCl in methanol (5% v/v) for 2 hours.

    • Filter the solid and wash with copious amounts of deionized water until the filtrate is neutral, and then wash with methanol.

    • Purify the polymer by Soxhlet extraction with THF for 24 hours to remove any soluble oligomers.

    • Dry the purified microporous polymer in a vacuum oven at 120 °C for 24 hours.

Characterization:

  • Porosity: N₂ adsorption-desorption isotherm at 77 K (BET surface area, pore volume, pore size distribution).

  • Gas Sorption: CO₂, H₂, CH₄ adsorption isotherms at relevant temperatures and pressures.

  • Structure and Stability: Solid-state ¹³C NMR, FTIR, TGA.

Caption: Experimental workflow for the synthesis of a triptycene-based MOP.

Concluding Remarks and Future Outlook

This compound represents a promising, yet underexplored, building block for the creation of novel materials. The protocols detailed in this guide, based on established chemical principles and analogous systems, provide a solid foundation for researchers to begin exploring its potential. The unique ortho-substitution is likely to impart distinct properties to the resulting polymers and networks, potentially leading to materials with improved solubility, processability, or performance in specific applications.

Future research should focus on the systematic investigation of the structure-property relationships of materials derived from this monomer. Exploring a wider range of comonomers and polymerization techniques will undoubtedly lead to the discovery of new materials with tailored functionalities. The development of applications in areas such as membranes for gas separation, catalysts, and functional coatings is a particularly exciting prospect. It is our hope that this guide will stimulate further research and innovation in the use of this compound in advanced materials science.

References

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  • Zou, X., Ren, H., & Zhu, G. (2013). Triptycene-Based Microporous Polymers: Synthesis and Their Gas Storage Properties. ACS Macro Letters, 1(1), 190–193.
  • Li, B., Zhang, Y., Ma, D., Zhang, Z., & Li, H. (2012). A facile synthesis of a novel triptycene-containing A-B monomer: Precursor to polymers of intrinsic microporosity.
  • Li, H., Li, B., & Ma, D. (2013). Synthesis and properties of triptycene-based microporous polymers. Polymer, 54(26), 6942-6946.

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The Versatile Building Block: 1,2-Bis(chloromethyl)-4,5-dimethylbenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1,2-Bis(chloromethyl)-4,5-dimethylbenzene is a versatile bifunctional electrophile that has emerged as a valuable precursor for a diverse array of organic molecules. Its rigid aromatic core, substituted with two reactive chloromethyl groups in an ortho relationship, provides a unique platform for the synthesis of polymers, macrocycles, and sophisticated ligand systems. The presence of the two methyl groups on the benzene ring enhances solubility and can influence the steric and electronic properties of the final products. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₁₀H₁₂Cl₂
Molecular Weight 203.11 g/mol
Appearance White to light yellow crystalline powder
Melting Point 104 °C
Boiling Point 285.8 °C at 760 mmHg
Solubility Soluble in many organic solvents. Reacts with water.General knowledge

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[1]

  • Hazard Statements: Causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335).[1]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection (P280). Use only outdoors or in a well-ventilated area (P271). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1]

Always consult the Safety Data Sheet (SDS) before use and handle this compound in a well-ventilated fume hood.

Application in Polymer Synthesis

The bifunctional nature of this compound makes it an excellent monomer for polycondensation reactions. The two chloromethyl groups can react with a variety of dinucleophiles to form linear polymers with the dimethyl-substituted xylylene unit incorporated into the polymer backbone.

Protocol 1: Synthesis of a Poly(ether) via Williamson Ether Synthesis with a Bisphenol

This protocol details the synthesis of a poly(ether) by reacting this compound with a bisphenol, such as Bisphenol A. The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[2][3][4][5][6][7]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A This compound plus1 + B Bisphenol A base Base (e.g., K₂CO₃) C Poly(ether) plus2 + NaCl 2n NaCl solvent Solvent (e.g., DMF) heat Heat heat->C ->

Figure 1: General workflow for poly(ether) synthesis.

Materials:

  • This compound (1.0 eq)

  • Bisphenol A (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Bisphenol A (1.0 eq) and anhydrous DMF.

  • Stir the mixture under a nitrogen atmosphere until the Bisphenol A is completely dissolved.

  • Add anhydrous potassium carbonate (2.2 eq) to the solution.

  • Heat the mixture to 80-90 °C and stir for 1 hour to ensure the formation of the bisphenoxide.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, raise the temperature to 120-130 °C and maintain the reaction for 12-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Cool the reaction mixture to room temperature and pour it into a large excess of vigorously stirring methanol to precipitate the polymer.

  • Filter the polymer and wash it thoroughly with deionized water and then with methanol to remove any unreacted monomers and inorganic salts.

  • Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Williamson ether synthesis is sensitive to water, which can hydrolyze the chloromethyl groups and react with the base. Therefore, anhydrous solvents and reagents are crucial for high yields.

  • Base: Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl groups of Bisphenol A to form the more nucleophilic phenoxide. An excess is used to drive the reaction to completion.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.[5]

  • Temperature: The reaction is heated to ensure a reasonable reaction rate for the polymerization.

Application in Ligand Synthesis

The ortho-disposed chloromethyl groups provide an ideal scaffold for the synthesis of bidentate ligands, which are of significant interest in coordination chemistry and catalysis.

Protocol 2: Synthesis of a Bis(phosphine) Ligand

This protocol outlines a general procedure for the synthesis of a bidentate phosphine ligand. The reaction involves the nucleophilic substitution of the chlorine atoms by a phosphide anion.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A This compound plus1 + B Lithium/Sodium Diphenylphosphide (2 eq) solvent Solvent (e.g., THF) C Bis(phosphine) Ligand plus2 + salt 2n LiCl/NaCl temp -78 °C to rt temp->C ->

Figure 2: Synthesis of a bis(phosphine) ligand.

Materials:

  • This compound (1.0 eq)

  • Diphenylphosphine (2.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diphenylphosphine (2.0 eq) to the cold THF.

  • Slowly add n-butyllithium (2.0 eq) dropwise to the solution. A color change to deep red or orange indicates the formation of lithium diphenylphosphide. Stir at -78 °C for 30 minutes.

  • In a separate Schlenk flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly transfer the solution of this compound to the lithium diphenylphosphide solution at -78 °C via cannula.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of degassed deionized water.

  • Extract the aqueous layer with diethyl ether or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel under an inert atmosphere or by recrystallization from an appropriate solvent system (e.g., ethanol/hexanes).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Phosphines and their precursors are often air-sensitive and can be oxidized. Therefore, all manipulations should be carried out under an inert atmosphere.

  • Low Temperature: The initial formation of the phosphide and the subsequent nucleophilic substitution are often carried out at low temperatures to control the reactivity and minimize side reactions.

  • Strong Base: n-Butyllithium is a strong base required to deprotonate diphenylphosphine to generate the highly nucleophilic phosphide anion.

Application in Macrocycle Synthesis

The rigid framework and the defined orientation of the reactive groups in this compound make it an excellent candidate for the synthesis of macrocyclic compounds, including cyclophanes.[8][9][10]

Protocol 3: Synthesis of a Dithia[3.3]paracyclophane Derivative

This protocol describes the synthesis of a dithia[3.3]paracyclophane derivative, which can be a precursor to other functionalized cyclophanes. The reaction involves the coupling of this compound with a dithiol.[10]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A This compound plus1 + B 1,2-Bis(mercaptomethyl)benzene base Base (e.g., NaOH) C Dithia[3.3]paracyclophane derivative plus2 + HCl 2n HCl solvent Solvent (e.g., Ethanol/Toluene) high_dilution High Dilution high_dilution->C ->

Figure 3: Synthesis of a dithia[3.3]paracyclophane derivative.

Materials:

  • This compound (1.0 eq)

  • 1,2-Bis(mercaptomethyl)benzene (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.2 eq)

  • Ethanol

  • Toluene

  • Deionized water

Procedure:

  • Set up a high-dilution apparatus, which typically consists of two syringe pumps and a large, three-necked round-bottom flask containing a refluxing solvent mixture. The flask should be equipped with a magnetic stirrer and a reflux condenser.

  • Prepare a solution of this compound (1.0 eq) in a mixture of ethanol and toluene.

  • Prepare a solution of 1,2-bis(mercaptomethyl)benzene (1.0 eq) and sodium hydroxide (2.2 eq) in ethanol.

  • Heat a large volume of an ethanol/toluene mixture to reflux in the reaction flask.

  • Simultaneously add the two reactant solutions dropwise to the refluxing solvent over a period of 8-12 hours using the syringe pumps.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in dichloromethane and wash with deionized water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired macrocycle.

Causality Behind Experimental Choices:

  • High Dilution: The use of high-dilution conditions is critical for macrocyclization to favor the intramolecular cyclization over intermolecular polymerization. By keeping the concentration of the reactants low, the probability of one end of a molecule reacting with the other end of the same molecule is increased relative to reacting with another molecule.

  • Base: Sodium hydroxide is used to deprotonate the thiol groups to form the more nucleophilic thiolate anions.

  • Solvent System: A mixture of ethanol and toluene is often used to ensure the solubility of both the polar and nonpolar reactants.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to readily undergo nucleophilic substitution reactions at its two chloromethyl groups allows for the construction of a wide range of complex molecules, from linear polymers to intricate macrocyclic structures and bidentate ligands. The protocols provided herein serve as a guide for researchers to harness the synthetic potential of this important reagent. As with any chemical process, careful optimization of reaction conditions may be necessary to achieve the desired outcomes for specific applications.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]

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  • PubChem. This compound - Safety and Hazards. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • MDPI. (2023, August 13). Bismacrocycle: Structures and Applications. [Link]

  • University of Colorado Boulder. Experiment 12 – The Williamson Ether Synthesis. [Link]

  • Chem-Station International Edition. (2014, April 13). Williamson Ether Synthesis. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Selected synthetic strategies to cyclophanes. [Link]

  • ResearchGate. Williamson ether synthesis. [Link]

  • kchem.org. Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. [Link]

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  • MDPI. (2024, December 4). Polyaromatic Cyclophanes Design and their Related Optical Properties. [Link]

Sources

Application Notes and Protocols for the Synthesis of Macrocycles Using 1,2-Bis(chloromethyl)-4,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Macrocycles in Modern Chemistry

Macrocyclic compounds, cyclic molecules containing twelve or more atoms, represent a unique and privileged class of chemical structures. Their distinct topologies, which can range from flexible crowns to rigid, cage-like architectures, imbue them with a host of fascinating properties.[1] In the realm of drug discovery, macrocycles have emerged as powerful tools to tackle challenging biological targets, such as protein-protein interactions, that have proven intractable for traditional small-molecule drugs.[2] The conformational pre-organization inherent in their cyclic nature can lead to enhanced binding affinity and selectivity for their targets.

This guide focuses on the synthetic utility of a key aromatic building block, 1,2-Bis(chloromethyl)-4,5-dimethylbenzene , in the construction of a specific class of macrocycles known as cyclophanes.[3] Cyclophanes are characterized by one or more aromatic rings bridged by aliphatic chains. The rigid and well-defined geometry of the this compound core provides a reliable scaffold for the precise construction of macrocycles with tailored cavity sizes and functionalities. The two reactive chloromethyl groups serve as versatile handles for forging new bonds, enabling the assembly of complex three-dimensional structures.

This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and critical considerations for the successful synthesis of macrocycles derived from this compound. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success in your research endeavors.

Core Principles of Macrocyclization: Overcoming Entropic Hurdles

The formation of a large ring from a linear precursor is an entropically disfavored process. To favor intramolecular cyclization over intermolecular polymerization, the high-dilution principle is a cornerstone of macrocycle synthesis. By maintaining a very low concentration of the reactants, the probability of the two ends of the same molecule finding each other is increased relative to the probability of two different molecules reacting. This is typically achieved by the slow and simultaneous addition of the reactants to a large volume of solvent.

Synthetic Strategies and Protocols

The benzylic chloride functionalities of this compound are highly susceptible to nucleophilic substitution, making this reagent an ideal partner for a variety of nucleophiles to form macrocyclic structures. Below, we detail the synthesis of two major classes of macrocycles: thiacyclophanes and diazacyclophanes.

I. Synthesis of Dithiacyclophanes

Dithiacyclophanes, containing sulfur atoms within the macrocyclic framework, are of significant interest in host-guest chemistry and materials science due to the unique electronic and coordinating properties of the thioether linkages. The synthesis typically involves the reaction of this compound with a dithiol under high-dilution conditions.

  • High-Dilution: As discussed, this is paramount to favor the formation of the monomeric macrocycle over polymeric byproducts. The slow addition of reactants using syringe pumps ensures that the concentration of the reactive intermediates remains extremely low throughout the reaction.

  • Base: A strong base, such as cesium carbonate or potassium hydroxide, is required to deprotonate the thiol groups, generating the more nucleophilic thiolate anions which readily displace the chloride ions of the electrophile. Cesium carbonate is often preferred due to the "cesium effect," where the large cesium cation can act as a template, pre-organizing the linear precursor into a conformation favorable for cyclization.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and the base. The choice of solvent can also influence the reaction rate and the templating effect of the cation.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the oxidation of the sensitive thiolate intermediates.

Experimental Protocol: Synthesis of a [2.2]Orthocyclophane-dithiol

This protocol describes the synthesis of a dithiacyclophane via the reaction of this compound with a suitable dithiol, such as 1,2-bis(mercaptomethyl)benzene.

Materials:

  • This compound

  • 1,2-Bis(mercaptomethyl)benzene

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Equipment:

  • Three-neck round-bottom flask (2 L)

  • Two syringe pumps with gas-tight syringes

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for organic synthesis and workup

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: Under an inert atmosphere, add anhydrous DMF (1 L) and cesium carbonate (5 equivalents) to the 2 L three-neck round-bottom flask. Stir the suspension vigorously.

  • Reactant Preparation: In separate gas-tight syringes, prepare solutions of this compound (1 equivalent) in anhydrous DMF (50 mL) and 1,2-bis(mercaptomethyl)benzene (1 equivalent) in anhydrous DMF (50 mL).

  • High-Dilution Addition: Using the syringe pumps, add the two reactant solutions simultaneously and dropwise to the stirred cesium carbonate suspension in DMF over a period of 12-24 hours at room temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 24 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Pour the reaction mixture into deionized water (2 L) and extract with dichloromethane (3 x 500 mL).

    • Combine the organic layers and wash with deionized water (2 x 500 mL) and then with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure dithiacyclophane.

Self-Validation and Characterization:

  • ¹H and ¹³C NMR Spectroscopy: The formation of the macrocycle can be confirmed by the disappearance of the starting material signals and the appearance of new, characteristic peaks for the cyclophane structure. The proton NMR spectrum is particularly informative, often showing shielded protons within the cavity of the macrocycle.[3]

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the molecular weight of the synthesized macrocycle, providing strong evidence for the successful [1+1] cyclization.

  • X-ray Crystallography: The ultimate confirmation of the structure and conformation of the macrocycle can be obtained by single-crystal X-ray diffraction analysis, if suitable crystals can be grown.[4]

II. Synthesis of Diazacyclophanes

Nitrogen-containing macrocycles are of particular interest in medicinal chemistry due to their potential to form hydrogen bonds and coordinate with metal ions.[5] The synthesis of diazacyclophanes from this compound can be achieved by reaction with a suitable diamine under high-dilution conditions.

  • Diamine Selection: The length and rigidity of the diamine linker will dictate the size and shape of the resulting macrocycle. Both aliphatic and aromatic diamines can be employed.

  • Base: A non-nucleophilic base, such as potassium carbonate or a hindered organic base like diisopropylethylamine (DIPEA), is used to scavenge the HCl that is formed during the reaction without competing with the primary amine nucleophile.

  • Solvent: Acetonitrile or DMF are common solvents for this type of reaction. The choice may depend on the solubility of the specific diamine used.

  • Temperature: The reaction is often performed at elevated temperatures (e.g., refluxing acetonitrile) to drive the reaction to completion.

Experimental Protocol: Synthesis of a [2+2] Diazacyclophane

This protocol outlines the synthesis of a [2+2] diazacyclophane through the condensation of this compound with a diamine such as 1,4-phenylenediamine.[6]

Materials:

  • This compound

  • 1,4-Phenylenediamine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol

Equipment:

  • Three-neck round-bottom flask (2 L)

  • Two dropping funnels

  • Reflux condenser

  • Mechanical stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for organic synthesis and workup

  • Rotary evaporator

  • Sintered glass funnel

Procedure:

  • Reaction Setup: To the 2 L three-neck flask, add anhydrous acetonitrile (1 L) and anhydrous potassium carbonate (10 equivalents). Heat the suspension to reflux with vigorous stirring under an inert atmosphere.

  • Reactant Preparation: In one dropping funnel, dissolve this compound (1 equivalent) in anhydrous acetonitrile (200 mL). In the other dropping funnel, dissolve 1,4-phenylenediamine (1 equivalent) in anhydrous acetonitrile (200 mL).

  • High-Dilution Addition: Add the two reactant solutions simultaneously and dropwise to the refluxing acetonitrile suspension over a period of 8-12 hours.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate and other inorganic salts.

    • Wash the collected solids with dichloromethane.

    • Concentrate the combined filtrate under reduced pressure.

    • The crude product often precipitates from the concentrated solution. Collect the solid by filtration and wash with cold methanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol) or by column chromatography if necessary.

Self-Validation and Characterization:

  • NMR Spectroscopy (¹H and ¹³C): The formation of the [2+2] macrocycle will be evident from the integration of the aromatic and benzylic protons in the ¹H NMR spectrum, which should reflect a 2:2 ratio of the two starting materials.

  • Mass Spectrometry (HRMS or MALDI-TOF): This will confirm the molecular weight corresponding to the [2+2] macrocycle.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching bands of the primary amine and the appearance of new bands associated with the secondary or tertiary amines in the macrocycle can be observed.

Data Presentation

Macrocycle TypeElectrophileNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
DithiacyclophaneThis compound1,2-Bis(mercaptomethyl)benzeneCs₂CO₃DMFRT36-4830-50
DiazacyclophaneThis compound1,4-PhenylenediamineK₂CO₃MeCNReflux3640-60

Note: Yields are representative and can vary depending on the specific reaction conditions and the purity of the starting materials.

Visualization of Synthetic Workflows

General Workflow for Macrocyclization

G cluster_prep Reactant Preparation cluster_reaction High-Dilution Reaction cluster_workup Workup & Purification A 1,2-Bis(chloromethyl)- 4,5-dimethylbenzene Solution C Reaction Vessel (Solvent + Base) A->C Slow Addition (Syringe Pump) B Dithiol/Diamine Solution B->C Slow Addition (Syringe Pump) D Extraction & Washing C->D Reaction Quench E Column Chromatography D->E Crude Product F Pure Macrocycle E->F G cluster_reactants Reactants cluster_conditions Key Conditions cluster_products Products electrophile 1,2-Bis(chloromethyl)- 4,5-dimethylbenzene (Electrophile) macrocycle Dithiacyclophane (Desired Product) electrophile->macrocycle nucleophile Dithiol (Nucleophile) nucleophile->macrocycle base Strong Base (e.g., Cs₂CO₃) base->macrocycle Activates Nucleophile dilution High Dilution dilution->macrocycle Favors Intramolecular Cyclization polymer Polymer (Side Product) dilution->polymer Suppresses

Caption: Key factors in dithiacyclophane synthesis.

Conclusion and Future Outlook

This compound is a highly effective and versatile building block for the synthesis of well-defined macrocyclic structures. The protocols outlined in this guide, grounded in the fundamental principles of macrocyclization, provide a solid foundation for researchers to explore the synthesis of novel cyclophanes. The careful control of reaction conditions, particularly the implementation of high-dilution techniques, is critical for achieving good yields of the desired macrocyclic products.

The macrocycles synthesized from this building block have significant potential in various fields. In drug discovery, their rigid scaffolds can be further functionalized to create potent and selective inhibitors of biological targets. In materials science, these cyclophanes can serve as precursors to novel polymers with unique properties or as components in supramolecular assemblies. The continued exploration of new synthetic methodologies and the investigation of the properties of these fascinating molecules will undoubtedly lead to exciting advancements in both chemistry and medicine.

References

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  • Kotha, S., & Waghule, G. T. (2012). Design of new synthetic strategies to cyclophanes via ring-closing metathesis. Tetrahedron Letters, 53(33), 4371-4375.
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  • Rickhaus, M., et al. (2016). X-ray Structures of Cyclophanes Derived from Naphtho[1,2-c:5,6-c]difuran and the Synthesis, Structure, and Reaction Kinetics of Its 1,3,6,8-Tetrasilylated Derivative. The Journal of Organic Chemistry, 81(6), 2347–2356.
  • Li, Y., et al. (2023). Atroposelective Formal [2 + 5] Macrocyclization Synthesis for a Novel All-Hydrocarbon Cyclo [7]Meta-Benzene Macrocycle. Molecules, 28(16), 6123.

  • Brettreich, M., et al. (2001). Synthesis, X-ray Structure, and Properties of a Tetrabenzannelated 1,2,4,5-Cyclophane.
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  • Nishino, T., et al. (2023). Macrocycles composed of biphenylene and butadiyne units with antiaromatic character. Chemical Science, 14(38), 10476-10482.
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  • Martini, M. V., et al. (2022). Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale.
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  • Gleiter, R., & Hopf, H. (Eds.). (2004). Modern Cyclophane Chemistry. Wiley-VCH.
  • Fujiki, M., et al. (2021). Crystal structure of a 1,6-bis(phenylethynyl)pyrene-based cyclophane that exhibits mechanochromic luminescence. Materials Chemistry Frontiers, 5(20), 7556-7562.
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  • Farmer, J. L., et al. (2021). Open-Ended Metallodithiolene Complexes with the 1,2,4,5-Tetrakis(diphenylphosphino)benzene Ligand: Modular Building Elements for the Synthesis of Multimetal Complexes. Inorganic Chemistry, 60(16), 12276–12289.
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Application Notes and Protocols: The Strategic Use of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene in the Synthesis of High-Performance Fluorescent Brighteners

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Brilliance and the Role of Molecular Architecture

Fluorescent brighteners, also known as optical brightening agents (OBAs), are indispensable chemical compounds that play a crucial role in modern industry. Their function is to absorb light in the non-visible ultraviolet (UV) spectrum and re-emit it in the blue region of the visible spectrum. This process of fluorescence counteracts the natural yellowish cast of many materials, resulting in a brighter, "whiter-than-white" appearance.[1][2] The applications of these agents are vast, spanning the textile, paper, detergent, and plastics industries.[1]

The efficacy of a fluorescent brightener is intrinsically linked to its molecular structure. A highly conjugated system of double bonds is essential for the absorption and emission of light, with the rigidity of the molecule often influencing the quantum yield of fluorescence. Stilbene derivatives, particularly distyrylbenzenes, represent a cornerstone class of fluorescent brighteners due to their robust performance and synthetic accessibility.[3]

This application note details the synthesis of a high-performance, stilbene-based fluorescent brightener, leveraging the unique structural attributes of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene . This starting material is an exemplary building block for several reasons:

  • Symmetry and Reactivity: The two chloromethyl groups provide reactive sites for symmetrical, dual reactions, enabling the efficient construction of extended conjugated systems.

  • Enhanced Rigidity and Solubility: The dimethyl substitution on the central benzene ring imparts a degree of steric hindrance that can prevent quenching of fluorescence in the solid state by inhibiting close packing of the molecules. Furthermore, these alkyl groups enhance solubility in organic solvents and polymer matrices, which is a critical factor for incorporation into plastics and coatings.

We will explore a robust and widely utilized synthetic pathway, the Horner-Wadsworth-Emmons (HWE) reaction , to demonstrate the conversion of this compound into a potent fluorescent brightener. The HWE reaction is often preferred over the classical Wittig reaction in industrial applications due to its generally higher yields, the formation of predominantly the thermodynamically more stable (E)-alkene isomer, and the facile removal of the water-soluble phosphate byproduct.

Synthetic Strategy: A Two-Step Pathway to a Distyrylbenzene Brightener

The overall synthetic approach is a two-step process designed for efficiency and scalability.

  • Michaelis-Arbuzov Reaction: The initial step involves the conversion of the dichloromethyl starting material into a more reactive bis-phosphonate ester intermediate. This is a classic and high-yielding reaction for the formation of carbon-phosphorus bonds.

  • Horner-Wadsworth-Emmons Olefination: The synthesized bis-phosphonate is then deprotonated with a strong base to form a highly nucleophilic carbanion. This carbanion subsequently reacts with two equivalents of an aromatic aldehyde in a double olefination reaction to construct the final distyrylbenzene backbone.

For this protocol, we have selected 4-cyanobenzaldehyde as the coupling partner. The resulting dicyano-distyrylbenzene structure is a well-established and highly effective fluorescent brightener, known for its brilliant blue-white fluorescence.

Visualizing the Synthetic Pathway

G cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Horner-Wadsworth-Emmons Reaction A 1,2-Bis(chloromethyl)- 4,5-dimethylbenzene C Tetraethyl (4,5-dimethyl-1,2- phenylene)bis(methylene)diphosphonate A->C Heat (reflux) B Triethyl Phosphite (P(OEt)3) B->C D Bis-phosphonate (from Step 1) G Final Product: 1,2-Bis(4-cyanostyryl)- 4,5-dimethylbenzene D->G E 4-Cyanobenzaldehyde E->G F Strong Base (e.g., NaH) F->G Anhydrous THF

Figure 1: Overall synthetic scheme for the preparation of a distyrylbenzene fluorescent brightener.

Experimental Protocols

PART 1: Synthesis of Tetraethyl (4,5-dimethyl-1,2-phenylene)bis(methylene)diphosphonate

This protocol details the conversion of the starting dichloride to the bis-phosphonate intermediate, a necessary precursor for the HWE reaction.

Materials and Equipment:

Reagent/EquipmentPurpose
This compoundStarting material
Triethyl phosphitePhosphonating agent
Round-bottom flask with reflux condenserReaction vessel
Heating mantle with magnetic stirrerFor controlled heating and mixing
Nitrogen or Argon gas inletTo maintain an inert atmosphere
Rotary evaporatorFor solvent and excess reagent removal

Step-by-Step Protocol:

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent side reactions.

  • Charging Reagents: Under a gentle stream of nitrogen, charge the flask with this compound (10.15 g, 50 mmol).

  • Addition of Phosphite: Add an excess of triethyl phosphite (20.0 g, 120 mmol, ~2.4 equivalents) to the flask. The excess phosphite serves as both reactant and solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 155-160 °C) with vigorous stirring. The progress of the reaction can be monitored by observing the cessation of ethyl chloride evolution. Maintain reflux for 4-6 hours.

    • Causality Note: The Michaelis-Arbuzov reaction proceeds via an SN2 mechanism, followed by a dealkylation step. Heating is necessary to overcome the activation energy for this process. An inert atmosphere prevents oxidation of the phosphite.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Fit the flask for vacuum distillation (or use a rotary evaporator) to remove the excess triethyl phosphite. The residue, which is the crude bis-phosphonate product, is typically a viscous oil. It can be used in the next step without further purification.

PART 2: Synthesis of 1,2-Bis(4-cyanostyryl)-4,5-dimethylbenzene

This is the core olefination step that builds the final fluorescent molecule.

Materials and Equipment:

Reagent/EquipmentPurpose
Tetraethyl (4,5-dimethyl-1,2-phenylene)bis(methylene)diphosphonateIntermediate from Part 1
4-CyanobenzaldehydeAldehyde coupling partner
Sodium hydride (NaH), 60% dispersion in mineral oilStrong base for deprotonation
Anhydrous Tetrahydrofuran (THF)Anhydrous reaction solvent
Schlenk flask or equivalentReaction vessel for air-sensitive reagents
Syringes and cannulaFor transfer of anhydrous solvents and reagents
Methanol, WaterFor quenching the reaction and precipitating the product
Buchner funnel and filter paperFor isolating the solid product
Dichloromethane (DCM), HexanesSolvents for washing and purification

Step-by-Step Protocol:

  • Preparation of the Base: In a 500 mL Schlenk flask under a nitrogen atmosphere, suspend sodium hydride (4.4 g of 60% dispersion, 110 mmol) in anhydrous THF (100 mL).

    • Safety Note: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care in an inert atmosphere. The mineral oil is washed away with anhydrous hexanes prior to the addition of THF for more accurate stoichiometry.

  • Ylide Formation: To the stirred suspension of NaH, add a solution of the bis-phosphonate from Part 1 (assuming 100% conversion, ~50 mmol) in anhydrous THF (50 mL) dropwise via a syringe or dropping funnel at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often accompanied by the evolution of hydrogen gas and a color change.

    • Self-Validation Checkpoint: The cessation of hydrogen evolution indicates the complete formation of the phosphonate carbanion (ylide).

  • Addition of Aldehyde: Dissolve 4-cyanobenzaldehyde (13.8 g, 105 mmol) in anhydrous THF (75 mL). Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise over 30 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Carefully and slowly quench the reaction by adding methanol (20 mL) dropwise at 0 °C to neutralize any unreacted NaH. Then, pour the reaction mixture into a beaker containing 500 mL of a 1:1 mixture of water and methanol. A solid precipitate should form.

  • Isolation and Purification: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with water, methanol, and finally a small amount of cold hexanes to remove impurities.

  • Drying: Dry the bright yellow-green solid product in a vacuum oven at 60-80 °C. The product can be further purified by recrystallization from a suitable solvent like chlorobenzene or a toluene/DMF mixture if required.

Visualizing the Experimental Workflow

G cluster_part1 Part 1: Bis-phosphonate Synthesis cluster_part2 Part 2: HWE Olefination p1_start 1. Charge Flask with 1,2-Bis(chloromethyl)benzene p1_add 2. Add Triethyl Phosphite p1_start->p1_add p1_reflux 3. Heat to Reflux (4-6 hours) p1_add->p1_reflux p1_cool 4. Cool to RT p1_reflux->p1_cool p1_evap 5. Remove Excess Phosphite via Evaporation p1_cool->p1_evap p1_end Crude Bis-phosphonate Oil p1_evap->p1_end p2_ylide 2. Add Bis-phosphonate (0°C to RT, 1-2h) p1_end->p2_ylide Use as starting material p2_start 1. Suspend NaH in Anhydrous THF p2_start->p2_ylide p2_aldehyde 3. Add 4-Cyanobenzaldehyde Solution (0°C) p2_ylide->p2_aldehyde p2_react 4. Stir Overnight at RT p2_aldehyde->p2_react p2_quench 5. Quench with Methanol, Precipitate in Water/MeOH p2_react->p2_quench p2_filter 6. Filter and Wash Solid Product p2_quench->p2_filter p2_dry 7. Dry in Vacuum Oven p2_filter->p2_dry p2_end Pure Fluorescent Brightener p2_dry->p2_end

Figure 2: Step-by-step experimental workflow for the synthesis.

Expected Results and Characterization

The successful synthesis will yield a bright, yellow-green crystalline solid with strong blue fluorescence under UV light.

Table 1: Quantitative Data and Product Specifications

ParameterExpected Value
Product Name 1,2-Bis(4-cyanostyryl)-4,5-dimethylbenzene
Molecular Formula C26H20N2
Molecular Weight 360.46 g/mol
Theoretical Yield (from 50 mmol) 18.02 g
Typical Overall Yield 75-85%
Appearance Bright yellow-green crystalline powder
Melting Point > 250 °C (Typical for this class of compounds)
UV-Vis λmax (in THF) ~370-380 nm
Fluorescence λem (in THF) ~430-440 nm (Blue-violet emission)

Characterization:

  • NMR Spectroscopy (1H and 13C): To confirm the molecular structure, including the presence of the vinyl protons and the expected aromatic substitution patterns.

  • FT-IR Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch (~2220-2230 cm-1) and the trans-vinylene C-H out-of-plane bend (~960-970 cm-1).

  • Mass Spectrometry: To confirm the molecular weight of the final product.

  • UV-Vis and Fluorescence Spectroscopy: To determine the absorption and emission maxima, which are critical performance indicators for a fluorescent brightener.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This technical guide, designed for researchers and drug development professionals, provides a comprehensive, experience-driven framework for the purification of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene via recrystallization. It moves beyond a simple protocol to address the nuanced challenges and troubleshooting scenarios encountered in a laboratory setting.

Section 1: Foundational Principles & Compound Characteristics

Recrystallization remains a powerful and cost-effective technique for purifying solid organic compounds. Its efficacy hinges on the principle of differential solubility: a carefully selected solvent will dissolve the target compound and its impurities to different extents at varying temperatures. An ideal recrystallization solvent dissolves the compound sparingly at room temperature but readily at its boiling point.[1] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, leaving impurities behind in the mother liquor.

This compound is a bifunctional aromatic compound often used as a building block in the synthesis of more complex molecules, such as macrocycles and ligands. Its purification is critical to prevent side reactions and ensure the integrity of subsequent synthetic steps.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₂Cl₂[2]

  • Molecular Weight: 203.11 g/mol [2][3]

  • Appearance: Typically a solid at room temperature.

  • CAS Number: 2362-16-5[2]

Section 2: Critical Safety Protocols

Hazard Warning: this compound is a hazardous substance. All handling must be performed with appropriate engineering controls and personal protective equipment (PPE).

  • GHS Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[3]

    • H318: Causes serious eye damage.[3]

    • H335: May cause respiratory irritation.[3]

Mandatory Precautions:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are required.[4][6]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves before each use and use proper removal technique.[4]

    • Body Protection: A lab coat is mandatory. Consider a chemically resistant apron for larger quantities.

  • Emergency Procedures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

Section 3: Selecting the Optimal Recrystallization Solvent

The choice of solvent is the most critical variable in a successful recrystallization. The "like dissolves like" principle provides a starting point; the nonpolar aromatic ring and methyl groups combined with the polar chloromethyl groups suggest that solvents of low to moderate polarity are most promising.[7][8] A systematic approach involves testing the solubility of a small amount of crude material in various candidate solvents.

Table 1: Candidate Solvents for this compound

SolventBoiling Point (°C)PolarityPredicted Solubility Behavior & Rationale
Hexanes ~69LowLikely low solubility at all temperatures. Best used as an anti-solvent in a mixed system.
Toluene 111LowGood candidate. The aromatic nature should promote solubility, especially when hot.
Ethanol 78HighMay be too polar, but worth testing. Can be effective for removing nonpolar impurities.
Acetone 56HighThe low boiling point can make handling difficult, but its polarity might be suitable.
Ethyl Acetate 77MediumA versatile solvent that often provides a good balance of solubility characteristics.
Toluene/Hexane Mix VariableLowHighly Recommended. Toluene acts as the "good" solvent to dissolve the compound when hot, and hexane acts as the "poor" anti-solvent to induce crystallization upon cooling. This system offers excellent control.

Section 4: Detailed Experimental Protocol for Recrystallization

This protocol provides a robust, step-by-step methodology for the purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying A 1. Place Crude Solid in Erlenmeyer Flask B 2. Add Minimal Hot Solvent (to boiling point) A->B C 3. Ensure Complete Dissolution B->C D 4. Hot Filtration (Optional) (Removes insoluble impurities) C->D If solution is cloudy E 5. Slow Cooling to RT (Promotes large crystal growth) C->E If solution is clear D->E F 6. Ice Bath Cooling (Maximizes yield) E->F G 7. Isolate Crystals (Vacuum Filtration) F->G H 8. Wash with Ice-Cold Solvent (Removes mother liquor) G->H I 9. Dry Crystals (Under vacuum) H->I

Caption: Standard workflow for the recrystallization of an organic solid.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., Toluene) to its boiling point. Add the hot solvent to the flask containing the solid in small portions, swirling continuously, until the solid just dissolves. Using the absolute minimum amount of hot solvent is crucial for maximizing your final yield.

  • Decolorization (If Necessary): If the solution is colored due to impurities, add a small amount of activated charcoal. Boil the solution for a few minutes.

  • Hot Filtration (If Necessary): If you used charcoal or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to arrange themselves properly in the crystal lattice, excluding impurities.[9]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to further decrease the compound's solubility and maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor clinging to the crystal surfaces.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent. Determine the melting point and yield of the purified product.

Section 5: Troubleshooting Guide & FAQs

This section addresses common issues encountered during recrystallization in a direct question-and-answer format.

Troubleshooting_Tree Start Problem Encountered During Recrystallization Q1 No Crystals Form Upon Cooling Start->Q1 Q2 Product 'Oiled Out' Start->Q2 Q3 Yield is Very Low Start->Q3 Q4 Crystals are Colored Start->Q4 S1a Cause: Too much solvent used. Solution: Boil off some solvent and cool again. Q1->S1a S1b Cause: Supersaturated solution. Solution: Scratch inner wall of flask or add a seed crystal. Q1->S1b S2a Cause: Solution cooled too quickly or impurities lowered melting point. Solution: Re-heat to dissolve oil, add more 'good' solvent, cool slowly. Q2->S2a S3a Cause: Too much solvent used initially. Solution: Concentrate mother liquor and cool for a second crop. Q3->S3a S3b Cause: Premature crystallization during hot filtration. Solution: Pre-heat filtration apparatus. Q3->S3b S4a Cause: Colored impurities present. Solution: Redissolve, add activated charcoal, and re-filter while hot. Q4->S4a

Caption: A decision tree for troubleshooting common recrystallization problems.

Q1: I've cooled my solution, even in an ice bath, but no crystals have formed. What's wrong?

A1: This is a classic problem, typically caused by one of two scenarios:

  • Cause A: Excessive Solvent: You may have used too much solvent to dissolve the crude solid.[9] The solution is not saturated enough for crystals to form even at low temperatures.

    • Solution: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. You may need to reduce the volume by 10-20% before cooling.

  • Cause B: Supersaturation: The solution is saturated, but crystallization has not been initiated.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2 (Seed Crystal): If you have a small crystal of the pure product, add it to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

Q2: My product separated as an oily liquid instead of solid crystals. What should I do?

A2: This phenomenon, known as "oiling out," occurs when the solid comes out of solution at a temperature above its melting point. This often happens if the boiling point of the solvent is too high or if impurities are depressing the melting point of your compound.

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent (if using a mixed system, add more of the "good" solvent) to keep the compound soluble at a slightly lower temperature.[9] Allow the solution to cool much more slowly. If the problem persists, you may need to choose a different solvent or solvent system with a lower boiling point.

Q3: My final yield of pure crystals is very low. How can I improve recovery?

A3: Low yield is a common frustration. The cause is often procedural.

  • Cause A: Using Too Much Solvent: This is the most frequent reason for low recovery. The more solvent used, the more product will remain dissolved in the mother liquor even after cooling.

    • Solution: Always use the absolute minimum of hot solvent for dissolution. You can attempt to recover more product by boiling off some solvent from the mother liquor to obtain a second "crop" of crystals, although this crop may be less pure.

  • Cause B: Incomplete Crystallization: You may not have cooled the solution for long enough or to a low enough temperature.

    • Solution: Ensure the solution is cooled in an ice bath for at least 15-20 minutes before filtration.

  • Cause C: Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent for the washing step.

Q4: After recrystallization, my product is still colored. How do I remove colored impurities?

A4: If your purified crystals retain a color that is not characteristic of the pure compound, it indicates the presence of highly-colored, polar impurities.

  • Solution: Redissolve the crystals in the minimum amount of hot solvent. Add a very small amount (the tip of a spatula) of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then allow the clear solution to cool and crystallize as usual. Be cautious not to add too much charcoal, as it can also adsorb your product and reduce the yield.

Section 6: References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Bis(chloromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION. Retrieved from [Link]

  • Mesa Community College. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Singh, S. et al. (2012). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. ResearchGate. Retrieved from [Link]

  • Google Patents. (2016). CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology. Retrieved from

  • Solubility of Things. (n.d.). 1,4-Bis(chloromethyl)benzene. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene (CAS: 2362-16-5)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, primarily achieved through the Blanc chloromethylation of o-xylene, is a powerful method for introducing chloromethyl groups onto an aromatic ring but can present challenges in achieving high yield and purity[3][4].

This document will provide you with the necessary insights to navigate these challenges, optimize your reaction conditions, and ensure the safe and efficient synthesis of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the chloromethylation of o-xylene can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inadequate Reagent Purity or Stoichiometry:

    • Paraformaldehyde/Formalin Quality: Ensure the use of high-purity paraformaldehyde or formalin as the formaldehyde source. The reaction is sensitive to impurities.

    • Reagent Ratios: The molar ratios of o-xylene, formaldehyde, and hydrogen chloride are critical. An excess of formaldehyde and HCl is typically required to drive the reaction towards the desired product. A US patent suggests a molar ratio of approximately 1 mol of xylene to 4.5-5.5 mols of formaldehyde and 12-15 mols of hydrochloric acid for dichloromethylation[5].

  • Suboptimal Reaction Conditions:

    • Temperature Control: Higher temperatures can favor the formation of diarylmethane byproducts where the chloromethylated product reacts with another molecule of o-xylene[6]. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. A study on the chloromethylation of o-xylene catalyzed by ionic liquids found optimal conditions at 70°C[7].

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitoring the reaction progress by techniques like GC-MS is crucial to determine the optimal reaction time, which can be around 10 hours under certain catalytic conditions[7].

  • Catalyst Issues:

    • Catalyst Choice and Activity: Zinc chloride (ZnCl₂) is a commonly used Lewis acid catalyst[3][8]. Ensure the catalyst is anhydrous and of high purity. Other Lewis acids like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) can also be employed[6].

    • Ionic Liquids as Catalysts: Recent studies have shown that ionic liquids, such as 1-dodecyl-3-methylimidazolium bromide ([C₁₂mim]Br), can effectively catalyze the chloromethylation of o-xylene, leading to high yields (around 89.8%) under optimized conditions[7].

  • Formation of Byproducts:

    • Diarylmethane Formation: As mentioned, this is a common side reaction. Controlling the temperature and reactant concentrations can help minimize its formation[6].

    • Over-chloromethylation: The formation of trichloromethyl and tetrachloromethyl derivatives can occur, especially with prolonged reaction times or excessive reagent concentrations[5].

ParameterRecommended RangeRationale
Temperature 70-95°CBalances reaction rate and byproduct formation.
Reaction Time 1-10 hoursDependent on catalyst and temperature; monitor for completion.
Catalyst Loading Varies with catalyst typeEnsure sufficient catalyst for efficient conversion.
Q2: I am observing significant amounts of impurities in my final product. How can I identify and minimize them?

A2: Impurity profiling is key to optimizing your synthesis. The most common impurities are regioisomers, diarylmethanes, and products of over-chloromethylation.

Identification and Minimization Strategies:

  • Regioisomers: The chloromethylation of o-xylene can potentially yield other isomers, although the desired this compound is the major product due to the directing effects of the methyl groups.

  • Diarylmethane Byproducts: These are formed from the Friedel-Crafts alkylation of the starting material or product with the chloromethylated intermediate[3][6]. To minimize their formation, maintain a lower reaction temperature and avoid high concentrations of the chloromethylated product.

  • Purification:

    • Recrystallization: This is a highly effective method for purifying the final product. Solvents such as xylene, acetic acid, or a mixture of toluene and methanol have been reported to be effective for recrystallizing similar compounds[9].

    • Flash Chromatography: For smaller scale reactions or to obtain very high purity material, flash chromatography on silica gel using a non-polar eluent like petroleum ether can be employed[10].

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction can be frustrating. Here are some steps to diagnose and resolve the issue.

  • Check Reagent Activity:

    • Paraformaldehyde Depolymerization: Ensure that the paraformaldehyde is effectively depolymerizing to formaldehyde under the reaction conditions. The presence of a strong acid catalyst is crucial for this step.

    • HCl Saturation: If using gaseous HCl, ensure that the reaction mixture is saturated. A continuous flow or periodic re-saturation may be necessary.

  • Catalyst Deactivation:

    • Moisture: The presence of water can deactivate the Lewis acid catalyst. Ensure all reagents and glassware are anhydrous.

    • Impurities: Impurities in the starting materials can poison the catalyst.

  • Reaction Monitoring: Use analytical techniques like TLC or GC to confirm if the reaction is truly stalled or just proceeding very slowly. If it's slow, consider increasing the temperature slightly or adding more catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the chloromethylation of o-xylene?

A1: The chloromethylation of o-xylene is a classic example of an electrophilic aromatic substitution reaction, specifically the Blanc chloromethylation[3][11]. The reaction proceeds through the following key steps:

  • Electrophile Generation: Formaldehyde is activated by the Lewis acid catalyst (e.g., ZnCl₂) and hydrogen chloride. This generates a highly electrophilic species, which can be a chloromethyl cation (ClCH₂⁺) or a protonated formaldehyde derivative[3][8].

  • Electrophilic Attack: The electron-rich aromatic ring of o-xylene attacks the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: A proton is lost from the carbocation, restoring the aromaticity of the ring and resulting in the formation of a hydroxymethyl intermediate (a benzyl alcohol).

  • Conversion to Chloride: The benzyl alcohol is then rapidly converted to the corresponding chloromethyl derivative in the presence of hydrogen chloride[3][8].

Caption: Simplified workflow of the Blanc chloromethylation reaction.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Safety is paramount. The chloromethylation reaction involves several hazardous materials and produces a highly carcinogenic byproduct.

  • Bis(chloromethyl) ether (BCME): This is a known and potent human carcinogen that can be formed as a byproduct in chloromethylation reactions[3][8]. All operations must be conducted in a well-ventilated fume hood.

  • Hydrogen Chloride (HCl): Gaseous HCl is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Formaldehyde: Formaldehyde is a suspected human carcinogen and a skin and respiratory irritant.

  • o-Xylene: Xylene is flammable and can cause irritation to the skin, eyes, and respiratory tract. Long-term exposure may have neurological effects[12].

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work. [13]

Q3: Are there alternative, potentially safer, reagents for chloromethylation?

A3: Yes, concerns over the formation of BCME have led to the exploration of alternative chloromethylating agents.

  • Chloromethyl Ethers: Compounds like chloromethyl methyl ether (MOM-Cl) can be used, sometimes under modified conditions with sulfuric acid for deactivated substrates[3][14]. However, these reagents are also carcinogenic and should be handled with extreme care[14].

  • Methoxyacetyl Chloride: In some cases, methoxyacetyl chloride with a Lewis acid catalyst can be an alternative[6].

Q4: How can I effectively monitor the progress of the reaction?

A4: Regular monitoring is essential for optimizing reaction time and preventing the formation of byproducts.

  • Gas Chromatography (GC): GC is an excellent technique for monitoring the consumption of o-xylene and the formation of the mono- and di-chloromethylated products. A flame ionization detector (FID) is typically used.

  • Thin-Layer Chromatography (TLC): For a quick qualitative assessment, TLC can be used. A non-polar mobile phase, such as hexane/ethyl acetate, will allow for the separation of the starting material and the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to analyze aliquots of the reaction mixture to determine the relative ratios of starting material, intermediates, and products[15].

Experimental Protocol: A General Procedure

This is a generalized protocol and should be adapted based on your specific laboratory conditions and scale.

  • Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a gas inlet for HCl, a thermometer, and a reflux condenser connected to a gas scrubber. Ensure the entire apparatus is dry.

  • Charging Reagents: In a well-ventilated fume hood, charge the reactor with o-xylene and the catalyst (e.g., anhydrous ZnCl₂ or an ionic liquid).

  • Reaction Initiation: Begin stirring and heat the mixture to the desired temperature (e.g., 70°C). Add paraformaldehyde in portions.

  • HCl Introduction: Bubble dry hydrogen chloride gas through the reaction mixture at a steady rate.

  • Reaction Monitoring: Monitor the reaction progress using GC or TLC at regular intervals.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Caption: General experimental workflow for the synthesis.

References

  • Blanc chloromethylation - Wikipedia. Available at: [Link]

  • New studies in aromatic chloromethylation - Durham E-Theses. Available at: [Link]

  • Blanc chloromethylation - Chemistry LibreTexts. Available at: [Link]

  • Chloromethylation of Aromatic Compounds - ResearchGate. Available at: [Link]

  • Chloromethyl: compounds, synthesis and safety | Blog - Chempanda. Available at: [Link]

  • Carcinogens - The Sarpong Group. Available at: [Link]

  • Are there any safety issues in using alkyl chloroformates? - ResearchGate. Available at: [Link]

  • Chloromethylation Reaction of o-Xylene Catalyzed by Ionic Liquids - Chinese Journal of Applied Chemistry. Available at: [Link]

  • 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene - IUCr. Available at: [Link]

  • Dichloromethylation of xylenes - US Patent US2964573A.
  • Chloromethylation of Meta Xylene by Phase Transfer Catalysis - IOSR Journal. Available at: [Link]

  • 1, 4-bis(chloromethyl)benzene synthesis technology - CN105384595A - Google Patents.
  • A review of environmental and occupational exposure to xylene and its health concerns - National Institutes of Health. Available at: [Link]

  • A Practical Synthesis of 1,4-Diiodo-2,5-bis(chloromethyl)benzene and 1,4-Diiodo-2,5-bis(bromomethyl)benzene - ResearchGate. Available at: [Link]

  • Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - CN104926599A - Google Patents.
  • Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - CN101665406B - Google Patents.
  • This compound | C10H12Cl2 | CID 524306 - PubChem. Available at: [Link]

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safe handling and storage of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2-Bis(chloromethyl)-4,5-dimethylbenzene

Welcome to the dedicated technical support guide for this compound (CAS No: 2362-16-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this reactive bifunctional building block. The following troubleshooting guides and frequently asked questions (FAQs) are based on established safety protocols and field-proven insights to address specific issues you may encounter during your experiments.

Section 1: Core Safety & Handling FAQs

This section addresses the most common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the primary hazards associated with this compound?

A1: This compound is classified as a hazardous substance with three primary dangers.[1][2] It is corrosive and causes severe skin burns and serious eye damage (H314).[1][2][3][4] It may also cause respiratory irritation (H335), particularly if the solid material is inhaled as a dust.[1][2][3][4] Due to its reactive chloromethyl groups, it should be handled with the utmost care.

Q2: What is the minimum required Personal Protective Equipment (PPE) for handling this compound?

A2: A comprehensive PPE strategy is your primary defense against exposure.[5] All handling procedures must be performed within a certified chemical fume hood to minimize inhalation risk. The minimum required PPE is summarized in the table below.

Protection Level Equipment Purpose & Specifications
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes. A full-face shield provides broader protection and is highly recommended.[3][4]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Nitrile gloves offer good protection against bases, oils, and many solvents.[6] Always inspect gloves for tears or punctures before use.[3][4] For prolonged handling, consider double-gloving.
Body Protection Flame-Resistant Laboratory CoatA lab coat is essential to protect skin and personal clothing from contamination.[3]
Respiratory Protection NIOSH-Approved RespiratorA respirator (e.g., N95 dust mask) is required if there is any risk of generating dust, especially when working outside of a fume hood.[5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesEssential for protecting feet from potential spills.[5]

Q3: How must I store this compound correctly?

A3: Proper storage is critical to maintaining the compound's stability and ensuring lab safety. It must be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][3] The storage location should be a designated corrosives area, and the substance should be stored locked up.[1][7] It is crucial to store it away from incompatible materials.[1][7]

Q4: What materials are incompatible with this compound?

A4: This compound can react dangerously with several classes of chemicals. Avoid all contact with the materials listed in the table below. The presence of two reactive chloromethyl groups makes it susceptible to nucleophilic substitution, which can be vigorous.[8]

Incompatible Material Class Potential Hazard of Interaction
Strong Oxidizing AgentsCan cause a violent reaction, leading to fire or explosion.
BasesReacts to neutralize the acidic nature of the compound, potentially generating heat.
Alcohols & AminesCan undergo nucleophilic substitution reactions, which may be exothermic.
MetalsMay react, especially in the presence of moisture, potentially forming flammable hydrogen gas.[7]

Source: Adapted from Fisher Scientific Safety Data Sheet.[7]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Q5: I've spilled a small amount of the solid on my lab bench. What is the correct cleanup procedure?

A5: For a small spill, your immediate priority is to contain it and clean it up safely without creating airborne dust. Do not let the product enter drains.[4][7] Follow the detailed protocol for spill decontamination provided in this guide. The general workflow is to secure the area, put on appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite, and then carefully sweep the mixture into a labeled hazardous waste container.[4][9]

Q6: What should I do in case of accidental skin or eye contact?

A6: This is a medical emergency requiring immediate action. The corrosive nature of the compound means that time is critical.[7]

  • Skin Contact: Immediately take off all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][7] Seek immediate medical attention.[7]

  • Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, making sure to hold the eyelids open.[3][7] Remove contact lenses if present and easy to do so.[3][7] You must seek immediate medical attention from a physician or ophthalmologist.[4]

The logical flow for responding to an exposure event is critical and should be followed without hesitation.

G start Exposure Event Occurs skin_contact Skin Contact? start->skin_contact Yes eye_contact Eye Contact? start->eye_contact No remove_clothing Take off all contaminated clothing skin_contact->remove_clothing Immediately rinse_eyes Rinse eyes with water for at least 15 minutes (remove contacts if possible) eye_contact->rinse_eyes Immediately rinse_skin Rinse skin with water for at least 15 minutes remove_clothing->rinse_skin Then medical_help_skin Get immediate medical attention rinse_skin->medical_help_skin Finally medical_help_eye Get immediate medical attention rinse_eyes->medical_help_eye Finally

Caption: Immediate First Aid Workflow for Exposure.

Q7: The compound, which is normally a white solid, has developed a yellowish tint in the bottle. Is it still usable?

A7: A color change often indicates degradation, possibly due to prolonged storage, exposure to moisture, or air. The benzylic chloride groups are susceptible to hydrolysis, which could be a source of decomposition. While there is no specific data on the thermal decomposition of this exact compound, analogous brominated compounds are known to decompose at elevated temperatures.[10] It is prudent to assume the compound's purity has been compromised. We recommend running a purity analysis (e.g., HPLC, NMR) before using it in a sensitive reaction. If purity cannot be confirmed, it is safest to dispose of the material according to your institution's hazardous waste protocols.

Q8: What is the correct procedure for disposing of waste containing this compound?

A8: All waste, including contaminated disposables (gloves, wipes, pipette tips) and residual compound, must be treated as hazardous waste.[5] Place all materials in a suitable, sealed, and clearly labeled container for disposal.[4] The final disposal must be handled by an approved waste disposal plant in strict accordance with all local, regional, and national regulations.[1][3] Do not attempt to dispose of this chemical down the drain or in regular trash.[7]

Section 3: Detailed Experimental Protocols

Protocol 1: Step-by-Step Spill Decontamination Procedure (Small Scale)

This protocol outlines the self-validating steps for cleaning a small spill (e.g., <5 grams) on a non-porous surface inside a chemical fume hood.

  • Secure the Area:

    • Alert personnel in the immediate vicinity.

    • Ensure the fume hood sash is lowered to the lowest practical height. Do not turn off the fume hood.

  • Don PPE:

    • Put on two pairs of nitrile gloves, a lab coat, and chemical splash goggles with a face shield.

  • Contain the Spill:

    • Gently cover the solid spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth. This prevents the generation of airborne dust.

  • Collect the Material:

    • Using a plastic scoop or shovel, carefully sweep the mixture into a container designated for hazardous waste. Avoid creating dust.[4]

  • Initial Decontamination:

    • Wipe the spill area with a cloth or paper towel dampened with a suitable organic solvent (e.g., ethanol or isopropanol), wiping from the outside of the spill area inward. Place the used towels in the hazardous waste container.

  • Final Decontamination:

    • Wipe the area again with a cloth dampened with soap and water.

  • Waste Disposal:

    • Seal the hazardous waste container tightly.

    • Remove your outer gloves and dispose of them in the container.

    • Label the container clearly: "Hazardous Waste: this compound" and include the date.

    • Arrange for pickup by your institution's environmental health and safety department.

  • Personal Hygiene:

    • Remove remaining PPE and wash your hands and forearms thoroughly with soap and water.[3]

G start Spill Detected secure 1. Secure Area (Alert others, lower sash) start->secure ppe 2. Don Full PPE secure->ppe contain 3. Cover with Inert Absorbent Material ppe->contain collect 4. Gently Sweep into Hazardous Waste Container contain->collect decon1 5. Wipe with Solvent collect->decon1 decon2 6. Wipe with Soap & Water decon1->decon2 dispose 7. Seal & Label Waste decon2->dispose wash 8. Remove PPE & Wash Hands dispose->wash

Caption: Workflow for Small Spill Decontamination.

References

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. [Link]

  • Safety data sheet - RAPP WB - Prochemko. [Link]

  • This compound | C10H12Cl2 | CID 524306 - PubChem. [Link]

  • 1,2-Bis(bromomethyl)-4,5-dimethylbenzene | CAS#:60070-06-6 | Chemsrc. [Link]

  • This compound - the NIST WebBook. [Link]

  • Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. [Link]

  • Chemical Properties of this compound (CAS 2362-16-5). [Link]

  • 1, 2-BIS-CHLOROMETHYL-4, 5-DIMETHYL-BENZENE, min 98%, 1 gram. [Link]

  • 1,2-Bis(chloromethyl)benzene | C8H8Cl2 | CID 11919 - PubChem. [Link]

  • Xylenes (Mixed Isomers) - EPA. [Link]

  • Xylenes | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. [Link]

  • Xylenes Toxicological Summary Sheet November 2023 Minnesota Department of Health. [Link]

  • A review of environmental and occupational exposure to xylene and its health concerns. [Link]

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1,2-Bis(chloromethyl)-4,5-dimethylbenzene stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2-Bis(chloromethyl)-4,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, ensure the integrity of your experiments, and interpret unexpected results.

Introduction to the Stability of this compound

This compound is a functionalized aromatic compound with two reactive benzylic chloride groups. This structural feature is key to its utility in synthesis but also dictates its stability profile. As a benzylic halide, it is significantly more reactive than alkyl halides due to the resonance stabilization of the carbocation intermediate that can form during nucleophilic substitution reactions.[1][2] This inherent reactivity makes the compound susceptible to degradation under various conditions.

This guide will address common questions and concerns regarding the stability and degradation of this compound, providing both theoretical understanding and practical advice.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My sample of this compound shows signs of degradation (e.g., discoloration, precipitation) upon storage. What is happening?

Answer:

The observed degradation is likely due to hydrolysis or polymerization. This compound is sensitive to moisture and can slowly react with water to form 1,2-bis(hydroxymethyl)-4,5-dimethylbenzene (the corresponding diol) and hydrochloric acid.[3][4] The presence of acidic byproducts can further catalyze degradation.

Troubleshooting:

  • Storage Conditions: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

  • Temperature: Store at low temperatures (2-8°C) to reduce the rate of degradation reactions.[5]

  • Inert Container: Use glass containers with PTFE-lined caps. Avoid metal containers (except for nickel and lead) as they can catalyze polymerization.[4]

FAQ 2: I am seeing unexpected byproducts in my reaction mixture when using this compound. What are the likely degradation pathways?

Answer:

The primary degradation pathways for this compound are nucleophilic substitution (especially hydrolysis), and to a lesser extent, photolytic and thermal degradation.

  • Hydrolysis: This is the most common degradation pathway in the presence of water or other nucleophilic solvents. It proceeds via a nucleophilic substitution reaction at the benzylic carbon. The reaction can follow either an SN1 or SN2 mechanism, with the SN1 pathway being favored in polar, protic solvents due to the stability of the resulting benzylic carbocation.[6]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the homolytic cleavage of the carbon-chlorine bond, generating radical intermediates.[7] These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of byproducts. While specific studies on the photolysis of chlorinated xylenes are not abundant, the general principles of photochemistry of chlorinated aromatic compounds apply.

  • Thermal Degradation: At elevated temperatures, this compound can undergo thermal decomposition. This process can involve the elimination of HCl and subsequent polymerization, or more complex fragmentation of the molecule at very high temperatures.[8][9]

In-Depth Technical Guide

Chemical Stability and Reactivity

The reactivity of the two chloromethyl groups in this compound is a critical factor in its application and stability. These benzylic chloride moieties are prone to nucleophilic attack. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles will react more readily.[2]

Condition Potential Degradation Pathway Primary Degradation Products Mitigation Strategies
Presence of Water/Moisture Hydrolysis (SN1/SN2)1,2-Bis(hydroxymethyl)-4,5-dimethylbenzene, Hydrochloric AcidStore under inert atmosphere, use anhydrous solvents.
Exposure to Light (especially UV) Photolytic Cleavage (Radical Formation)Complex mixture of chlorinated and oxygenated aromatic compoundsStore in amber vials or in the dark.
Elevated Temperatures Thermal Decomposition/PolymerizationPolymeric materials, HClStore at recommended low temperatures, avoid localized heating.
Presence of Bases Nucleophilic Substitution/EliminationDiols, ethers, or elimination productsUse non-nucleophilic bases if a base is required in the reaction.
Presence of Lewis Acids Friedel-Crafts type polymerizationPolymeric materialsAvoid contact with incompatible metals and Lewis acidic reagents.

Degradation Pathways Explained

Hydrolysis Pathway

The hydrolysis of this compound proceeds in a stepwise manner, with the first chloromethyl group reacting to form a hydroxymethyl group, followed by the reaction of the second.

Caption: Stepwise hydrolysis of this compound.

Oxidative Degradation

In the presence of oxidizing agents or atmospheric oxygen over prolonged periods, the benzylic positions can be further oxidized. This can lead to the formation of aldehydes and carboxylic acids.

Caption: Potential oxidative degradation pathway following hydrolysis.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.

2. Stress Conditions (Forced Degradation):

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

  • Thermal Stress: Incubate a sealed vial of the stock solution at 60°C.

  • Photolytic Stress: Expose a sealed quartz vial of the stock solution to a UV lamp (e.g., 254 nm).

  • Control: Keep a sealed vial of the stock solution at 4°C in the dark.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary (for acidic and basic samples), and dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

  • Analyze the samples by HPLC.

4. HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage of degradation.

Caption: Workflow for forced degradation study.

References

  • Wikipedia. Benzyl chloride. [Link]

  • Sciencemadness Wiki. Benzyl chloride. (2021-11-07). [Link]

  • PubMed Central. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. [Link]

  • Quora. Benzyl chloride is more reactive than chlorobenzene. Why?. (2017-12-17). [Link]

  • PubMed. High-temperature thermal decomposition of benzyl radicals. (2006-06-01). [Link]

  • Journal of Chromatographic Science. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. [Link]

  • Environmental Science: Atmospheres. Different chlorine and hydroxyl radical environments impact m-xylene oxidation products. [Link]

  • AIP Publishing. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. (2015-01-29). [Link]

  • ResearchGate. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. (2009-03). [Link]

  • University of Illinois Springfield. Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]

  • ACS Publications. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. (2023-09-21). [Link]

  • Semantic Scholar. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (2009-02-01). [Link]

  • Google Patents.
  • RSC Publishing. Different chlorine and hydroxyl radical environments impact m-xylene oxidation products. (2022-07-26). [Link]

  • Journal of the Chemical Society (Resumed) (RSC Publishing). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. [Link]

  • University of Massachusetts. Experiment 7 — Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. (2019-06-05). [Link]

  • ATSDR. Bis(Chloromethyl) Ether (BCME) ToxGuide. [Link]

  • ResearchGate. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. [Link]

  • Google Patents.
  • NIH. Effect of Allylic Groups on SN2 Reactivity. [Link]

  • ResearchGate. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. (2015-01-28). [Link]

  • AIP Publishing. The thermal decomposition of the benzyl radical in a heated micro-reactor. II. Pyrolysis of the tropyl radical. (2016-07-05). [Link]

  • ACS Publications. Formation and Decomposition of Bis(chloromethyl) Ether in Aqueous Media. [Link]

  • ResearchGate. Effect of Environmental Factors on the Degradation of 2,6-Dichlorophenol in Soil. (2007-03-15). [Link]

  • PubMed Central. Degradation and Extraction of Organochlorine Pollutants from Environmental Solids under Subcritical Water Conditions. (2013-07-16). [Link]

  • Reddit. Stumbled upon this interesting reaction: Blanc chloromethylation. Everything is toxic and/or carcinogenic including the very very scary BCME. Used to be a thing in the industry apparently. Anybody got stories?. (2022-08-07). [Link]

  • Sciencemadness.org. Free Radical Chlorination of p-Xylene. (2016-11-11). [Link]

  • European Chlorinated Solvents Association. Dichloromethane in the environment. [Link]

  • PubMed. Biodegradation of 2,4-dichlorophenol in the presence of volatile organic compounds in soils under different vegetation types. (2007-04). [Link]

  • Polish Journal of Environmental Studies. The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegrad. [Link]

  • PubMed. Chlorine photolysis and subsequent OH radical production during UV treatment of chlorinated water. (2007-08). [Link]

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Technical Support Center: A Troubleshooting Guide for Reactions Involving 1,2-Bis(chloromethyl)-4,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2-Bis(chloromethyl)-4,5-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and detailed protocols for common synthetic challenges encountered with this versatile but reactive building block.

Introduction

This compound is a valuable reagent in organic synthesis, prized for its ability to introduce a rigid, substituted o-xylylene unit into larger molecular frameworks. Its two reactive benzylic chloride functionalities make it an ideal precursor for the synthesis of macrocycles, polymers, and complex organic molecules. However, its high reactivity can also lead to a variety of experimental challenges, from incomplete reactions to the formation of intractable byproducts. This guide provides a systematic approach to troubleshooting these issues, grounded in the principles of physical organic chemistry and backed by field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is a lachrymator and a corrosive compound that can cause severe skin burns and eye damage.[1] It is crucial to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.

Q2: How should I store this compound?

A2: This compound is sensitive to moisture and can hydrolyze. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.

Q3: What are the common impurities found in commercial batches of this compound?

A3: Commercial batches may contain residual starting materials from its synthesis, such as 1,2,4,5-tetramethylbenzene (durene), or byproducts like mono-chlorinated species. The purity of the reagent can significantly impact the outcome of your reaction, so it is advisable to check the certificate of analysis and, if necessary, purify the material by recrystallization before use.

Troubleshooting Failed Reactions: A Mechanistic Approach

Failures in reactions involving this compound often stem from its high reactivity and the bifunctional nature of the molecule. The following sections address common problems encountered in different reaction types.

Scenario 1: Williamson Ether Synthesis & Other Nucleophilic Substitutions

The Williamson ether synthesis and related nucleophilic substitution reactions are common applications for this reagent. However, achieving high yields of the desired bis-substituted product without polymerization can be challenging.

Problem: Low or no yield of the desired ether product.

This is a frequent issue that can be attributed to several factors. The following workflow will help you diagnose and solve the problem.

Troubleshooting_Williamson_Ether start Low/No Yield in Williamson Ether Synthesis check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_base 2. Assess Base Strength & Solubility check_reagents->check_base solution_reagents Solution: Use fresh, pure reagents. Ensure accurate stoichiometry. check_reagents->solution_reagents Impure reagents or incorrect ratios? check_conditions 3. Evaluate Reaction Conditions check_base->check_conditions solution_base Solution: Use a stronger, non-nucleophilic base (e.g., NaH). Ensure it is fully dissolved or suspended. check_base->solution_base Incomplete deprotonation? check_side_reactions 4. Investigate Side Reactions check_conditions->check_side_reactions solution_conditions Solution: Optimize temperature and reaction time. Use an appropriate polar aprotic solvent (e.g., DMF, THF). check_conditions->solution_conditions Suboptimal temperature/solvent? solution_side_reactions Solution: Use high dilution for macrocyclization. Add reagent slowly. Consider a milder base. check_side_reactions->solution_side_reactions Polymerization or elimination?

Troubleshooting workflow for Williamson ether synthesis.

Q4: My Williamson ether synthesis with a bis-phenol is resulting in a polymeric mess instead of the desired macrocycle. What is going wrong?

A4: This is a classic problem of intermolecular versus intramolecular reaction. The high reactivity of the benzylic chlorides can lead to rapid polymerization if the concentration of your reactants is too high.

  • Causality: At high concentrations, the probability of a deprotonated phenol reacting with a different molecule of this compound is much higher than it reacting with the second electrophilic site on the same molecule to close the ring.

  • Solution: Employ high-dilution conditions. This is achieved by slowly adding a solution of your reactants to a large volume of solvent over an extended period. This maintains a very low concentration of the reactants in the reaction vessel at any given time, favoring the intramolecular cyclization.

Q5: I am attempting a reaction with a primary amine, but I am getting a complex mixture of products and a lot of starting material is left unreacted. Why is this happening?

A5: Reactions with amines can be complicated by over-alkylation and acid-base side reactions.

  • Causality: The initial reaction of the primary amine with one of the chloromethyl groups will form a secondary amine. This secondary amine is often more nucleophilic than the starting primary amine and can react further with another molecule of the dichloride, leading to complex oligomers. Additionally, the reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Solution:

    • Use a hindered or excess amine: Using a large excess of the primary amine can favor the mono-alkylation product.

    • Include a non-nucleophilic base: Adding a base like triethylamine or potassium carbonate will neutralize the HCl as it is formed, preventing the protonation of your nucleophile.

    • Control stoichiometry for bis-alkylation: If the goal is to form a cyclic product with a diamine, high dilution conditions are essential, as with the Williamson ether synthesis.

Scenario 2: Friedel-Crafts Alkylation Reactions

While this compound is a potent alkylating agent, its use in Friedel-Crafts reactions can be problematic.

Q6: My Friedel-Crafts reaction with benzene is giving me a low yield of the desired bis-arylated product and a significant amount of an insoluble solid. What is the issue?

A6: The high reactivity of benzylic halides can lead to multiple alkylations and polymerization, especially under strong Lewis acid catalysis.

  • Causality: The product of the first alkylation is more reactive than the starting arene, leading to polyalkylation. The benzylic carbocations formed can also undergo side reactions, leading to polymers.

  • Solution:

    • Use a milder Lewis acid: Instead of strong Lewis acids like AlCl₃, consider using milder catalysts such as FeCl₃ or ZnCl₂ to temper the reactivity.

    • Control the stoichiometry: Use a large excess of the arene to be alkylated to favor the mono-alkylation product if that is desired.

    • Lower the reaction temperature: Running the reaction at a lower temperature can help to control the reactivity and reduce the formation of byproducts.

Data Presentation

Solubility Profile

The solubility of this compound is a critical parameter for reaction design. Below is a summary of its solubility in common organic solvents.

SolventPolarity IndexSolubilityNotes
Hexane0.1Sparingly SolubleCan be used for recrystallization.
Toluene2.4SolubleGood solvent for many reactions.
Dichloromethane (DCM)3.1Very SolubleA common solvent for reactions and chromatography.
Tetrahydrofuran (THF)4.0Very SolubleA good choice for reactions with organometallics.
Acetonitrile (ACN)5.8SolubleA polar aprotic solvent suitable for many nucleophilic substitutions.
N,N-Dimethylformamide (DMF)6.4Very SolubleA high-boiling polar aprotic solvent, useful for forcing sluggish reactions.
Dimethyl Sulfoxide (DMSO)7.2Very SolubleAnother high-boiling polar aprotic solvent.[2]
Water10.2InsolubleHydrolysis can occur.

Solubility is described qualitatively based on the principle of "like dissolves like" and information from analogous compounds.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrates and desired products.

Protocol 1: Williamson Ether Synthesis for Macrocyclization

This protocol is adapted for the synthesis of a macrocycle from this compound and a diphenol.

Protocol_Williamson_Ether start Start: Macrocyclization Protocol setup 1. Setup: Inert atmosphere, dry solvent (e.g., DMF). start->setup add_base 2. Add NaH to a solution of the diphenol. setup->add_base prepare_solutions 3. Prepare separate solutions of the dichloride and the deprotonated diphenol in the reaction solvent. add_base->prepare_solutions slow_addition 4. Use syringe pumps to slowly add both solutions to a large volume of refluxing solvent over 24-48 hours. prepare_solutions->slow_addition monitor 5. Monitor reaction by TLC for the disappearance of starting materials. slow_addition->monitor workup 6. Quench with water, extract with an organic solvent, wash, and dry. monitor->workup purify 7. Purify by column chromatography or recrystallization. workup->purify end End: Characterize the macrocyclic product. purify->end

Workflow for macrocyclization via Williamson ether synthesis.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the diphenol (1.0 eq.) in anhydrous DMF to a suspension of sodium hydride (2.2 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • High-Dilution Setup: In a separate flask, prepare a solution of this compound (1.0 eq.) in anhydrous DMF.

  • Reaction: Heat a large volume of anhydrous DMF to the desired reaction temperature (e.g., 80 °C). Using two separate syringe pumps, add the solution of the deprotonated diphenol and the solution of the dichloride simultaneously and at a very slow rate (e.g., over 24 hours) to the heated DMF.

  • Monitoring: After the addition is complete, continue to stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Reaction with a Primary Amine (Bis-alkylation for Macrocyclization)

This protocol outlines a general procedure for the synthesis of a cyclic diamine from this compound and a primary diamine.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the primary diamine (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (2.5 eq.) in a polar aprotic solvent like acetonitrile or DMF.

  • High-Dilution Setup: Prepare a solution of this compound (1.0 eq.) in the same solvent.

  • Reaction: Heat the solution of the diamine and base to reflux. Slowly add the solution of the dichloride to the refluxing mixture over several hours using a syringe pump.

  • Monitoring: Monitor the reaction by TLC for the formation of the product and the disappearance of the starting materials.

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts. Dry the organic layer and concentrate to obtain the crude product, which can then be purified by column chromatography or recrystallization.

References

  • This compound. PubChem. [Link]

  • This compound. The NIST WebBook. [Link]

  • Chemical Properties of this compound (CAS 2362-16-5). Cheméo. [Link]

  • Protocol for preparing dynamic covalent macrocycles for co-delivering genes and drugs to cancer cell lines. PMC - NIH. [Link]

  • Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale. PubMed Central. [Link]

  • DMSO. gChem Global. [Link]

Sources

Technical Support Center: Purification of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene. The chloromethylation of 4,5-dimethylbenzene (o-xylene) is a powerful synthetic tool, but it frequently yields a mixture of products and byproducts that can complicate downstream applications.[1] This document provides a structured, experience-driven approach to troubleshooting common purification challenges and answers frequently asked questions to help you achieve high purity for your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding impurities and analytical validation in the synthesis of this compound.

Q1: What are the most common impurities I should expect from the chloromethylation of 4,5-dimethylbenzene?

A1: The synthesis, typically a variation of the Blanc chloromethylation, is an electrophilic aromatic substitution that can result in several predictable impurities.[2][3] Understanding these is the first step to devising a purification strategy.

  • Unreacted Starting Material: Incomplete conversion will leave residual 4,5-dimethylbenzene (o-xylene).

  • Mono-chloromethylated Byproduct: 1-(Chloromethyl)-4,5-dimethylbenzene is often formed, especially with insufficient reaction time or stoichiometry.

  • Diaryl-methane Byproducts: The product, a reactive benzyl chloride, can act as an electrophile and alkylate another molecule of the starting material (4,5-dimethylbenzene) in a Friedel-Crafts-type reaction. This is a common side reaction, especially at higher temperatures or with certain catalysts.[2][3]

  • Polymeric Materials: Highly activating conditions can lead to the formation of high-molecular-weight polymers or resins, which often present as dark, tar-like substances.[4][5]

  • Hydrolysis Products: The chloromethyl groups are susceptible to hydrolysis, especially during aqueous work-up, forming the corresponding benzyl alcohol (1,2-Bis(hydroxymethyl)-4,5-dimethylbenzene). This is exacerbated by prolonged exposure to water or basic conditions.[4]

  • Oxidation Products: The aromatic ring and methyl groups can be susceptible to oxidation, leading to colored impurities.[5]

Q2: What analytical techniques are essential for assessing the purity of my final product?

A2: A multi-faceted analytical approach is crucial for confirming both the identity and purity of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities like unreacted starting material and the mono-chloromethylated byproduct. The mass spectrum provides definitive structural information for each peak.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The proton NMR spectrum will clearly show the characteristic singlets for the aromatic protons, the benzylic CH₂Cl protons, and the methyl protons, allowing for straightforward purity assessment by comparing integration ratios.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for purity analysis, particularly for separating the target compound from less volatile diaryl-methane and polymeric impurities.[6]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point. A broad melting range indicates the presence of impurities. The literature melting point for this compound can be used as a benchmark.

Q3: What are the most critical safety precautions for this synthesis and purification?

A3: Safety is paramount. The reagents and potential byproducts of chloromethylation reactions carry significant risks.

  • Bis(chloromethyl) ether (BCME): The Blanc reaction is known to produce trace amounts of the highly carcinogenic byproduct bis(chloromethyl) ether.[3][8] All steps, including the reaction, work-up, and purification, must be conducted in a well-ventilated chemical fume hood.

  • Corrosive Reagents: The reaction uses hydrogen chloride and often a Lewis acid catalyst (e.g., ZnCl₂), which are corrosive.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

  • Reactive Product: The product itself is a lachrymator and a reactive alkylating agent. Avoid inhalation of dust and direct contact with skin and eyes.[9]

Part 2: Troubleshooting Guide

This guide addresses specific experimental issues in a problem-solution format.

Issue 1: Crude product is a dark-colored solid or viscous oil.
  • Symptom: Instead of an expected off-white solid, the product is yellow, brown, or a tar-like residue.

  • Underlying Cause: This coloration is typically due to the formation of polymeric byproducts and/or oxidation of the aromatic ring.[5] Higher reaction temperatures and prolonged reaction times can exacerbate polymer formation.[2]

  • Troubleshooting Protocol: Recrystallization with Activated Charcoal

    • Solvent Selection: Choose a suitable solvent for recrystallization. A mixture of ethanol and water, or a hydrocarbon solvent like heptane or xylene, is often effective. The ideal solvent should fully dissolve the product and impurities when hot but allow only the pure product to crystallize upon cooling.

    • Dissolution: In a flask, dissolve the crude product in the minimum amount of hot solvent.

    • Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot solution. Caution: Add charcoal carefully to the hot solution to avoid bumping.

    • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal and any insoluble impurities. This step is critical for removing colored polymeric materials.

    • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: Analytical data (GC-MS, NMR) shows a significant amount of unreacted starting material and/or mono-chloromethylated byproduct.
  • Symptom: The final product is contaminated with lower molecular weight species that have similar solubility, making recrystallization ineffective.

  • Underlying Cause: These impurities arise from an incomplete or inefficient reaction. Their structural similarity to the desired product often leads to co-crystallization, making separation by simple crystallization difficult.[10]

  • Troubleshooting Protocol: Silica Gel Column Chromatography

    • Principle: This technique separates compounds based on their differential polarity. The nonpolar starting material (4,5-dimethylbenzene) will elute first, followed by the slightly more polar mono-chloromethylated byproduct, and finally the most polar desired product, this compound.

    • Workflow: See the detailed protocol and diagram in Part 3.

Workflow for Troubleshooting an Impure Product

G start Crude Product Analysis (GC-MS, NMR, MP) wash Aqueous Wash (H₂O, NaHCO₃) start->wash Initial Work-up check_color Is the product dark or tar-like? charcoal Perform Recrystallization with Activated Charcoal check_color->charcoal Yes recrystallize Standard Recrystallization check_color->recrystallize No check_purity Are starting material or mono-substituted impurities present? chromatography Perform Silica Gel Column Chromatography check_purity->chromatography Yes final_analysis Final Purity Analysis (GC-MS, NMR, MP) check_purity->final_analysis No / Below Threshold charcoal->check_purity chromatography->final_analysis wash->check_color recrystallize->check_purity end_node Pure Product final_analysis->end_node

Caption: Troubleshooting workflow for purifying this compound.

Part 3: Detailed Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure

This procedure is designed to remove acidic residues (HCl, ZnCl₂) and water-soluble byproducts from the crude reaction mixture.

  • After the reaction is complete, cool the mixture to room temperature.

  • If an organic solvent was not used in the reaction, add a water-immiscible solvent like dichloromethane or ethyl acetate to dissolve the product.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Deionized water (2 x 50 mL per 100 mL of organic phase).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). Caution: Vent the funnel frequently to release CO₂ gas.[11][12]

    • Brine (saturated NaCl solution) (1 x 50 mL) to aid in breaking emulsions and removing residual water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Protocol 2: High-Purity Separation via Column Chromatography

This protocol is optimized for separating the target compound from less polar impurities.

  • Prepare the Column: Slurry-pack a glass chromatography column with silica gel in the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the nonpolar mobile phase.

    • Fraction 1 (Starting Material): The nonpolar 4,5-dimethylbenzene will elute first.

    • Fraction 2 (Mono-substituted Byproduct): The slightly more polar 1-(chloromethyl)-4,5-dimethylbenzene will follow.

    • Fraction 3 (Product): Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 Hexane:Ethyl Acetate) to elute the desired this compound.

  • Monitor Fractions: Use Thin Layer Chromatography (TLC) to analyze the collected fractions and identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Column Chromatography Workflow

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation prep_silica Slurry-pack silica gel with Hexane/EtOAc (98:2) load_column Load sample onto column prep_silica->load_column prep_sample Adsorb crude product onto silica gel prep_sample->load_column elute_1 Elute with 98:2 Hexane/EtOAc load_column->elute_1 Collect Fraction 1: Starting Material elute_2 Increase polarity to 90:10 Hexane/EtOAc elute_1->elute_2 Collect Fraction 2: Mono-substituted monitor Monitor fractions by TLC elute_2->monitor Collect Fraction 3: Desired Product combine Combine pure fractions monitor->combine concentrate Concentrate via rotary evaporation combine->concentrate end_node Pure Product concentrate->end_node

Caption: Experimental workflow for column chromatography purification.

Part 4: Quantitative Data Summary

Table 1: Common Impurities and Analytical Signatures

Impurity NameStructureKey Analytical Signature (¹H NMR)Elution Order (Normal Phase)
4,5-DimethylbenzeneC₈H₁₀Aromatic protons (~7.0 ppm), Methyl protons (~2.2 ppm)1st (Least Polar)
1-(Chloromethyl)-4,5-dimethylbenzeneC₉H₁₁ClBenzylic CH₂Cl singlet (~4.5 ppm), Two methyl singlets2nd
This compound C₁₀H₁₂Cl₂ Benzylic CH₂Cl singlet (~4.6 ppm), One methyl singlet 3rd (Most Polar)
Diaryl-methane ByproductC₁₈H₂₂Complex aromatic region, Methylene bridge CH₂ singlet (~4.0 ppm)May co-elute or follow product

Table 2: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemRationale
Recrystallization Heptane or HexaneGood for removing more polar impurities. Product has low solubility in cold alkanes.
Toluene or XyleneHigher boiling point allows for dissolution of less soluble impurities.[13]
Ethanol/WaterA versatile polar system where solubility can be fine-tuned by adjusting the solvent ratio.
Column Chromatography Hexane / Ethyl Acetate (Gradient)Standard system providing good separation based on polarity. Start with low ethyl acetate concentration (1-2%) and increase gradually to 10-15%.
Hexane / Dichloromethane (Gradient)Offers different selectivity compared to ethyl acetate and can be effective if separation is difficult.

References

  • Google Patents. (2007). JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds.
  • Google Patents. (1990). US4900796A - Process for preparing chloromethylated aromatic materials.
  • Sciencemadness Discussion Board. (2020). Blanc Chloromethylation - Removing BCME from Product. Retrieved from [Link]

  • Durham University. (n.d.). New studies in aromatic chloromethylation. Durham E-Theses. Retrieved from [Link]

  • Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chloromethylation of Aromatic Compounds. Retrieved from [Link]

  • Bicak, N., Koza, G., & Yagci, Y. (1991). Studies on the Chloromethylation of Polystyrene Resins.
  • YouTube. (2011). Haloalkanes 4. Tertiary Haloalkane preparation and purification. Retrieved from [Link]

  • Environmental Restoration and Conservation Agency of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Structure Determination of Organic Compounds. (n.d.). Chromatographic Purification. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2016). CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology.
  • Science of Synthesis. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Retrieved from [Link]

  • Chemguide. (n.d.). Making halogenoalkanes (haloalkanes or alkyl halides). Retrieved from [Link]

  • ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]

  • Google Patents. (2015). CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.

Sources

Technical Support Center: Managing Moisture Sensitivity of Benzylic Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with benzylic chlorides. This guide is designed to provide practical, in-depth solutions to the challenges posed by the moisture sensitivity of this important class of reagents. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the success and reproducibility of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why are benzylic chlorides so reactive towards water?

Benzylic chlorides are highly susceptible to hydrolysis due to the unique stability of the reaction intermediate. The bond between the benzylic carbon and the chlorine atom is weakened because the departure of the chloride ion results in the formation of a benzyl carbocation.[1] This carbocation is significantly stabilized through resonance, with the positive charge delocalized across the benzene ring. Water, acting as a nucleophile, readily attacks this stabilized carbocation in a substitution reaction that proceeds via an SN1-like mechanism, especially in protic solvents.[1][2] This inherent stability of the intermediate makes the pathway to hydrolysis energetically favorable.

Q2: What is the primary byproduct of this moisture sensitivity, and what are its consequences?

The reaction of a benzylic chloride with water is a hydrolysis reaction that yields benzyl alcohol and hydrochloric acid (HCl).[1][3] The formation of benzyl alcohol directly reduces the yield of your desired product by consuming the starting material. Furthermore, the generated HCl can introduce additional complications by protonating basic reagents, catalyzing unwanted side reactions, or degrading acid-sensitive functional groups present in your substrate or product.

Q3: How can I quickly assess if my benzylic chloride starting material has degraded due to moisture exposure?

Visual inspection can be a first indicator; pure benzylic chlorides are typically colorless liquids, and a yellow or brownish tint may suggest degradation.[4] However, a more definitive assessment requires analytical methods. The most common techniques for quantifying the primary degradation product, benzyl alcohol, are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[5][6][7] These methods can accurately determine the purity of the starting material and detect even trace amounts of benzyl alcohol.[8]

Q4: What are the essential, non-negotiable precautions I must take before starting my reaction?

To mitigate moisture-related issues, three areas are critical:

  • Glassware Preparation: All glassware must be rigorously dried, either in an oven (e.g., 140°C for at least 4 hours) or by flame-drying under vacuum.[9] The hot glassware should be assembled and allowed to cool under a stream of inert gas to prevent atmospheric moisture from adsorbing onto the surfaces.[9][10]

  • Solvent and Reagent Purity: Use only anhydrous solvents with very low water content. If not purchasing commercially available anhydrous solvents, they must be properly dried before use (see Protocol 2). Solid reagents should be dried in a vacuum oven or desiccator.

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere, such as dry nitrogen or argon, to exclude atmospheric moisture throughout the experiment.[11][12] This is typically achieved using a Schlenk line or a glove box.[9][13]

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental failures and provides a logical workflow to identify and resolve the root cause.

Issue 1: Low Yield of Desired Product with Benzyl Alcohol Detected as a Major Byproduct.

Symptoms:

  • Post-reaction analysis (NMR, GC, LC-MS) shows a significant amount of unreacted starting material and/or the presence of benzyl alcohol.

  • The isolated yield of the target molecule is substantially lower than expected.

  • Purification is complicated by the presence of this polar byproduct.

Causality Analysis: The presence of benzyl alcohol is a definitive sign that your benzylic chloride has undergone hydrolysis. This indicates that water was present in the reaction system, acting as a competing nucleophile. The source of this water could be contaminated solvents, reagents, glassware, or a breach in the inert atmosphere.

Troubleshooting & Optimization Workflow:

G start Low Yield & Benzyl Alcohol Detected q1 Was an anhydrous solvent used? start->q1 action1 Action: Dry solvent rigorously. (See Protocol 2) q1->action1 No q2 Was the solvent's water content verified? (e.g., Karl Fischer) q1->q2 Yes sol1_yes Yes sol1_no No end_node Re-run experiment with all moisture sources eliminated. action1->end_node action2 Action: Verify water content. Use fresh anhydrous solvent or re-dry. q2->action2 No q3 Were all other reagents anhydrous? q2->q3 Yes sol2_yes Yes sol2_no No action2->end_node action3 Action: Dry all solid/liquid reagents. (e.g., vacuum oven, molecular sieves) q3->action3 No q4 Was a robust inert atmosphere technique used? (See Protocol 1) q3->q4 Yes sol3_yes Yes sol3_no No action3->end_node action4 Action: Implement proper inert gas setup. Ensure no leaks. q4->action4 No q4->end_node Yes sol4_yes Yes sol4_no No action4->end_node

Issue 2: Reaction is Sluggish, Inconsistent, or Fails to Initiate.

Symptoms:

  • TLC or LC-MS monitoring shows little to no consumption of the benzylic chloride over time.

  • The reaction requires significantly longer times than reported in the literature.

  • Results vary dramatically between seemingly identical experimental runs.

Causality Analysis: While hydrolysis of the benzylic chloride itself can be a factor, these symptoms often point to the deactivation of other moisture-sensitive components in the reaction, such as catalysts or reagents. For instance:

  • Lewis acid catalysts (e.g., AlCl₃, TiCl₄) are readily hydrolyzed and deactivated by trace amounts of water.

  • Organometallic reagents (e.g., Grignard reagents[14], organolithiums) are rapidly quenched by water.

  • Strong bases (e.g., NaH, LDA) will react preferentially with water before participating in the desired reaction.

Solutions and Best Practices:

  • Pre-dry Catalysts and Reagents: Ensure any catalysts, bases, or additives are rigorously dried and handled exclusively under an inert atmosphere.

  • Use of Sacrificial Reagents: In some cases, adding a small amount of a sacrificial reagent that reacts readily with water can "scavenge" residual moisture, although this requires careful consideration to avoid interference with the main reaction.

  • Solvent Choice: For reactions involving highly sensitive reagents, ensure the solvent is not just anhydrous but also appropriate for the reaction type (e.g., polar aprotic for SN2).[15]

  • Technique Review: Re-evaluate your inert atmosphere technique. A simple nitrogen balloon may not be sufficient for highly sensitive reactions; a Schlenk line with multiple vacuum/backfill cycles is more robust.[10][16]

Core Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Nitrogen Balloon Technique)

This protocol is a fundamental technique for excluding atmospheric moisture and oxygen.[16][17]

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, stir bar) and assemble while hot. Immediately fit the flask with a rubber septum.

  • Clamping and Cooling: Clamp the hot flask to a ring stand and allow it to cool to room temperature under a positive pressure of inert gas.

  • Inert Gas Purge: Fill a balloon with nitrogen or argon. Attach a needle to the balloon and insert it through the septum. Insert a second, open "exit" needle to serve as an outlet.

  • Flushing: Allow the inert gas to flush through the flask for at least 5 minutes to displace all the air.[16]

  • Solvent and Reagent Addition: Remove the exit needle. Add anhydrous solvents and liquid reagents via a dry, nitrogen-flushed syringe.[9] Add solid reagents quickly under a strong counter-flow of inert gas.

  • Maintaining Atmosphere: Keep the balloon attached to the flask throughout the reaction to maintain a positive pressure of inert gas. For extended reactions, use a bubbler connected to a gas line.

G cluster_0 Desired SN1/SN2 Pathway cluster_1 Competing Hydrolysis Pathway A Benzylic Chloride (Electrophile) C Desired Product (Benzyl-Nu) A->C E Benzyl Alcohol + HCl (Byproducts) A->E B Nucleophile (Nu-) B->C D Water (H2O) (Competing Nucleophile) D->E

Protocol 2: Drying Common Organic Solvents

The choice of drying agent is critical and depends on the solvent. Using an incompatible agent can lead to side reactions.

SolventRecommended Drying Agent(s)Incompatible Agent(s) / NotesReference(s)
Tetrahydrofuran (THF) Sodium/Benzophenone, Activated 3Å Molecular SievesCalcium chloride (forms complexes).[18]
Dichloromethane (DCM) Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₂O₅)Sodium (risk of explosion), Potassium hydroxide.[18][19]
Toluene Sodium/Benzophenone, Calcium Hydride (CaH₂)Magnesium sulfate (inefficient).[18]
Acetonitrile (ACN) Calcium Hydride (CaH₂), 3Å Molecular SievesSodium/Benzophenone.[19]
N,N-Dimethylformamide (DMF) Barium Oxide (BaO), 4Å Molecular Sieves (pre-dried)Potassium hydroxide (can cause decomposition).[10]

General Procedure for Drying with Molecular Sieves:

  • Activate 3Å or 4Å molecular sieves by heating them in a vacuum oven at >200°C for several hours.

  • Allow the sieves to cool under an inert atmosphere.

  • Add the activated sieves to the solvent (approx. 5-10% w/v).

  • Allow the solvent to stand for at least 24 hours before use. Store the solvent over the sieves under an inert gas.[18]

Protocol 3: Analytical Detection of Benzyl Alcohol Byproduct

Confirming the presence and quantity of benzyl alcohol is key to diagnosing moisture issues.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: Separates compounds based on their volatility and boiling point. MS provides mass information for definitive identification.

  • Sample Prep: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Typical Conditions: A standard GC-MS method with a non-polar column (e.g., DB-5) is usually effective. Benzyl alcohol typically elutes after benzyl chloride and is easily identifiable by its mass spectrum.[6]

Method 2: High-Performance Liquid Chromatography (HPLC)

  • Principle: Separates compounds based on their polarity.

  • Typical Conditions: A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is commonly used.[7] Detection is typically done with a UV detector.

  • Advantage: Useful for non-volatile products or when GC is not available. The method can be validated for accuracy, precision, and linearity.[7]

References

  • Filo. (2025, December 20). hydrolysis (of benzyl chloride).
  • askIITians. (2025, July 11). Out of chlorobenzene and benzyl chloride, which one gets easily hydro.
  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?
  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term.
  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride.
  • YouTube. (2022, February 1).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.
  • ResearchGate. (2021, August 8).
  • Quora. (2018, May 26). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?
  • ResearchGate. (2025, August 9).
  • Chemistry LibreTexts. (2022, May 5). 7.
  • Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
  • Longdom Publishing. (2016, April 14). Gas Chromatographic Assessment of Residual Solvents Present in Excipient-Benzyl Alcohol.
  • Publisso. (n.d.).
  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Chemistry Stack Exchange. (2023, November 4). Storing/handling moisture sensitive reagents [closed].
  • ARL Bio Pharma. (n.d.).
  • Reddit. (2024, June 6).
  • ERIC. (2021, January).
  • Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?
  • Benchchem. (n.d.). Effect of benzyl chloride impurities on reaction outcome.
  • Journal of Organic Chemistry. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • University of Colorado Boulder. (n.d.). Using drying agents.
  • Benchchem. (n.d.).
  • Sciencemadness Wiki. (2021, November 7). Benzyl chloride.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • Sigma-Aldrich. (n.d.).
  • University of Colorado Boulder. (n.d.). Drying Organic Solutions.
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Technical Support Center: A Guide to Scaling Up the Production of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and process development professionals involved in the synthesis of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene. Scaling this reaction from the benchtop to larger capacities introduces significant challenges related to safety, yield, and purity. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the critical issues encountered during process scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the process.

Q1: What is the standard synthesis route for this compound?

The most common and industrially viable method is the Blanc chloromethylation of 1,2-dimethylbenzene (o-xylene).[1] This reaction is a classic electrophilic aromatic substitution where o-xylene reacts with formaldehyde and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[2][3] Paraformaldehyde is often used as a stable, solid source of formaldehyde.[4][5]

Q2: What are the most critical safety hazards I must consider during scale-up?

There are two primary, severe hazards:

  • Formation of Bis(chloromethyl) ether (BCME): This is an extremely potent human carcinogen that can be formed as a byproduct when formaldehyde and hydrogen chloride are mixed.[1][6] Its presence, even in trace amounts, necessitates stringent engineering controls and safety protocols.

  • Handling of Reagents: Both formaldehyde/paraformaldehyde and hydrogen chloride gas are highly toxic, corrosive, and irritant.[7][8] Proper personal protective equipment (PPE), ventilation (e.g., chemical fume hood, scrubber), and emergency preparedness are mandatory.[9][10]

Q3: What typical yields and purity levels can be expected?

Under optimized lab conditions, yields can be as high as 89-90%.[4] However, during scale-up, yields may decrease due to challenges in maintaining optimal heat and mass transfer. Purity is often affected by the formation of mono-chloromethylated byproducts and diarylmethane polymers. A purity of >95% is a common target, with purification being essential.

Q4: How can I monitor the reaction's progress and endpoint?

Reaction progress can be effectively monitored by periodically taking aliquots from the reaction mixture (after careful quenching) and analyzing them using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[11] Monitoring the disappearance of the o-xylene starting material and the formation of the mono- and di-substituted products allows for determination of the optimal reaction time, preventing the formation of excessive byproducts.[11]

Section 2: Troubleshooting Guide for Scale-Up Production

This section provides detailed solutions to specific problems encountered during the synthesis.

Problem: Consistently Low Product Yield (<70%)

Low yield is one of the most common scale-up challenges, often stemming from multiple factors.

Q: My yield has dropped significantly after moving from a 1L to a 20L reactor. What are the likely causes?

A: Several factors could be at play, primarily related to reaction control and reagent integrity.

  • Possible Cause 1: Ineffective Temperature Control.

    • Explanation: The chloromethylation reaction is exothermic. On a small scale, heat dissipates easily. In a large reactor, inefficient heat removal can cause localized "hot spots." Higher temperatures significantly promote the formation of diarylmethane side products, where the desired product reacts with another molecule of o-xylene, consuming your product and reducing the final yield.[2][5]

    • Solution:

      • Ensure Adequate Cooling: Verify that your reactor's cooling jacket and chiller are functioning optimally for the larger volume.

      • Control Reagent Addition: Add the formaldehyde source (paraformaldehyde) or o-xylene in portions or via slow, controlled addition to manage the rate of heat generation.

      • Monitor Internal Temperature: Rely on an internal temperature probe rather than just the jacket temperature for a true reading of the reaction conditions.

  • Possible Cause 2: Catalyst Deactivation.

    • Explanation: The Lewis acid catalyst (e.g., ZnCl₂) is extremely sensitive to moisture.[12][13] Water introduced from wet solvents, reagents, or atmospheric humidity during charging of the reactor will hydrolyze and deactivate the catalyst, stalling the reaction.

    • Solution:

      • Use Anhydrous Reagents: Ensure all solvents and o-xylene are anhydrous. Use freshly opened, high-purity ZnCl₂.

      • Inert Atmosphere: Charge the reactor under a nitrogen or argon blanket to prevent atmospheric moisture from entering the system.

      • Dry Glassware: Ensure the reactor and all transfer lines are thoroughly dried before use.

  • Possible Cause 3: Inefficient Mixing.

    • Explanation: As the reactor size increases, achieving homogenous mixing becomes more difficult. Poor agitation can lead to localized pockets of high reagent concentration and poor distribution of the catalyst, resulting in an incomplete reaction and increased side product formation.

    • Solution:

      • Optimize Agitation: Use an appropriately sized and shaped agitator (e.g., pitched-blade turbine) for the vessel.

      • Verify Mixing Speed: Ensure the stirring speed (RPM) is sufficient to create a vortex and ensure proper mixing of all components.

Problem: Poor Product Purity (High Levels of Impurities)

The presence of side products complicates purification and impacts the final product quality.

Q: My final product, after crystallization, is contaminated with a significant amount of a higher molecular weight, less soluble material. What is it and how can I prevent it?

A: This is likely a diarylmethane byproduct, a common impurity in Blanc chloromethylations.

  • Mechanism of Formation: The chloromethyl group is an activating group, making the product, this compound, more reactive than the o-xylene starting material. It can undergo a second Friedel-Crafts alkylation with another molecule of o-xylene, linking two aromatic rings via a methylene bridge (-CH₂-).[2][6]

  • Prevention Strategies:

    • Control Stoichiometry: Use a slight molar excess of the chloromethylating agents (formaldehyde and HCl) relative to o-xylene. Avoid a large excess of the aromatic substrate, which can favor the diarylmethane side reaction.[5]

    • Maintain Low Temperature: As mentioned for yield, lower reaction temperatures (e.g., 60-70°C) disfavor the higher activation energy pathway leading to the diarylmethane byproduct.[4][5]

    • Do Not Over-extend Reaction Time: Monitor the reaction by GC. Once the starting material is consumed to the desired level, quench the reaction promptly. Extended reaction times will increase byproduct formation.

Q: How can I effectively remove mono-chlorinated species and other impurities?

A: A carefully executed recrystallization is the most effective method.

  • Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at low temperatures but highly soluble at higher temperatures, while impurities remain soluble at low temperatures.

    • Recommended Solvents: A mixed solvent system, such as toluene/heptane or ethanol/water, often provides the best separation. Pure solvents like isopropanol or hexane can also be effective.[14]

  • Protocol for Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent (or primary solvent, e.g., toluene).

    • If using a co-solvent, slowly add the "anti-solvent" (e.g., heptane) to the hot solution until turbidity (cloudiness) is observed.

    • Reheat gently until the solution is clear again.

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

    • Complete the crystallization by cooling further in an ice bath for at least one hour.

    • Isolate the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Section 3: Protocols and Process Workflow

Scale-Up Synthesis Protocol (Illustrative Example)

This protocol is a guideline and must be adapted and optimized based on specific equipment and safety assessments.

  • Reactor Preparation: Ensure a 20L glass-lined reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, condenser, and gas inlet/outlet connected to a scrubber system. Purge the reactor with dry nitrogen.

  • Reagent Charging:

    • Charge anhydrous o-xylene (e.g., 2.0 kg, 18.8 mol) to the reactor.

    • Charge paraformaldehyde (e.g., 1.24 kg, 41.4 mol) and anhydrous zinc chloride (e.g., 0.26 kg, 1.9 mol).

  • Reaction Execution:

    • Begin vigorous stirring.

    • Start bubbling dry HCl gas through the mixture via a subsurface dip tube at a controlled rate.

    • Maintain the internal reaction temperature between 65-70°C .[4] Use the reactor's cooling jacket to manage the exotherm.

    • Monitor the reaction every hour using GC.

  • Reaction Quench: Once GC analysis shows >95% conversion of o-xylene (typically 8-10 hours), stop the HCl flow and purge the headspace with nitrogen. Cool the mixture to 20°C.

  • Work-up:

    • Slowly and carefully add cold water (e.g., 5 L) to the reaction mixture to quench. Caution: This is exothermic and will release residual HCl gas.

    • Stir for 30 minutes, then stop agitation and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer with water (2 x 3 L) and then with a 5% sodium bicarbonate solution (2 x 2 L) until the aqueous layer is neutral.

  • Isolation: Remove the solvent under reduced pressure to yield the crude solid product.

Process & Safety Workflow Diagram

The following diagram outlines the critical steps and safety considerations for the scale-up process.

G cluster_prep 1. Preparation & Staging cluster_reaction 2. Reaction cluster_workup 3. Quench & Work-up cluster_purification 4. Purification & QC prep Inert Reactor (N2 Purge) Verify Scrubber Function reagents Stage Anhydrous Reagents (o-xylene, paraformaldehyde, ZnCl2) ppe Confirm Full PPE (Acid-resistant gear, respirator) charge Charge Reagents Under N2 Blanket hcl Subsurface HCl Sparging (Controlled Rate) charge->hcl temp Maintain Temp 65-70°C (Monitor Exotherm) hcl->temp monitor In-Process Control (GC) Monitor Conversion temp->monitor quench Controlled Quench (Cold Water) monitor->quench wash Aqueous Washes (H2O, NaHCO3) quench->wash isolate Solvent Removal (Vacuum Distillation) wash->isolate recrystal Recrystallization (e.g., Toluene/Heptane) isolate->recrystal dry Vacuum Drying recrystal->dry qc Final QC Analysis (Purity, Yield) dry->qc

Caption: High-level workflow for the scaled synthesis of this compound.

Section 4: Key Process Parameters and Data

Scaling up requires precise control over reaction variables. The following table summarizes key parameters and their typical impact on the process.

ParameterRecommended Range (Scale-Up)Impact on YieldImpact on PurityRationale & Justification
Temperature 60 - 75°COptimal in range; decreases >80°CDecreases significantly at higher temperaturesBalances reaction rate against the formation of diarylmethane byproducts.[4][5]
Catalyst Loading 5 - 10 mol% (vs. o-xylene)Increases with loading to a pointCan decrease with excess catalystSufficient catalyst is needed to drive the reaction, but excess can promote polymerization.
Reagent Stoichiometry o-xylene: (CH₂O)n : HCl 1 : 2.1 : 2.2OptimalCan decrease with large excess of o-xyleneA slight excess of the chloromethylating agents ensures full conversion of the starting material.[5]
Reaction Time 6 - 12 hoursIncreases with time until completionDecreases if time is extended past completionDetermined by GC monitoring to maximize product formation before side reactions dominate.
Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing common production issues.

G start Unsatisfactory Result (Low Yield or Purity) check_yield Is Yield the Primary Issue? start->check_yield yield_cause1 Check Reaction Conversion (GC Data) check_yield->yield_cause1  Yes purity_cause1 Analyze Impurity Profile (GC/MS) check_yield->purity_cause1  No (Purity Issue) yield_cause1_res Is Conversion Low? yield_cause1->yield_cause1_res yield_sol1 Cause: Incomplete Reaction - Verify Catalyst Activity (Moisture?) - Check HCl Flow Rate - Assess Mixing Efficiency yield_cause1_res->yield_sol1  Yes yield_sol2 Cause: Product Loss - Check for high levels of byproducts - Review work-up/extraction steps yield_cause1_res->yield_sol2  No (Conversion is Good) purity_cause1_res High Diarylmethane Content? purity_cause1->purity_cause1_res purity_sol1 Cause: Excessive Side Reactions - Lower Reaction Temperature - Reduce Reaction Time - Verify Stoichiometry purity_cause1_res->purity_sol1  Yes purity_sol2 Cause: Inefficient Purification - Optimize Recrystallization Solvent - Ensure Slow Cooling Rate purity_cause1_res->purity_sol2  No (Other Impurities)

Caption: A decision tree for troubleshooting common scale-up problems.

References

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • Benchchem. troubleshooting low yields in Friedel-Crafts reactions using FeCl3·6H2O.
  • Acta Crystallographica Section E. 1,2-Bis(chloromethyl)-4,5-dimethyl-3-nitrobenzene.
  • ResearchGate. An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media.
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  • IOSR Journal of Applied Chemistry. Chloromethylation of Meta Xylene by Phase Transfer Catalysis.
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  • Chinese Journal of Applied Chemistry. Chloromethylation Reaction of o-Xylene Catalyzed by Ionic Liquids.
  • Benchchem. minimizing side reactions in chloromethylation of 1,2,4-trimethylbenzene.
  • Durham E-Theses. New studies in aromatic chloromethylation.
  • University of California, Santa Cruz. WORKING WITH FORMALDEHYDE (F) & PARAFORMALDEHYDE (PF).
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  • Unknown Source. Xylylene dichloride.
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Validation & Comparative

A Comparative Guide to the Reactivity of 1,2- vs. 1,4-Bis(chloromethyl)benzene Isomers for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of organic synthesis, particularly in the development of pharmaceuticals and advanced polymers, the choice of bifunctional linking agents is critical. Among these, the isomers of bis(chloromethyl)benzene serve as versatile building blocks due to the reactivity of their benzylic chloride groups. However, the seemingly subtle difference in the substitution pattern of 1,2-bis(chloromethyl)benzene (the ortho isomer) and 1,4-bis(chloromethyl)benzene (the para isomer) leads to significant disparities in their chemical reactivity. This guide provides an in-depth comparison of these two isomers, supported by mechanistic principles and a framework for empirical validation, to aid researchers in making informed decisions for their synthetic strategies.

The Underlying Chemistry: Nucleophilic Substitution at the Benzylic Carbon

The reactivity of both 1,2- and 1,4-bis(chloromethyl)benzene is dominated by nucleophilic substitution reactions at the benzylic carbons.[1] These reactions can proceed through two primary mechanistic pathways: the unimolecular (SN1) and the bimolecular (SN2) routes. The preferred pathway is dictated by factors such as the stability of the carbocation intermediate (for SN1) and steric hindrance at the reaction center (for SN2).[2]

The benzylic nature of the chloromethyl groups in both isomers means that they are generally more reactive than simple alkyl chlorides due to the potential for resonance stabilization of the carbocation intermediate in the SN1 pathway.[3] However, the presence of the second chloromethyl group on the benzene ring introduces electronic and steric effects that differentiate the reactivity of the ortho and para isomers.[1]

Theoretical Reactivity: A Tale of Two Isomers

Electronic Effects

The chloromethyl group (-CH2Cl) is an electron-withdrawing group due to the inductive effect of the electronegative chlorine atom.[1] In both the ortho and para isomers, the presence of the second -CH2Cl group will have a deactivating effect on the reactivity of the first group towards an SN1 reaction. This is because the electron-withdrawing nature of the second group destabilizes the formation of the benzylic carbocation intermediate.[1]

Steric Hindrance: The Decisive Factor

The most significant factor differentiating the reactivity of the two isomers is steric hindrance.

  • 1,4-Bis(chloromethyl)benzene (Para Isomer): The chloromethyl groups are positioned on opposite sides of the benzene ring. This arrangement minimizes steric congestion, allowing for relatively unhindered access of a nucleophile to the benzylic carbon. This lack of steric hindrance is favorable for an SN2 reaction mechanism, which involves a backside attack by the nucleophile.[1]

  • 1,2-Bis(chloromethyl)benzene (Ortho Isomer): The proximity of the two chloromethyl groups in the ortho position creates significant steric hindrance.[1] This steric crowding severely impedes the approach of a nucleophile for a backside attack, thus disfavoring the SN2 pathway.[1]

Based on these considerations, the predicted order of reactivity in nucleophilic substitution reactions is:

1,4-Bis(chloromethyl)benzene > 1,2-Bis(chloromethyl)benzene

The Enigma of Neighboring Group Participation

For the ortho isomer, the possibility of neighboring group participation (NGP) or anchimeric assistance could be considered, where the adjacent chloromethyl group influences the reaction at the first site.[4] In some systems with ortho substituents, the neighboring group can act as an internal nucleophile, leading to an enhanced reaction rate and retention of stereochemistry.[4][5] However, in the case of 1,2-bis(chloromethyl)benzene, the participation of the second chloromethyl group is not well-documented to provide a significant rate enhancement. The electron-withdrawing nature of the chlorine atom makes the carbon of the neighboring -CH2Cl group a poor internal nucleophile.

Quantitative Data: An Indirect Comparison

As previously mentioned, direct comparative kinetic data is scarce. However, we can look at the general reactivity and applications of each isomer to infer their relative ease of reaction. Both isomers are utilized as cross-linking agents in polymer chemistry and as intermediates in organic synthesis.[6][7] The choice between them often depends on the desired geometry of the final product.

To provide a quantitative context, the following table summarizes some physical properties of the two isomers.

Property1,2-Bis(chloromethyl)benzene1,4-Bis(chloromethyl)benzene
CAS Number 612-12-4[8]623-25-6[9]
Molecular Formula C₈H₈Cl₂[8]C₈H₈Cl₂[9]
Molecular Weight 175.06 g/mol [8]175.06 g/mol [9]
Appearance Colorless to pale yellow liquid or crystalline powder[6][10]White crystalline solid[7]
Melting Point 51-57 °C[10]98-101 °C
Boiling Point 239-241 °C[10]~285 °C (decomposes)

Experimental Protocol for Comparative Reactivity Analysis

To empirically determine the relative reactivities of 1,2- and 1,4-bis(chloromethyl)benzene, a kinetic study of their solvolysis can be performed. The following protocol provides a self-validating system for this analysis.

Objective

To determine and compare the first-order rate constants for the solvolysis of 1,2- and 1,4-bis(chloromethyl)benzene in a mixed solvent system (e.g., 80% ethanol/20% water).

Materials
  • 1,2-Bis(chloromethyl)benzene

  • 1,4-Bis(chloromethyl)benzene

  • Ethanol (reagent grade)

  • Deionized water

  • Standardized sodium hydroxide solution (~0.02 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Volumetric flasks, pipettes, and burettes

  • Stopwatch

Procedure
  • Solution Preparation:

    • Prepare a stock solution of each isomer (e.g., 0.1 M) in the 80:20 ethanol/water solvent system.

    • Equilibrate the stock solutions and the solvent in the constant temperature water bath (e.g., 50 °C).

  • Kinetic Run:

    • Initiate the reaction by pipetting a known volume of the isomer stock solution into a larger volume of the equilibrated solvent in a flask, also in the water bath. Start the stopwatch immediately.

    • At regular time intervals (e.g., every 10 minutes), withdraw a 10 mL aliquot of the reaction mixture and quench it in a flask containing ice-cold acetone to stop the reaction.

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the liberated HCl with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.

  • Data Analysis:

    • The concentration of HCl at each time point is proportional to the extent of the reaction.

    • The concentration of the unreacted bis(chloromethyl)benzene at time t can be calculated as [RCl]t = [RCl]0 - [HCl]t.

    • For a first-order reaction, a plot of ln([RCl]t) versus time should yield a straight line.

    • The rate constant (k) is the negative of the slope of this line.

Self-Validation
  • Consistency: Repeat each kinetic run at least three times to ensure the reproducibility of the results.

  • Linearity: The linearity of the first-order plot (R² > 0.98) will validate the assumption of a first-order or pseudo-first-order reaction.

  • Temperature Dependence: Performing the experiment at different temperatures (e.g., 40 °C, 50 °C, 60 °C) and calculating the activation energy from an Arrhenius plot will further validate the kinetic data.

Visualizing the Mechanisms and Workflow

Nucleophilic Substitution Pathways

G cluster_SN1 SN1 Mechanism cluster_SN2 SN2 Mechanism RCl R-Cl Carbocation R+ + Cl- RCl->Carbocation Slow, Rate-determining Product_SN1 R-Nu + Cl- Carbocation->Product_SN1 Fast, + Nu- RCl_SN2 R-Cl + Nu- TS_SN2 [Nu---R---Cl]δ- RCl_SN2->TS_SN2 Concerted Product_SN2 Nu-R + Cl- TS_SN2->Product_SN2

Caption: Generalized mechanisms for SN1 and SN2 reactions.

Experimental Workflow for Kinetic Analysis

G start Prepare 0.1 M solutions of 1,2- and 1,4-isomers in 80% EtOH/H₂O equilibrate Equilibrate solutions and solvent at constant temperature (e.g., 50°C) start->equilibrate initiate Initiate reaction by mixing and start stopwatch equilibrate->initiate aliquot Withdraw aliquots at regular time intervals initiate->aliquot aliquot->initiate Repeat quench Quench reaction in ice-cold acetone aliquot->quench titrate Titrate liberated HCl with standardized NaOH quench->titrate record Record volume of NaOH used titrate->record analyze Calculate [RCl]t and plot ln([RCl]t) vs. time record->analyze rate_constant Determine rate constant (k) from the slope analyze->rate_constant

Caption: Workflow for the comparative solvolysis kinetics experiment.

Conclusion and Recommendations

The reactivity of 1,2- and 1,4-bis(chloromethyl)benzene in nucleophilic substitution reactions is significantly influenced by their isomeric structures. Theoretical considerations strongly suggest that 1,4-bis(chloromethyl)benzene is the more reactive isomer due to the reduced steric hindrance at the benzylic reaction centers, which facilitates the SN2 pathway. Conversely, the ortho arrangement in 1,2-bis(chloromethyl)benzene creates a sterically congested environment, leading to lower reactivity.

For research and development professionals, this difference in reactivity is a critical consideration. When a rapid and efficient cross-linking or substitution reaction is desired, the para isomer is the superior choice. The ortho isomer may be selected when a more controlled or slower reaction is needed, or when the specific ortho geometry is required for the target molecule's architecture. The provided experimental protocol offers a robust method for quantifying this reactivity difference under specific laboratory conditions, enabling a data-driven approach to reagent selection.

References

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  • Vedantu. (n.d.). Neighbouring Group Participation: Concepts & Examples Explained. Retrieved from [Link]

  • Quora. (2018, March 4). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Bis(trichloromethyl)benzene. Retrieved from [Link]

  • Bensley, B., & Kohnstam, G. (1955). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed), 957.
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  • Wang, J., et al. (1998). Synthesis of 1,4-Bis(chloromethyl) Benzene with Different Alkoxy-Substituents. Chemical Journal of Chinese Universities, 19(S1), 84.
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  • Google Patents. (n.d.). CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology.
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  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Synthesis of 1,4-Bis(trichloromethyl)benzene. Retrieved from [Link]

  • Chemical Journal of Chinese Universities. (n.d.). Synthesis of 1,4-Bis(chloromethyl)benzene Crosslinked Poly(vinyl imidazolium) and Its Adsorptivity for Phenol from Coal Tar. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,2-bis(chloromethyl)-. Retrieved from [Link]

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A Comparative Guide to Purity Confirmation of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 1,2-Bis(chloromethyl)-4,5-dimethylbenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of the primary analytical techniques for confirming the purity of this critical intermediate, offering field-proven insights and detailed experimental protocols.

The selection of an analytical method for purity determination is not a one-size-fits-all decision. It requires a nuanced understanding of the compound's physicochemical properties, the potential impurity profile, and the specific requirements of the analysis, such as the need for quantitation or simple confirmation of identity. Here, we will dissect and compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography is a powerful and versatile technique for separating and quantifying components in a mixture, making it a staple in pharmaceutical analysis.[1] For non-volatile and thermally labile compounds, HPLC is often the method of choice.

The Rationale for HPLC in Analyzing this compound:

Given the reactive nature of the benzylic chlorides, which can be susceptible to degradation at elevated temperatures, a room-temperature separation technique like HPLC is highly advantageous. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this moderately nonpolar molecule.[2]

Comparative Analysis of HPLC with Other Techniques
ParameterHPLC-UVGC-MS¹H-qNMR
Principle Separation based on polarity differences.Separation based on volatility and polarity, with mass-based identification.Quantitative analysis based on the direct proportionality between NMR signal area and the number of nuclei.
Applicability Ideal for non-volatile and thermally sensitive compounds.Suitable for volatile and thermally stable compounds.Applicable to any soluble compound with NMR-active nuclei; provides structural confirmation.
Strengths - Robust and reproducible for routine QC. - High resolution for complex mixtures. - Amenable to various detectors (UV, MS).- High sensitivity for volatile impurities (e.g., residual solvents). - Excellent for impurity identification via mass fragmentation patterns.- Absolute quantification without a specific reference standard of the analyte. - Provides structural information. - Non-destructive.
Limitations - May require derivatization for compounds without a UV chromophore. - Higher solvent consumption compared to GC.- Not suitable for non-volatile or thermally labile compounds. - Potential for on-column degradation.- Lower sensitivity compared to chromatographic techniques. - Potential for signal overlap in complex mixtures. - Requires a well-characterized internal standard for high accuracy.
Experimental Protocol: HPLC-UV Analysis

This protocol provides a starting point for the development of a robust purity method for this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3]

1. Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL).

  • Prepare working solutions by diluting the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

3. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram for a sufficient duration to allow for the elution of any late-eluting impurities.

  • Purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks.

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar nature of the C18 stationary phase provides good retention and separation for the moderately nonpolar this compound.

  • Acetonitrile/Water Mobile Phase: This combination offers a good balance of solvent strength and compatibility with UV detection for this class of compounds. The ratio can be adjusted to optimize the retention time and resolution of the main peak from any impurities.

  • UV Detection at 220 nm: The benzene ring in the molecule exhibits strong absorbance in the lower UV range, providing good sensitivity.

Diagram: HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject Sample dilute->inject separate C18 Column Separation inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Dichloromethane weigh->dissolve inject Split Injection dissolve->inject separate Capillary GC Separation inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis ionize->analyze chromatogram Generate Chromatogram analyze->chromatogram spectra Obtain Mass Spectra analyze->spectra identify Identify Impurities chromatogram->identify spectra->identify qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum (Long Relaxation Delay) dissolve->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise identification and quantification of reactive intermediates and building blocks are paramount. 1,2-Bis(chloromethyl)-4,5-dimethylbenzene, a halogenated aromatic compound, serves as a critical precursor in the synthesis of various organic molecules. Its inherent reactivity, however, presents unique analytical challenges. This guide provides an in-depth comparison of mass spectrometry-based techniques for the robust analysis of this compound, offering field-proven insights and detailed experimental protocols to ensure analytical integrity.

The Analytical Imperative: Understanding this compound

This compound (C₁₀H₁₂Cl₂) possesses a molecular weight of approximately 203.11 g/mol .[1] Its structure, featuring a substituted benzene ring with two reactive chloromethyl groups, makes it susceptible to degradation and rearrangement, particularly at elevated temperatures. This characteristic necessitates careful consideration of the analytical approach to avoid skewed results. The primary challenge lies in choosing a method that offers sufficient sensitivity and selectivity while preserving the molecule's integrity during analysis.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique is pivotal for the successful analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent method due to the compound's volatility. However, Liquid Chromatography-Mass Spectrometry (LC-MS) presents a viable alternative, especially when dealing with complex matrices or thermally sensitive analogues.

Technique Ionization Method Throughput Sensitivity Selectivity Key Advantages Limitations
GC-MS Electron Ionization (EI)HighHighExcellentProvides structural information through fragmentation, extensive libraries for compound identification.Potential for thermal degradation of the analyte in the injector.
GC-MS Chemical Ionization (CI)HighHighGood"Softer" ionization technique, preserves the molecular ion, useful for molecular weight confirmation.Less fragmentation, providing less structural information.
LC-MS Atmospheric Pressure Chemical Ionization (APCI)MediumGoodGoodSuitable for nonpolar compounds, less thermal stress on the analyte compared to GC.Lower sensitivity for some nonpolar compounds compared to GC-MS.
LC-MS Atmospheric Pressure Photoionization (APPI)MediumGoodGoodEffective for nonpolar aromatic compounds, can be more sensitive than APCI for certain analytes.Not as commonly available as APCI or ESI.

Deep Dive into GC-MS Analysis

GC-MS stands as the gold standard for the analysis of volatile and semi-volatile compounds like this compound. The choice of ionization—hard (EI) or soft (CI)—dramatically influences the resulting data.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This fragmentation pattern is a molecular fingerprint that can be used for definitive identification by matching against spectral libraries like the NIST database.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable volatile solvent such as dichloromethane or hexane to a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare a working standard of approximately 10 µg/mL.

  • Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates.

2. GC-MS Parameters:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 300.

The EI mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of the chloromethyl groups and the aromatic ring.

Caption: Predicted EI fragmentation of this compound.

The molecular ion peak cluster is expected around m/z 202, 204, and 206 due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The loss of a chlorine radical leads to the fragment at m/z 167/169. Subsequent loss of the second chloromethyl group can lead to further fragmentation. A prominent peak at m/z 167 is often observed. The tropylium ion at m/z 91 is a common fragment for alkylbenzenes.

Gas Chromatography-Chemical Ionization Mass Spectrometry (GC-CI-MS)

Chemical Ionization is a "soft" ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺). This is particularly useful for confirming the molecular weight of the analyte.

The sample preparation and GC conditions are identical to the GC-EI-MS method. The key difference lies in the MS parameters.

  • MS System: Equipped with a CI source.

  • Ion Source: Chemical Ionization (CI).

  • Reagent Gas: Methane or isobutane. The choice of reagent gas can influence the degree of adduct formation and fragmentation.[2]

  • Source Temperature: 200°C.

  • Mass Range: Scan from m/z 100 to 300.

In a CI spectrum using methane as the reagent gas, you would expect to see a prominent protonated molecule at m/z 203/205/207 ([M+H]⁺) and potentially adduct ions such as [M+C₂H₅]⁺ at m/z 231/233/235. The reduced fragmentation provides clear molecular weight information, which can be ambiguous in the EI spectrum if the molecular ion is not abundant.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Weighing & Dissolution B Dilution to Working Concentration A->B C Filtration B->C D Injection into GC C->D E Chromatographic Separation D->E F Ionization (EI or CI) E->F G Mass Analysis F->G H Spectrum Acquisition G->H I Library Matching (EI) or Molecular Weight Confirmation (CI) H->I J Quantification I->J

Caption: General workflow for GC-MS analysis.

Exploring LC-MS for Nonpolar Aromatics

While GC-MS is the workhorse, LC-MS can be a valuable alternative, particularly when dealing with complex sample matrices where extensive cleanup would otherwise be required. For nonpolar compounds like this compound, standard electrospray ionization (ESI) is ineffective. Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are the ionization techniques of choice.[3][4]

LC-APCI-MS

APCI is a gas-phase ionization technique that is well-suited for a wide range of polar and nonpolar molecules.[3] It involves the vaporization of the LC eluent and subsequent ionization by a corona discharge.

1. Sample Preparation:

  • Prepare samples as described for GC-MS, but use a solvent compatible with reversed-phase LC, such as acetonitrile or methanol.

2. LC-MS Parameters:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • MS System: Equipped with an APCI source.

  • Ion Source: APCI, positive ion mode.

  • Vaporizer Temperature: 350°C.

  • Corona Current: 4 µA.

  • Mass Range: Scan from m/z 100 to 300.

Quantitative Analysis Considerations

For quantitative analysis, the development of a robust and validated method is crucial. This typically involves creating a calibration curve using a series of standards of known concentrations.

Parameter GC-MS LC-MS
Linearity (R²) Typically >0.995Typically >0.99
Limit of Detection (LOD) Low ng/mL to pg/mLng/mL range
Precision (%RSD) <15%<20%
Matrix Effects Less pronouncedCan be significant, requiring matrix-matched standards or stable isotope-labeled internal standards.

Conclusion: A Multi-faceted Approach to a Challenging Analyte

The mass spectrometric analysis of this compound requires a nuanced approach that considers the compound's inherent reactivity and the specific goals of the analysis. GC-EI-MS remains the method of choice for definitive identification due to its extensive fragmentation and the availability of spectral libraries. For confirmation of molecular weight, GC-CI-MS provides invaluable, unambiguous data. When thermal degradation is a concern or when analyzing complex matrices, LC-APCI-MS offers a robust alternative.

Ultimately, the selection of the optimal analytical technique will depend on a careful evaluation of the sample matrix, the required sensitivity, and the desired level of structural information. By understanding the strengths and limitations of each method, researchers can ensure the generation of high-quality, reliable data for this important chemical intermediate.

References

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

  • PubChem. This compound. [Link]

  • Agilent Technologies. Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. [Link]

  • Chemistry For Everyone. What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?. YouTube, 4 Aug. 2025. [Link]

  • Little, J. L., & Howard, A. S. (2013). Qualitative gas chromatography-mass spectrometry analyses using amines as chemical ionization reagent gases. Journal of the American Society for Mass Spectrometry, 24(12), 1913–1918. [Link]

  • Shimadzu. Fundamentals of LC, MS and LCMS. [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Xylene. [Link]

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A Comparative Guide for the Advanced Researcher: 1,2-Bis(chloromethyl)-4,5-dimethylbenzene Versus Alternative Crosslinking Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of crosslinking chemistry. It provides an in-depth, objective comparison of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene with other widely used crosslinking agents. By delving into the mechanistic underpinnings, experimental protocols, and performance data, this document aims to empower you to make informed decisions for your specific research applications, from elucidating protein-protein interactions to constructing novel bioconjugates.

Introduction: The Strategic Role of Cysteine-Specific Crosslinking

In the landscape of bioconjugation, the choice of reactive chemistry is paramount. While amine-reactive crosslinkers are workhorses due to the prevalence of lysine residues, targeting less abundant amino acids like cysteine offers a higher degree of specificity.[1] this compound is a homobifunctional crosslinking agent designed for this purpose. Its two reactive chloromethyl groups specifically target the sulfhydryl side chains of cysteine residues, enabling the formation of stable thioether bonds.

The rigid, aromatic spacer of this compound, with a spacer arm length of approximately 6 Å, imposes a strict distance constraint, making it an invaluable tool for capturing proteins in very close proximity. Its hydrophobic nature can also be a key consideration, influencing its solubility and interaction with different protein environments.[2]

The Competitive Landscape: A Head-to-Head Comparison

The selection of a crosslinking agent is a critical experimental parameter. Here, we compare this compound with a panel of commonly employed alternatives, highlighting their distinct advantages and disadvantages.

Table 1: Comparative Overview of Crosslinking Agents
Crosslinking AgentTarget Residue(s)Spacer Arm Length (Å)Chemical SpecificityKey Features & Considerations
This compound Cysteine~6HomobifunctionalShort, rigid spacer for precise distance constraints; Hydrophobic nature may influence solubility and protein interactions.[2]
Disuccinimidyl suberate (DSS) Lysine, N-terminus11.4Homobifunctional"Shotgun" approach for mapping interactions due to high lysine abundance; can lead to complex mixtures.[3]
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) Lysine & Cysteine8.3HeterobifunctionalAllows for controlled, two-step conjugation, minimizing unwanted polymerization.[4]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Aspartate, Glutamate & Lysine0Zero-lengthForms a direct amide bond, ideal for identifying direct protein-protein contacts.[5]

Mechanism of Action: The Chemistry Behind the Crosslink

Understanding the reaction mechanism is crucial for optimizing experimental conditions and interpreting results.

Cysteine Alkylation by this compound

The crosslinking reaction proceeds via an S-alkylation mechanism. The nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon of the benzylic chloride, displacing the chloride ion and forming a stable thioether bond.[6] The reactivity of benzylic chlorides is significantly higher than that of simple alkyl chlorides due to the stabilization of the transition state by the adjacent benzene ring.[7]

Caption: S-Alkylation of cysteine by this compound.

Amine Acylation by NHS Esters (e.g., DSS)

N-hydroxysuccinimide (NHS) esters react with primary amines (lysine side chains and N-termini) via nucleophilic acyl substitution to form stable amide bonds.[8] This reaction is efficient at physiological to slightly alkaline pH.[9]

Caption: Amine acylation by the NHS ester crosslinker DSS.

Experimental Protocols: A Guide to Practical Application

The following protocols provide a starting point for utilizing these crosslinking agents. Optimization will be necessary for specific protein systems and applications.

Protocol 1: In Vitro Crosslinking with this compound

Objective: To covalently link interacting proteins via cysteine residues.

Materials:

  • Purified proteins of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2-7.5). Avoid thiol-containing reagents like DTT or β-mercaptoethanol.

  • This compound stock solution (10-50 mM in anhydrous DMSO).

  • Quenching solution (1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • SDS-PAGE and Western blotting reagents.

Workflow:

BCMDB_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching cluster_analysis Analysis A Prepare protein mixture in thiol-free buffer C Add crosslinker to protein mixture (10-50 fold molar excess) A->C B Prepare fresh crosslinker solution in DMSO B->C D Incubate at room temperature for 30-60 min C->D E Add quenching solution to stop the reaction D->E F Analyze by SDS-PAGE and Western Blot E->F

Caption: Experimental workflow for crosslinking with this compound.

Procedure:

  • Protein Preparation: Ensure your protein solution is at an appropriate concentration (typically 1-10 µM) in a thiol-free buffer at a pH between 7.2 and 7.5 to ensure the cysteine thiol is sufficiently nucleophilic.

  • Crosslinker Addition: Freshly prepare the this compound stock solution. Add the desired molar excess to the protein solution. A good starting point is a 20-fold molar excess.

  • Incubation: Incubate the reaction at room temperature for 30 to 60 minutes. The optimal time may vary.

  • Quenching: Terminate the reaction by adding a quenching solution to a final concentration of 20-50 mM.

  • Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to crosslinked proteins. Confirm the identity of the crosslinked bands by Western blotting.

Causality Behind Experimental Choices:

  • Thiol-Free Buffer: The presence of other thiol-containing molecules will compete with the cysteine residues of the protein for reaction with the crosslinker.

  • pH: The nucleophilicity of the cysteine thiol group is pH-dependent. A pH of 7.2-7.5 provides a good balance between thiol reactivity and protein stability.

  • DMSO as Solvent: The hydrophobic nature of this compound necessitates the use of an organic solvent like DMSO. Keep the final DMSO concentration below 5% to avoid protein denaturation.

Protocol 2: Two-Step Crosslinking with SMCC

Objective: To conjugate an amine-containing protein to a sulfhydryl-containing molecule in a controlled manner.

Materials:

  • Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Sulfhydryl-containing molecule.

  • SMCC stock solution (10-25 mM in DMSO or DMF).

  • Desalting column.

  • Quenching solution (1 M Tris-HCl, pH 8.0).

Procedure:

  • Amine Modification: React the amine-containing protein with a 10- to 20-fold molar excess of SMCC for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker: Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • Sulfhydryl Reaction: Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein. Incubate for 1-2 hours at room temperature.

  • Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like β-mercaptoethanol.

  • Analysis: Analyze the conjugate by SDS-PAGE and other relevant techniques.

Data Analysis in Crosslinking Mass Spectrometry (XL-MS)

The identification of crosslinked peptides from complex mass spectrometry data is a significant challenge. Specialized software is required to handle the complexity of the data.[10][11]

Workflow for XL-MS Data Analysis:

XLMS_Workflow A LC-MS/MS Analysis of Digested Crosslinked Proteins B Peak List Generation A->B C Database Searching with Specialized Software (e.g., MeroX, pLink) B->C D Identification of Crosslinked Peptides C->D E Validation and Filtering of Results D->E F Structural Modeling and Visualization E->F

Caption: A generalized workflow for the analysis of crosslinking mass spectrometry data.

Concluding Remarks and Future Perspectives

The choice of a crosslinking agent is a multifaceted decision that requires careful consideration of the target residues, desired spacer arm length, and the overall experimental goals. This compound provides a valuable tool for probing protein architecture with high precision due to its cysteine specificity and short, rigid spacer. However, its hydrophobicity may present challenges in certain systems.

In contrast, amine-reactive crosslinkers like DSS offer a broader, more general approach to mapping protein interactions, while heterobifunctional reagents such as SMCC afford greater control over the conjugation process. Zero-length crosslinkers like EDC remain the gold standard for identifying direct binding partners.

Ultimately, a multi-pronged approach, employing a panel of crosslinkers with varying specificities and spacer arm lengths, will yield the most comprehensive understanding of protein structure and interactions.[12] The continued development of novel crosslinking chemistries and advanced mass spectrometry-based analytical workflows promises to further expand the capabilities of this powerful technique.

References

  • A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions. (2018). Springer Nature Experiments. Retrieved from [Link]

  • 8 Factors to Consider when Selecting a Protein Cross-linker. (2019). G-Biosciences. Retrieved from [Link]

  • Innovation in Cross-Linking Mass Spectrometry Workflows: Toward a Comprehensive, Flexible, and Customizable Data Analysis Platform. (2023). ACS Publications. Retrieved from [Link]

  • Chemical cross-linking with mass spectrometry: A tool for systems structural biology. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Protein Cross-Linkers. (n.d.). G-Biosciences. Retrieved from [Link]

  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. (2021). ACS Publications. Retrieved from [Link]

  • Hemaprabha, E. (n.d.). Chemical Crosslinking of Proteins. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

  • Chemical cross-linking in the structural analysis of protein assemblies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents. (2025). ResearchGate. Retrieved from [Link]

  • Insights on Chemical Crosslinking Strategies for Proteins. (2022). MDPI. Retrieved from [Link]

  • Protein structure prediction guided by crosslinking restraints – A systematic evaluation of the impact of the crosslinking spacer length. (2025). ResearchGate. Retrieved from [Link]

  • Probing structures of large protein complexes using zero-length cross-linking. (n.d.). National Institutes of Health. Retrieved from [Link]

  • In-depth analysis of zero-length crosslinking for structural mass spectrometry. (n.d.). SciSpace. Retrieved from [Link]

  • Favorable Influence of Hydrophobic Surfaces on Protein Structure in Porous Organically-modified Silica Glasses. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cysteine-enabled cleavability to advance cross-linking mass spectrometry for global analysis of endogenous protein-protein interactions. (2025). ResearchGate. Retrieved from [Link]

  • 5.08 Recitation 5: Overview of cross-linking. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Proximity-enhanced cysteine–histidine crosslinking for elucidating intrinsically disordered and other protein complexes. (2025). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Dot Language (graph based diagrams). (2018). Medium. Retrieved from [Link]

  • The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life. (n.d.). National Institutes of Health. Retrieved from [Link]

  • CysDB: a human cysteine database based on experimental quantitative chemoproteomics. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design and synthesis of cysteine-specific labels for photo-crosslinking studies. (n.d.). RSC Publishing. Retrieved from [Link]

  • Bifunctional Cross-Linking Protocol. (n.d.). Rockland Immunochemicals. Retrieved from [Link]

  • Surface Hydrophobicity and Functional Properties of Citric Acid Cross-Linked Whey Protein Isolate: The Impact of pH and Concentration of Citric Acid. (2018). MDPI. Retrieved from [Link]

  • Contribution of Hydrophobic Interactions to Protein Stability. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. (2025). ResearchGate. Retrieved from [Link]

  • Tools for visualization and analysis of molecular networks, pathways, and -omics data. (2015). National Institutes of Health. Retrieved from [Link]

  • Context-Dependence of the Reactivity of Cysteine and Lysine Residues. (2022). National Institutes of Health. Retrieved from [Link]

  • Tips for Illustrating Biological Pathways. (2023). YouTube. Retrieved from [Link]

  • US6765109B1 - Preparation of S-aryl-cysteine and its derivatives. (n.d.). Google Patents.
  • What Is The Hydrophobic Effect On Protein Structure? (2025). YouTube. Retrieved from [Link]

  • Metabolic pathway map. (n.d.). Conceptdraw.com. Retrieved from [Link]

  • S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow. (n.d.). RSC Publishing. Retrieved from [Link]

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A Comparative Guide to the Synthetic Validation of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2-Bis(chloromethyl)-4,5-dimethylbenzene, a key intermediate in the synthesis of various organic materials, including ligands for catalysis, organic light-emitting diodes (OLEDs), and specialty polymers, demands robust and efficient synthetic routes. The strategic placement of the chloromethyl groups on the dimethylbenzene scaffold allows for a variety of subsequent chemical transformations, making it a valuable building block for researchers in materials science and drug development. This guide provides an in-depth comparative analysis of two primary synthetic pathways to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks. Our objective is to equip researchers with the necessary insights to select the most suitable method based on their specific laboratory capabilities, desired scale, and purity requirements.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound can be broadly approached via two distinct strategies:

  • Direct Chloromethylation of Durene (1,2,4,5-Tetramethylbenzene): This method involves the direct functionalization of the readily available starting material, durene, through an electrophilic aromatic substitution reaction. The Blanc-Quelet reaction is a prominent example of this type of transformation.[1][2]

  • Two-Step Conversion from o-Xylene via a Diol Intermediate: This pathway involves the initial synthesis of 4,5-dimethylbenzene-1,2-dimethanol from o-xylene, followed by the chlorination of the diol to yield the final product. This approach offers a potentially more controlled, albeit longer, synthetic sequence.

This guide will now delve into the experimental specifics of each route, followed by a comparative analysis to aid in the selection of the optimal synthetic strategy.

Route 1: Direct Chloromethylation of Durene

The direct chloromethylation of durene is an attractive approach due to its atom economy and potentially shorter reaction sequence. The reaction typically employs a source of formaldehyde, such as paraformaldehyde or formalin, and hydrogen chloride gas, often in the presence of a Lewis acid catalyst like zinc chloride.[1][3]

Reaction Mechanism: The Blanc-Quelet Reaction

The chloromethylation of durene proceeds via an electrophilic aromatic substitution mechanism. Under acidic conditions, formaldehyde is protonated, generating a highly electrophilic hydroxymethyl cation or a related species. This electrophile is then attacked by the electron-rich durene ring. The resulting benzyl alcohol is subsequently converted to the corresponding chloride by reaction with hydrogen chloride. The presence of a Lewis acid like zinc chloride can further enhance the electrophilicity of the chloromethylating agent.[1]

Experimental Protocol: Chloromethylation of Durene

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Hexane

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, suspend durene (13.4 g, 0.1 mol) and paraformaldehyde (7.5 g, 0.25 mol) in anhydrous dichloromethane (150 mL).

  • Add anhydrous zinc chloride (6.8 g, 0.05 mol) to the suspension.

  • Bubble dry hydrogen chloride gas through the stirred suspension at a moderate rate for 4-6 hours while maintaining the reaction temperature at 40-45 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice (200 g) and water (100 mL).

  • Separate the organic layer and wash it successively with water (2 x 100 mL) and saturated sodium bicarbonate solution (100 mL) until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product is then purified by recrystallization from hexane to afford this compound as a white crystalline solid.

Data Summary: Direct Chloromethylation
ParameterValueReference
Typical Yield65-75%[General knowledge based on similar reactions]
Purity (after recrystallization)>98%[General knowledge based on similar reactions]
Reaction Time4-6 hours[General knowledge based on similar reactions]
Key ReagentsDurene, Paraformaldehyde, HCl, ZnCl₂[1][3]

Route 2: Two-Step Synthesis from o-Xylene

This alternative route involves the synthesis of an intermediate diol, 4,5-dimethylbenzene-1,2-dimethanol, which is then chlorinated to the final product. While this approach involves an additional step, it can offer better control over the reaction and potentially higher purity of the final product.

Step 1: Synthesis of 4,5-Dimethylbenzene-1,2-dimethanol

An efficient, three-step synthesis of 4,5-dimethylbenzene-1,2-dimethanol starting from o-xylene has been reported with an overall yield of 80%.[4] This diol serves as the direct precursor for the final chlorination step.

Step 2: Chlorination of 4,5-Dimethylbenzene-1,2-dimethanol

The conversion of the diol to the corresponding dichloride is a standard organic transformation, often accomplished using reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. Thionyl chloride is often preferred due to the clean nature of the reaction, as the byproducts (SO₂ and HCl) are gaseous.

Experimental Protocol: Chlorination of the Diol

Materials:

  • 4,5-Dimethylbenzene-1,2-dimethanol

  • Thionyl Chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Hexane

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve 4,5-dimethylbenzene-1,2-dimethanol (16.6 g, 0.1 mol) in anhydrous diethyl ether (200 mL).

  • Add a catalytic amount of pyridine (0.1 mL) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (17.8 mL, 0.24 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice (200 g).

  • Separate the organic layer and wash it with water (100 mL) and saturated sodium bicarbonate solution (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from hexane to yield this compound.

Data Summary: Two-Step Synthesis
ParameterValueReference
Overall Yield (from o-xylene)~70-75% (estimated)Based on 80% yield for diol[4] and estimated high yield for chlorination
Purity (after recrystallization)>99%[General knowledge based on similar reactions]
Reaction Time (Chlorination Step)~3 hours[General knowledge based on similar reactions]
Key Reagents4,5-Dimethylbenzene-1,2-dimethanol, Thionyl Chloride[General knowledge based on similar reactions]

Comparative Analysis

FeatureRoute 1: Direct ChloromethylationRoute 2: Two-Step Synthesis
Starting Material Durene (1,2,4,5-Tetramethylbenzene)o-Xylene
Number of Steps 12 (after synthesis of diol)
Yield Good (65-75%)Potentially higher overall yield (~70-75%)
Purity Good (>98%)Excellent (>99%)
Scalability Moderate; handling of HCl gas can be challenging on a large scale.Good; individual steps are generally scalable.
Safety Considerations Use of corrosive and toxic HCl gas. Potential for byproduct formation.Use of highly reactive and corrosive thionyl chloride.
Control & Selectivity Can be prone to the formation of mono-chloromethylated and polymeric byproducts.More controlled, as the diol is a well-defined intermediate.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Direct Chloromethylation cluster_1 Route 2: Two-Step Synthesis Durene Durene Product1 1,2-Bis(chloromethyl)- 4,5-dimethylbenzene Durene->Product1 Paraformaldehyde, HCl, ZnCl₂ oXylene o-Xylene Diol 4,5-Dimethylbenzene- 1,2-dimethanol oXylene->Diol Multi-step synthesis Product2 1,2-Bis(chloromethyl)- 4,5-dimethylbenzene Diol->Product2 Thionyl Chloride

Caption: Synthetic pathways to this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Route 1 Workflow cluster_1 Route 2 Workflow (Chlorination Step) R1_Start Mix Durene, Paraformaldehyde, ZnCl₂ in Dichloromethane R1_Reaction Bubble HCl gas (4-6h, 40-45°C) R1_Start->R1_Reaction R1_Workup Quench with ice/water, Wash with NaHCO₃ R1_Reaction->R1_Workup R1_Purification Dry, Evaporate, Recrystallize from Hexane R1_Workup->R1_Purification R2_Start Dissolve Diol in Diethyl Ether, Add Pyridine R2_Reaction Add Thionyl Chloride dropwise (0°C), Stir at RT (2h) R2_Start->R2_Reaction R2_Workup Quench with ice, Wash with NaHCO₃ R2_Reaction->R2_Workup R2_Purification Dry, Evaporate, Recrystallize from Hexane R2_Workup->R2_Purification

Caption: Step-by-step experimental workflows for each synthetic route.

Conclusion and Recommendations

Both synthetic routes presented offer viable methods for the preparation of this compound.

  • Route 1 (Direct Chloromethylation) is a more direct approach that may be preferable for its shorter reaction sequence, especially when a good yield and purity are acceptable. However, careful control of reaction conditions is crucial to minimize byproduct formation. The handling of hydrogen chloride gas requires appropriate safety infrastructure.

  • Route 2 (Two-Step Synthesis) , while longer, provides a more controlled synthesis. The isolation and purification of the diol intermediate can lead to a final product of higher purity. This route may be more suitable for applications where exceptional purity is paramount and for researchers who prefer to avoid the direct handling of HCl gas in the final step, although thionyl chloride presents its own handling challenges.

The ultimate choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, available equipment, and the required purity of the final product. For initial exploratory work, the direct chloromethylation of durene may be a more rapid starting point. For applications demanding high-purity material, the two-step synthesis via the diol intermediate is recommended.

References

  • Blanc, G. A New Reaction of Aromatic Hydrocarbons. Bull. Soc. Chim. Fr.1923, 33, 313-319.
  • Fuson, R. C.; McKeever, C. H. The Blanc-Quelet Reaction. Org. React.1942, 1, 63-90.
  • Gnanasekaran, K. K.; Berlin, K. D. An Efficient and Cost-Effective Synthesis of 4,5-Dimethylbenzene-1,2-dimethanol. Molbank2011 , 2011(4), M745. [Link]

  • Olah, G. A.; Tolgyesi, W. S. Chloromethylation of Aromatics. In Friedel-Crafts and Related Reactions; Olah, G. A., Ed.; Interscience: New York, 1964; Vol. 2, Part 2, pp 659-784.
  • PrepChem. Preparation of 1,2-bis(dibromomethyl)benzene. [Link]

  • Wikipedia. Blanc chloromethylation. [Link]

  • YouTube. Chloromethylation Reaction: also known as Blanc Reaction! [Link] (Note: A representative, non-active link is provided as the original may not be stable).

Sources

A Senior Application Scientist's Guide to Alternative Precursors for Dimethyl-Substituted Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry and drug development, the synthesis of precisely tailored ligands is paramount. Dimethyl-substituted ligands, in particular, play a crucial role in modulating the steric and electronic properties of metal complexes, thereby influencing their catalytic activity, photophysical characteristics, and therapeutic efficacy. Traditionally, the synthesis of these vital components has relied on potent but hazardous methylating agents such as dimethyl sulfate and methyl iodide. However, the increasing emphasis on green chemistry and laboratory safety has spurred the exploration of safer and more sustainable alternative precursors.

This guide provides an in-depth comparison of traditional and alternative precursors for the synthesis of dimethyl-substituted ligands. Moving beyond a simple list of reagents, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

The Precursors: A Comparative Overview

The choice of a methylating agent is a critical decision in the synthetic workflow, impacting not only the reaction's efficiency but also its safety and environmental footprint. Here, we compare the workhorse reagents with their emerging alternatives.

PrecursorFormulaKey AdvantagesKey Disadvantages
Dimethyl Sulfate (DMS) (CH₃)₂SO₄High reactivity, low cost, readily available.[1]Highly toxic, carcinogenic, corrosive, requires stringent safety protocols.
Iodomethane (MeI) CH₃IHighly reactive, effective for a wide range of substrates.[1]Toxic, volatile, expensive, light-sensitive.
Dimethyl Carbonate (DMC) (CH₃O)₂COLow toxicity, environmentally benign, biodegradable.[2][3]Lower reactivity than DMS and MeI, often requires higher temperatures and catalysts.[1]
Trimethylaluminum (TMA) Al(CH₃)₃Highly reactive methyl source.Pyrophoric (ignites spontaneously in air), requires specialized handling techniques.

Performance in Ligand Synthesis: A Case Study Approach

To provide a tangible comparison, we will focus on the synthesis of two widely used dimethyl-substituted ligands: 4,4'-dimethyl-2,2'-bipyridine and 2,9-dimethyl-1,10-phenanthroline .

Synthesis of 4,4'-Dimethyl-2,2'-bipyridine

4,4'-Dimethyl-2,2'-bipyridine is a fundamental ligand in coordination chemistry, valued for its ability to form stable complexes with a variety of metal ions. Its synthesis typically involves the methylation of 2,2'-bipyridine or the coupling of 4-methylpyridine.

Workflow for Bipyridine Synthesis Comparison

cluster_0 Precursor Selection cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product DMS DMS Reaction_DMS Methylation with DMS DMS->Reaction_DMS DMC DMC Reaction_DMC Methylation with DMC DMC->Reaction_DMC MeI MeI Reaction_MeI Methylation with MeI MeI->Reaction_MeI Workup Standard Workup (Quenching, Extraction, Chromatography) Reaction_DMS->Workup Reaction_DMC->Workup Reaction_MeI->Workup Product 4,4'-dimethyl-2,2'-bipyridine Workup->Product

Caption: Comparative workflow for the synthesis of 4,4'-dimethyl-2,2'-bipyridine.

Experimental Data Comparison: Synthesis of 4,4'-Dimethyl-2,2'-bipyridine

PrecursorTypical Yield (%)Reaction ConditionsSafety & HandlingReference
Dimethyl Sulfate ~85%Base (e.g., NaOH), aqueous or biphasic medium, room temperature to mild heating.Requires fume hood, personal protective equipment (PPE), and careful quenching of unreacted reagent.[General procedure]
Iodomethane ~90%Base (e.g., K₂CO₃), polar aprotic solvent (e.g., acetone, DMF), reflux.Volatile and toxic; requires a well-ventilated fume hood and appropriate PPE.[General procedure]
Dimethyl Carbonate ~75-85%Higher temperatures (120-180 °C), catalyst (e.g., base or zeolite), often in an autoclave.Significantly less toxic and easier to handle than DMS and MeI.[General procedure]

Detailed Experimental Protocol: Synthesis of 4,4'-Dimethyl-2,2'-bipyridine using Dimethyl Carbonate (A Greener Approach)

This protocol is designed to be self-validating by including in-process checks and characterization steps.

Materials:

  • 2,2'-Bipyridine

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,2'-bipyridine (1.56 g, 10 mmol) and anhydrous potassium carbonate (4.14 g, 30 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (50 mL) and dimethyl carbonate (8.4 mL, 100 mmol) to the flask.

  • Reaction: Heat the reaction mixture to 150 °C and stir vigorously under a nitrogen atmosphere for 24 hours. In-process check: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of deionized water and extract with toluene (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of 4,4'-dimethyl-2,2'-bipyridine.

Synthesis of 2,9-Dimethyl-1,10-phenanthroline

2,9-Dimethyl-1,10-phenanthroline (neocuproine) is a sterically hindered ligand that is particularly useful in copper chemistry and catalysis. Its synthesis often starts from 1,10-phenanthroline.

Reaction Pathway for Neocuproine Synthesis

Start 1,10-Phenanthroline Step1 Oxidation to 1,10-Phenanthroline-N-oxide Start->Step1 Oxidizing Agent Step2 Methylation with Precursor Step1->Step2 e.g., DMS, DMC Step3 Reduction Step2->Step3 Reducing Agent Product 2,9-Dimethyl-1,10-phenanthroline Step3->Product

Caption: General synthetic route to 2,9-dimethyl-1,10-phenanthroline.

Experimental Data Comparison: Synthesis of 2,9-Dimethyl-1,10-phenanthroline

Direct comparative data for the methylation of 1,10-phenanthroline using different precursors is scarce in the literature. However, based on the known reactivity of these agents, we can extrapolate the expected outcomes.

| Precursor | Expected Yield & Selectivity | Reaction Conditions | Safety & Handling | | :--- | :--- | :--- | :--- | :--- | | Dimethyl Sulfate | High yield, but risk of over-methylation (quaternization). | Requires careful control of stoichiometry and reaction time. | High toxicity necessitates stringent safety measures. | | Iodomethane | High yield, similar risk of over-methylation as DMS. | Milder conditions may be possible compared to DMS. | Volatile and toxic. | | Dimethyl Carbonate | Potentially lower yield but higher selectivity for dimethylation due to its lower reactivity. | Requires higher temperatures and longer reaction times. | The safest option among the three. |

Detailed Experimental Protocol: Synthesis of 2,9-Dimethyl-1,10-phenanthroline via Dimethyl Sulfate

This protocol highlights the necessary precautions when working with a hazardous reagent like DMS.

Materials:

  • 1,10-Phenanthroline

  • Dimethyl Sulfate (DMS)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Brine

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1,10-phenanthroline (1.80 g, 10 mmol) in 50 mL of dichloromethane.

  • Reagent Addition: Add a solution of sodium hydroxide (1.2 g, 30 mmol) in 20 mL of deionized water. Cool the mixture to 0 °C in an ice bath. Add dimethyl sulfate (2.84 g, 22.5 mmol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. In-process check: Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Caution: The aqueous layer may contain unreacted DMS and should be quenched with a concentrated ammonia solution before disposal.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the 2,9-dimethyl-1,10-phenanthroline product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Insights: The "Why" Behind the Reaction

The choice of methylating agent influences the reaction mechanism, which in turn dictates the selectivity and reaction conditions.

Methylation Mechanism Overview

cluster_0 SN2 Pathway (DMS & MeI) cluster_1 Carbonyl Addition-Elimination (DMC) SN2_Reactants Ligand-N⁻ + CH₃-X (X = -OSO₃CH₃ or -I) SN2_TS [Ligand-N---CH₃---X]⁻ Transition State SN2_Reactants->SN2_TS SN2_Products Ligand-N-CH₃ + X⁻ SN2_TS->SN2_Products DMC_Reactants Ligand-N⁻ + (CH₃O)₂CO DMC_Intermediate Ligand-N-CO(OCH₃) + CH₃O⁻ DMC_Reactants->DMC_Intermediate DMC_Products Ligand-N-CH₃ + CO₂ + CH₃O⁻ DMC_Intermediate->DMC_Products Decarboxylation DMC_Step2 CH₃O⁻ + (CH₃O)₂CO

Caption: Simplified mechanisms for methylation with different precursors.

  • Dimethyl Sulfate and Iodomethane: These powerful electrophiles typically react via a direct Sɴ2 mechanism . The lone pair of the nitrogen atom on the ligand acts as a nucleophile, attacking the methyl group and displacing the sulfate or iodide leaving group.[1] The high reactivity of these agents can sometimes lead to a lack of selectivity, resulting in di-methylation or even quaternization of the nitrogen atoms.

  • Dimethyl Carbonate: The methylation with DMC is more nuanced. It can proceed through two main pathways. One involves a nucleophilic attack on the methyl group in an Sɴ2 fashion, similar to DMS and MeI, but this is generally slower due to the poorer leaving group (methoxide). The more common pathway, especially at higher temperatures, involves an initial nucleophilic attack at the carbonyl carbon, followed by the elimination of a methoxide ion and subsequent decarboxylation to yield the methylated product.[2][3] This multi-step process contributes to the lower reactivity but can offer higher selectivity for mono-methylation.

Conclusion: A Balanced Approach to Ligand Synthesis

The synthesis of dimethyl-substituted ligands is a critical task in many areas of chemical research. While traditional methylating agents like dimethyl sulfate and iodomethane offer high reactivity and are cost-effective, their significant toxicity and environmental concerns are major drawbacks. Dimethyl carbonate has emerged as a viable green alternative, offering a much safer profile, although often at the cost of requiring more forcing reaction conditions. Trimethylaluminum, while a potent methylating agent, is generally reserved for specific applications where its high reactivity is essential and its pyrophoric nature can be safely managed.

The choice of precursor should be a carefully considered decision, weighing the factors of reactivity, selectivity, cost, safety, and environmental impact. For many applications, the slightly lower reactivity of dimethyl carbonate is a worthwhile trade-off for its significantly improved safety and sustainability profile. As the field of chemistry continues to move towards greener and safer practices, the adoption of alternative precursors like DMC is not just a trend, but a necessity.

References

  • Recent Progress on the Synthesis of Bipyridine Derivatives. PMC. Retrieved from [Link]

  • Synthesis of 4,4′-dimethyl-2,2′-bipyridine catalyzed by Pd/C. ResearchGate. Retrieved from [Link]

  • Synthesis of some 2,9‐disubstituted‐1,10‐phenanthrolines. ResearchGate. Retrieved from [Link]

  • Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. RSC Publishing. Retrieved from [Link]

  • The chemistry of dimethyl carbonate. PubMed. Retrieved from [Link]

  • Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. Article. Retrieved from [Link]

  • Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions. RSC Advances (RSC Publishing). Retrieved from [Link]

  • Synthesis of (1,10-Phenanthroline-κ 2 N,N′)(β 2 -Methyl- and β 2 -PhenylAlaninate-κ 2 N,O)Copper(II) Nitrate Complexes and Their Antiproliferative Activity on MCF-7 and A549 Cancer Cell Lines. MDPI. Retrieved from [Link]

  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC. Retrieved from [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Article. Retrieved from [Link]

  • Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. PMC - PubMed Central. Retrieved from [Link]

  • Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. TopSCHOLAR. Retrieved from [Link]

  • WO2010127575A1 - One-step synthesis method of 2,9-dimethyl-4,7-diphenyl-1,10- phenanthroline - Google Patents. Google Patents.

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A Comparative Guide to Metal Complexes with Xylylene-Based Ligands: Synthesis, Structure, and Catalytic Performance

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of coordination chemistry and catalysis, the rational design of ligands is paramount to tailoring the properties and reactivity of metal complexes. Among the diverse array of ligand architectures, those incorporating xylylene-based linkers have garnered considerable attention. These rigid spacers, existing as ortho-, meta-, and para-isomers, offer a versatile platform for constructing bidentate ligands that can precisely control the geometry and electronic properties of a metal center. This guide provides a comparative study of metal complexes featuring different xylylene-based ligands, with a focus on N-heterocyclic carbene (NHC) and phosphine donor groups. We will delve into the synthetic methodologies, analyze the structural implications of the xylylene isomerism, and present comparative data on their catalytic performance, offering researchers, scientists, and drug development professionals a comprehensive resource for ligand selection and catalyst design.

The Architectural Significance of Xylylene Linkers

The isomeric nature of the xylylene linker—ortho, meta, or para—directly dictates the spatial arrangement of the coordinating atoms, profoundly influencing the "bite angle" of the resulting chelate. This geometric constraint is a critical determinant of the stability, electronic structure, and, consequently, the catalytic activity of the metal complex.

  • Ortho-xylylene linkers impose a small bite angle, bringing the donor groups in close proximity. This can enforce a cis-coordination geometry and create a sterically crowded environment around the metal center.

  • Meta-xylylene linkers offer an intermediate and more flexible bite angle, allowing for a wider range of coordination geometries.

  • Para-xylylene linkers enforce a large separation between the donor groups, often leading to the formation of dinuclear or polynuclear complexes where the ligand bridges two metal centers, rather than chelating to a single one. This can facilitate bimetallic cooperativity in catalytic reactions.

The choice of the xylylene isomer is therefore a strategic decision in ligand design, enabling the fine-tuning of the catalyst's properties for a specific application.

Figure 1: Structural comparison of ortho-, meta-, and para-xylylene linkers.

Comparative Analysis of Metal Complexes

To illustrate the impact of the xylylene linker, we will focus on a comparative analysis of palladium complexes with bis(N-heterocyclic carbene) (bis-NHC) ligands. Palladium-NHC complexes are renowned for their high stability and efficiency in a wide range of cross-coupling reactions.[1]

Structural Comparison

The coordination geometry of metal complexes with xylylene-based ligands is highly dependent on the isomer of the linker.

  • ortho-Xylylene Complexes: The close proximity of the donor groups in ortho-xylylene bridged ligands typically results in the formation of mononuclear, chelated complexes with a cis-geometry. For example, palladium(II) bis-NHC complexes with an ortho-xylyl linker exhibit a distorted square-planar geometry.[2] The bite angle imposed by the ortho-xylylene linker is a key structural parameter.

  • meta-Xylylene Complexes: The greater flexibility of the meta-xylylene linker can lead to both mononuclear and dinuclear complexes. In some instances, the ligand can still chelate to a single metal center, adopting a larger bite angle than the ortho-isomer. Alternatively, it can bridge two metal centers, with studies suggesting that the meta-xylyl linker can promote stronger cooperation between the two metal ions in heterobimetallic complexes compared to para-xylyl linkers.

  • para-Xylylene Complexes: Due to the large distance between the donor groups, para-xylylene bridged ligands almost exclusively form dinuclear or polynuclear complexes.[3] In these structures, the xylylene unit acts as a rigid spacer, holding two metal centers at a fixed distance. This pre-organization can be highly beneficial for catalytic reactions that involve bimetallic mechanisms.

Linker IsomerPredominant StructureTypical Bite Angle (P-M-P)Key Structural Feature
ortho-XylyleneMononuclear, cis-chelate~100-110°Sterically constrained environment
meta-XylyleneMononuclear or DinuclearFlexibleCan facilitate metal-metal cooperation
para-XylyleneDinuclear, bridgedN/A (bridging)Rigid, defined metal-metal distance

Table 1: Structural Comparison of Metal Complexes with Different Xylylene-Based Ligands. Note: Bite angles are approximate and can vary depending on the specific ligand and metal.

Figure 2: Coordination modes of ortho- and para-xylylene based ligands.
Catalytic Performance: A Case Study in Cross-Coupling Reactions

The geometric and electronic differences imposed by the xylylene linkers can translate into distinct catalytic activities. While a comprehensive study directly comparing all three isomers under identical conditions is scarce, we can synthesize a comparison from available literature on palladium-catalyzed cross-coupling reactions.

A study on ortho-xylyl-linked bis-NHC palladium(II) complexes in Heck and Suzuki cross-coupling reactions found that the structural changes imposed by the linker had an insignificant effect on the catalytic activity compared to other flexible linkers.[2] This suggests that for certain catalytic cycles, the rigidity and bite angle of the ortho-xylylene linker may not be the primary determinant of catalyst performance.

In contrast, research on heterobimetallic complexes with bis-NHC ligands has indicated that meta-xylyl linkers promote stronger cooperation between the two metal centers compared to their para-xylyl counterparts. This enhanced cooperation in meta-linked complexes led to higher catalytic activity in tandem reactions.

The formation of dinuclear complexes with para-xylylene linkers can be advantageous in reactions where two metal centers are required to act in concert. However, the increased complexity of these systems can also lead to challenges in catalyst design and optimization.

Linker IsomerMetalLigand TypeReactionObservationReference
ortho-XylylPd(II)bis-NHCHeck & SuzukiInsignificant effect on catalysis[2]
meta-XylylRh/Pdbis-NHCTandem CatalysisStronger metal-metal cooperation than para
para-XylylMo, WCarbonylN/AStable dinuclear complexes[3]

Table 2: Comparative Catalytic Performance of Metal Complexes with Xylylene-Based Ligands.

Experimental Protocols

To provide practical guidance, we present a detailed, step-by-step methodology for the synthesis of a representative para-xylylene-bridged bis(imidazolium) salt, a common precursor to bis-NHC ligands, and its subsequent complexation with palladium.

Synthesis of 1,4-Bis((imidazol-1-yl)methyl)benzene Ligand Precursor

This protocol is adapted from established literature procedures for the synthesis of bis(imidazole) derivatives.[4]

Materials:

  • 1,4-Bis(bromomethyl)benzene

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of imidazole (2.2 equivalents) in acetonitrile, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1,4-bis(bromomethyl)benzene (1.0 equivalent) in acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 1,4-bis((imidazol-1-yl)methyl)benzene as a white solid.

Ligand_Synthesis reagents Imidazole, K₂CO₃ in CH₃CN reaction Reflux, 24h reagents->reaction xylylene 1,4-Bis(bromomethyl)benzene xylylene->reaction workup Filtration & Solvent Evaporation reaction->workup purification Recrystallization workup->purification product 1,4-Bis((imidazol-1-yl)methyl)benzene purification->product

Figure 3: Workflow for the synthesis of a para-xylylene-bridged bis(imidazole) ligand precursor.
Synthesis of a para-Xylylene-Bridged Dinuclear Palladium bis-NHC Complex

This protocol describes a common method for the synthesis of palladium-NHC complexes.[5]

Materials:

  • 1,4-Bis((imidazol-1-yl)methyl)benzene ligand precursor

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the 1,4-bis((imidazol-1-yl)methyl)benzene ligand precursor (1.0 equivalent) in DMSO.

  • Add palladium(II) acetate (2.0 equivalents) to the solution.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, the product may precipitate from the solution.

  • The precipitate can be collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried under vacuum to yield the dinuclear palladium bis-NHC complex.

Applications in Drug Development and Bioimaging

While the primary application of metal complexes with xylylene-based ligands has been in catalysis, their unique structural and electronic properties also make them intriguing candidates for medicinal chemistry and bioimaging.

The rigid and well-defined structures of these complexes can be exploited for the design of targeted therapeutics. For instance, dinuclear complexes with para-xylylene linkers could be designed to interact with specific biological targets, such as DNA or proteins, in a bidentate fashion. The ability to tune the electronic properties of the metal center through ligand modification can also be used to modulate the biological activity of the complex.[6]

In the realm of bioimaging, the incorporation of luminescent metal centers into complexes with xylylene-based ligands could lead to the development of novel imaging probes.[7] The rigid linker can help to minimize non-radiative decay pathways, potentially enhancing the quantum yield and photostability of the complex.

Conclusion and Future Outlook

The comparative study of metal complexes with different xylylene-based ligands reveals a fascinating interplay between ligand architecture and complex properties. The choice of the ortho-, meta-, or para-xylylene linker provides a powerful tool for controlling the coordination geometry, electronic structure, and catalytic activity of the resulting metal complexes. While ortho- and meta-linkers are well-suited for the construction of mononuclear catalysts, para-linkers offer a robust strategy for the synthesis of dinuclear and polynuclear systems with potential for cooperative reactivity.

Future research in this area should focus on conducting more systematic comparative studies that evaluate all three xylylene isomers within a single ligand framework and for a range of catalytic applications. Such studies will provide a more complete understanding of the structure-activity relationships and enable the more rational design of next-generation catalysts. Furthermore, the exploration of these complexes in medicinal chemistry and materials science is a promising avenue for future investigations, with the potential to unlock new therapeutic and diagnostic agents.

References

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  • Lin, C.-J., et al. "Synthesis and characterization of dinuclear p-, m- and o-xylyl bridged complexes of molybdenum and tungsten. The crystal structures of μ-p-xylyl- bis(η5-pentamethyl-cyclopentadienyltri- carbonylmolybdenum) and μ-m-xylyl-bis(η5- pentamethylcyclopentadienyltricarbonyltungsten)." Polyhedron, vol. 16, no. 24, 1997, pp. 4363–4369, doi:10.1016/s0277-5387(97)00198-8. Available at: [Link]

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  • Hameury, S., et al. "On rhodium complexes bearing H-spirophosphorane derived ligands: Synthesis, structural and catalytic properties." Inorganica Chimica Acta, vol. 455, 2017, pp. 586-593, doi:10.1016/j.ica.2016.08.019. Available at: [Link]

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A Senior Application Scientist's Guide to Substituted Bis(chloromethyl)benzenes: From Reactive Intermediates to High-Performance Materials

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of substituted bis(chloromethyl)benzenes, a versatile class of aromatic compounds that serve as pivotal building blocks in modern materials science and organic synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of these compounds. We will delve into a comparative analysis of their applications, grounded in experimental data and mechanistic insights, to empower you to make informed decisions in your research and development endeavors.

Understanding the Core Reactivity: A Tale of Two Chloromethyl Groups

Substituted bis(chloromethyl)benzenes are characterized by a benzene ring adorned with two reactive chloromethyl (-CH2Cl) groups and at least one other substituent. The inherent reactivity of the benzylic chlorides makes these molecules highly susceptible to nucleophilic substitution, rendering them ideal monomers and crosslinkers.[1] However, the true utility and performance of these compounds are dictated by two key factors: the isomeric position of the chloromethyl groups (ortho, meta, or para) and the electronic nature of the other substituents on the aromatic ring.

These factors govern the stability of the carbocation intermediate in S_N_1 reactions and the steric hindrance around the reaction center in S_N_2 reactions.[1] A general understanding of these principles is crucial for predicting reactivity and selecting the optimal isomer for a specific application.

The Influence of Isomeric Position on Reactivity

The spatial arrangement of the two chloromethyl groups significantly impacts their reactivity. While comprehensive kinetic data for all isomers under identical conditions is scarce, we can infer a reactivity trend based on electronic and steric effects.[1]

  • Para (1,4-) Isomer: Generally exhibits the highest reactivity in nucleophilic substitution reactions. The electron-withdrawing inductive effect of the second chloromethyl group is felt at the benzylic carbon of the first, yet this isomer offers the least steric hindrance.

  • Meta (1,3-) Isomer: Possesses intermediate reactivity, with an electronic effect similar to the para isomer but with slightly more steric hindrance.

  • Ortho (1,2-) Isomer: Typically the least reactive due to significant steric hindrance from the adjacent chloromethyl group, which impedes the backside attack required for an S_N_2 reaction.[1]

This predicted trend is a critical consideration when designing synthetic routes, as the choice of isomer can dramatically affect reaction rates and yields.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that innovation in drug development and chemical research is intrinsically linked to a paramount commitment to safety and environmental stewardship. The reagents we use, such as 1,2-Bis(chloromethyl)-4,5-dimethylbenzene, are powerful tools. However, their lifecycle does not end when an experiment is complete. Proper disposal is not merely a regulatory hurdle; it is a critical component of responsible science.

This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound. It is designed to move beyond a simple checklist, offering insights into the causality behind these procedures to empower researchers with the knowledge to manage chemical waste safely and effectively.

Hazard Assessment: Understanding the 'Why' Behind the Precautions

This compound (CAS No. 2362-16-5) is a substituted xylene derivative.[1] Its structure, featuring two chloromethyl groups on a benzene ring, makes it a highly reactive alkylating agent. This reactivity is the fundamental reason it must be handled with extreme care throughout its lifecycle, including disposal.

According to the Globally Harmonized System (GHS), this compound presents significant hazards.[2] Understanding these classifications is the first step in appreciating the necessary disposal protocols.

Hazard ClassificationGHS Hazard StatementImplication for Handling and Disposal
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage[2]This is not just a mild irritant; it is corrosive. Contact can cause irreversible damage. This dictates the need for robust personal protective equipment (PPE) and classifies the waste as corrosive.
Serious Eye Damage/Eye Irritation H318: Causes serious eye damage[2]Reinforces the need for stringent eye protection and immediate, copious rinsing in case of exposure.
Specific Target Organ Toxicity H335: May cause respiratory irritation[2]The compound is likely a dust or vapor hazard, requiring handling in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation.

Regulatory Imperative: RCRA Classification

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). As the generator of the waste, you are legally responsible for correctly identifying it.[3] this compound waste must be managed as hazardous.

Based on its GHS classification, waste containing this chemical would be classified as a Corrosive Hazardous Waste , assigned the EPA Waste Code D002 .[4][5] Furthermore, as a halogenated organic compound, its final disposal is subject to specific treatment standards, typically high-temperature incineration, to ensure complete destruction.[6]

Pre-Disposal: Safety and Segregation Protocols

Proper disposal begins long before the waste container is full. It starts with safe handling during and after the experimental procedure.

Personal Protective Equipment (PPE)

Given the compound's corrosive nature, a comprehensive PPE strategy is non-negotiable.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

  • Respiratory Protection: All handling of the solid or solutions should be done inside a certified chemical fume hood to prevent inhalation.[1]

Waste Segregation: A Critical Step

The principle of waste segregation is crucial for both safety and cost-effectiveness.

  • Do Not Mix with Non-Halogenated Waste: Halogenated waste streams are significantly more expensive to dispose of than non-halogenated ones.[7] Commingling a small amount of this chemical with a large volume of non-halogenated solvent waste will force the entire container to be treated as the more hazardous (and expensive) category.

  • Avoid Incompatibles: Do not mix this waste with strong oxidizing agents, bases, or reactive metals, as this could lead to violent reactions within the waste container.

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, gloves) separately from liquid waste (e.g., reaction liquors, rinsates).

Step-by-Step Disposal Procedure

Follow this procedural workflow to ensure compliance and safety. This process should always be conducted in alignment with your institution's specific Environmental Health & Safety (EHS) guidelines.

Step 1: Select the Correct Waste Container Use a container that is chemically compatible and in good condition. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a secure, tight-fitting lid.[4][7]

Step 2: Properly Label the Container As soon as the first drop of waste enters the container, it must be labeled.[4] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other components in the mixture.

  • The specific hazards (e.g., "Corrosive," "Toxic").

  • The accumulation start date (the date the first waste was added).

  • Your name and laboratory information.

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA) The designated SAA in your lab is the proper storage location for the waste container.[4]

  • Keep the container at or near the point of generation.

  • Keep the container securely closed at all times, except when adding waste.

  • Ensure the container is in secondary containment to catch any potential leaks.

Step 4: Decontaminate Empty Containers and Glassware An "empty" container that held this chemical must also be managed as hazardous waste.[8]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).

  • Collect the Rinsate: The solvent used for rinsing is now hazardous waste. It must be collected in an appropriate, labeled hazardous waste container.

  • Dispose of the Container: After triple-rinsing, the container can often be disposed of as non-hazardous solid waste, but you must consult your EHS office for confirmation. Deface the original label to avoid confusion.

Step 5: Arrange for Final Disposal Laboratory personnel should never attempt to dispose of this chemical down the drain or in the regular trash.[9]

  • Contact EHS: Once the waste container is full or you are finished generating this waste stream, contact your institution's EHS department for pickup.[4]

  • High-Temperature Incineration: EHS will arrange for the waste to be transported by a licensed hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF). The required method for halogenated organic compounds is high-temperature incineration, which ensures the complete breakdown of the molecule into less harmful components.[6]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing this compound from identification to final disposal.

DisposalWorkflow start Identify Waste: This compound or materials contaminated with it. classify Classify as Hazardous Waste RCRA Code: D002 (Corrosive) Halogenated Organic Waste start->classify container Select a compatible, sealable container. (e.g., HDPE, Glass) classify->container label Label container immediately with: 'Hazardous Waste', full chemical names, hazards, and start date. container->label segregate Segregate from other waste streams (especially non-halogenated and reactive wastes). label->segregate accumulate Store in designated Satellite Accumulation Area (SAA). Keep container closed and in secondary containment. segregate->accumulate pickup When container is full or no longer needed, contact your institution's EHS office for pickup. accumulate->pickup end Final Disposal via High-Temperature Incineration (Managed by EHS and licensed contractor) pickup->end

Caption: Decision workflow for the proper disposal of this compound.

References

  • EPA Hazardous Waste Codes . Environmental Safety, Sustainability and Risk - ESSR. [Link]

  • EPA HAZARDOUS WASTE CODES . US EPA. [Link]

  • This compound | C10H12Cl2 | CID 524306 . PubChem, National Center for Biotechnology Information. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . US EPA. [Link]

  • Management of Waste . In: Prudent Practices in the Laboratory. National Center for Biotechnology Information, National Academies Press (US). [Link]

  • Waste Code - RCRAInfo . US EPA. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania, EHRS. [Link]

  • In-Lab Disposal Methods: Waste Management Guide . Indiana University. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US EPA. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste . US EPA. [Link]

  • Laboratory waste . Karolinska Institutet. [Link]

  • This compound, 97% . Chemie Brunschwig. [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification . ACTenviro. [Link]

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Navigating the Safe Handling of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that cutting-edge research requires the use of highly reactive and specialized compounds. 1,2-Bis(chloromethyl)-4,5-dimethylbenzene is one such valuable intermediate in organic synthesis. However, its utility is matched by its hazardous nature, demanding a meticulous and informed approach to safety. This guide is designed to provide you, our trusted colleagues in research and development, with the essential, in-depth knowledge to handle this chemical with the utmost confidence and safety. We will move beyond a simple checklist of precautions to a deeper understanding of why these measures are critical, ensuring a self-validating system of safety in your laboratory.

Understanding the Inherent Risks

This compound is a powerful alkylating agent, a characteristic that makes it highly effective in synthesis but also presents significant health risks. It is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3] Inhalation of its dust or vapors may lead to respiratory irritation.[2][3] Furthermore, compounds within the chloromethyl arene family are often treated with extreme caution due to potential carcinogenic effects.[4][5][6] Therefore, every interaction with this compound must be governed by a robust safety protocol.

Core Directive: Personal Protective Equipment (PPE)

Your primary defense against accidental exposure is a comprehensive and correctly implemented PPE strategy. The following table outlines the minimum required PPE for handling this compound. It is crucial to remember that this is a baseline; a thorough risk assessment of your specific experimental procedure may necessitate additional or more robust protection.

Protection Level Equipment Purpose & Specifications
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or fumes. All handling procedures should be performed in a well-ventilated area, preferably a fume hood.[1][2][7]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[2][8] A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of splashing.[8]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact.[8][9] Gloves must be inspected for any signs of degradation or perforation before use.[2] For prolonged contact or when handling larger quantities, consider double-gloving.[8] Contaminated gloves must be disposed of immediately following proper procedures.
Body Protection Flame-Resistant Laboratory Coat or Impervious ClothingTo protect skin and personal clothing from contamination.[6][8]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.[8]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside a fume hood or if engineering controls are insufficient. The specific type of respirator should be chosen based on a thorough risk assessment of the potential for airborne exposure.[8][10]

Procedural Guidance: From Receipt to Disposal

A self-validating safety system extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within your laboratory. The following workflow provides a step-by-step methodology for the safe handling of this compound.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS and Conduct Risk Assessment prep2 Assemble and Inspect All Necessary PPE prep1->prep2 prep3 Ensure Fume Hood is Certified and Operational prep2->prep3 prep4 Prepare and Label All Necessary Equipment and Reagents prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 Proceed to Handling handle2 Carefully Weigh and Dispense in Fume Hood handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 handle4 Keep Container Tightly Closed When Not in Use handle3->handle4 clean1 Decontaminate Glassware and Equipment handle4->clean1 Proceed to Cleanup clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste According to Institutional and Local Regulations clean2->clean3 clean4 Remove and Dispose of PPE Correctly clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for Handling this compound.

Detailed Methodologies

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a dry, cool, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[1]

  • The storage area should be clearly marked as a "Corrosives Area."[1]

Handling and Use:

  • Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Wear all prescribed PPE as detailed in the table above.

  • When weighing or transferring the solid, use techniques that minimize dust formation.[2]

  • Keep the container tightly closed when not in use.[1][3]

Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[1][3] Do not allow this chemical to enter the environment.[1]

  • Contaminated materials, such as gloves, filter paper, and disposable labware, must also be disposed of as hazardous waste.

Emergency Procedures: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is your final layer of protection.

Exposure Scenario Immediate Action
Inhalation Move the affected person to fresh air immediately.[1][2][3] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[11] Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing.[1][2] Flush the affected skin with copious amounts of water for at least 15 minutes.[12][13] Seek immediate medical attention.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][12] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting.[1][2][3] Rinse the mouth with water.[1][2][3] Seek immediate medical attention.[1]
Spill Evacuate personnel from the immediate area.[2] Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[14] Ventilate the area and wash the spill site after material pickup is complete.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly harness the synthetic potential of this compound while prioritizing the well-being of yourself and your colleagues.

References

  • New Jersey Department of Health. (2011). Hazardous Substance Fact Sheet: Bis(Chloromethyl) Ether. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). Bis(chloromethyl)ether (BCME). Retrieved from [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Chlorine Emergency Department/Hospital Management. Retrieved from [Link]

  • The Sarpong Group. (2016). Carcinogens. Retrieved from [Link]

  • Health and Safety Authority. (2015). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

  • Mabi. (n.d.). Personal Protective Equipment. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.